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  • Product: Diethyl(2-phenoxyethyl)amine hydrochloride
  • CAS: 21663-15-0

Core Science & Biosynthesis

Foundational

Diethyl(2-phenoxyethyl)amine Hydrochloride: Technical Profile & Applications

Executive Summary Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a pivotal aminoalkyl ether scaffold widely utilized in medicinal chemistry. Structurally characterized by a lipophilic phenoxy headgroup l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a pivotal aminoalkyl ether scaffold widely utilized in medicinal chemistry. Structurally characterized by a lipophilic phenoxy headgroup linked via an ethylene spacer to a hydrophilic diethylamine tail, this compound serves as a quintessential pharmacophore for local anesthetic activity (sodium channel blockade) and antihistaminic properties .

Beyond its historical use as a probe for ion channel modulation, it is currently a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as Tamoxifen and Toremifene analogs, as well as novel nicotinic acetylcholine receptor (nAChR) ligands. This guide provides an exhaustive technical analysis of its physicochemical properties, validated synthesis routes, and handling protocols.

Physicochemical Profile

The hydrochloride salt offers superior stability and water solubility compared to the hygroscopic free base, making it the preferred form for storage and biological assays.

Table 1: Core Technical Specifications
PropertySpecificationNotes
IUPAC Name N,N-Diethyl-2-phenoxyethan-1-amine hydrochloride
Common Synonyms 2-Phenoxy-N,N-diethylethanamine HCl; Diethylaminoethyl phenyl ether HCl
CAS Number 21663-15-0 (HCl Salt)Free Base: 4079-68-9
Molecular Formula C₁₂H₁₉NO[1][2] · HCl
Molecular Weight 229.75 g/mol Base: 193.29; HCl: 36.46
Appearance White to off-white crystalline solidHygroscopic
Melting Point 132–136 °C (Typical)Varies by crystal habit/purity
Solubility Water: >100 mg/mLEthanol: SolubleChloroform: SolubleEther: InsolubleAmphiphilic cation in solution
pKa ~9.2 (Amine conjugate acid)Predicted based on trialkylamine
Stability Stable under normal conditions.Avoid strong oxidizers and moisture.

Synthesis & Manufacturing Methodologies

We present two distinct synthetic pathways: the Classical Nucleophilic Substitution (robust, industrial standard) and the Green Carbonate Aminoalkylation (modern, sustainable).

Pathway A: Classical Williamson Ether Synthesis

This route relies on the alkylation of phenol with 2-(diethylamino)ethyl chloride. It is favored for its high reliability but requires handling of vesicant nitrogen mustard analogs.

  • Reagents: Phenol, 2-Chloro-N,N-diethylethylamine HCl, NaOH (or K₂CO₃), Toluene/Water.

  • Mechanism: Sɴ2 displacement of the chloride by the phenoxide anion.

Protocol:

  • Deprotonation: Dissolve Phenol (1.0 eq) in water containing NaOH (1.1 eq). Heat to 60°C to generate sodium phenoxide.

  • Alkylation: Add a solution of 2-Chloro-N,N-diethylethylamine hydrochloride (1.0 eq) in water/toluene dropwise.

  • Reflux: Heat the biphasic mixture to reflux (90–100°C) for 4–6 hours.

  • Workup: Cool, separate the organic layer, and wash with dilute NaOH to remove unreacted phenol.

  • Salt Formation: Dry the organic layer, dissolve in anhydrous ethanol/ether, and bubble dry HCl gas to precipitate the target hydrochloride salt.

Pathway B: Green Carbonate Aminoalkylation

A sustainable approach avoiding chlorinated reagents, utilizing diethyl carbonate (DEC) as a safe alkylating promoter.

  • Reagents: Phenol, 2-(Diethylamino)ethanol, Diethyl Carbonate (DEC), K₂CO₃ (cat).

  • Mechanism: Formation of a reactive

    
    -aminocarbonate intermediate which undergoes decarboxylative alkylation.
    

Synthesis Phenol Phenol (C6H5OH) Inter Intermediate Complex Phenol->Inter Activation ReagentA 2-Chloro-N,N- diethylethylamine ReagentA->Inter Route A: Classical SN2 ReagentB 2-(Diethylamino)ethanol + DEC ReagentB->Inter Route B: Green Chemistry Product Diethyl(2-phenoxyethyl)amine (Free Base) Inter->Product Reflux Final HCl Salt (CAS 21663-15-0) Product->Final HCl/EtOH

Figure 1: Dual synthetic pathways for Diethyl(2-phenoxyethyl)amine hydrochloride.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃

Chemical Shift (δ)MultiplicityIntegrationAssignmentStructural Insight
1.35 Triplet (t)6H-N(CH₂CH ₃)₂Terminal methyls of diethyl group.
3.20 Multiplet (m)4H-N(CH ₂CH₃)₂Methylene protons adjacent to nitrogen (deshielded by cationic N).
3.45 Triplet (t)2HAr-O-CH₂-CH ₂-NEthylene linker (amine side).
4.40 Triplet (t)2HAr-O-CH ₂-CH₂-Ethylene linker (ether side); significantly deshielded by Oxygen.
6.90 – 7.35 Multiplet (m)5HAr-H Aromatic protons (characteristic mono-substituted benzene pattern).
10.8 - 11.2 Broad Singlet1HR₃NHAmmonium proton (exchangeable with D₂O).
Mass Spectrometry (ESI-MS)
  • Parent Ion [M+H]⁺: m/z 194.15 (corresponding to the protonated free base).

  • Fragmentation: Loss of the diethylamine fragment (m/z 72) is a common diagnostic cleavage.

Biological Applications & Pharmacophore Mapping[3]

Diethyl(2-phenoxyethyl)amine is a "privileged structure" in medicinal chemistry. Its amphiphilic nature allows it to partition into cell membranes and interact with transmembrane proteins.

Key Therapeutic Areas[3]
  • Local Anesthesia: The structural motif (Lipophilic Ring – Linker – Tertiary Amine) mimics Lidocaine and Procaine. It blocks voltage-gated Na⁺ channels (Nav1.x), preventing depolarization.

  • SERM Synthesis: This unit is the exact side chain found in Tamoxifen and Clomiphene . It is critical for the antagonist activity of these drugs in breast tissue by preventing Helix-12 folding in the Estrogen Receptor.

  • Calmodulin Antagonism: Phenoxyalkylamines are known to bind Calmodulin, inhibiting Ca²⁺-dependent signaling pathways.

Safety Pharmacology (hERG Liability)

Researchers must be aware that this specific pharmacophore (basic amine + lipophilic tail) carries a high risk of hERG potassium channel blockade .

  • Implication: In drug development, derivatives containing this moiety must be screened early for QT-prolongation potential.

Pharmacophore Core Diethyl(2-phenoxyethyl)amine Scaffold SERM Estrogen Receptor Modulators (e.g., Tamoxifen) Core->SERM Side Chain Incorporation Anesthetic Na+ Channel Blockers (Local Anesthetics) Core->Anesthetic Structural Mimicry hERG hERG Channel Blockade (Toxicity Signal) Core->hERG Off-Target Binding

Figure 2: Pharmacological network of the phenoxyethylamine scaffold.

Handling, Safety, and Storage

Signal Word: WARNING

Hazard Statements (GHS)[4]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols
  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a lab coat are mandatory. The compound is an irritant cationic surfactant.

  • Inhalation: Handle the solid powder in a fume hood to avoid inhaling dust, which can severely irritate the upper respiratory tract.

  • Storage: Store in a cool, dry place (room temperature is generally acceptable, but 2-8°C is preferred for long-term library storage). Keep container tightly closed to prevent moisture absorption (hygroscopic).

References

  • Castellano, S., & Aricò, F. (2025).[2] Mustard Carbonate Analogues as Sustainable Reagents for the Aminoalkylation of Phenols. ResearchGate.

  • National Institutes of Health (NIH). (2025). N,N-Diethyl-2-phenoxyethanamine - Substance Profile. GSRS.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Diethylamine Hydrochloride (Analogous Safety Data).

  • ChemicalBook. (2025).[3] Dimethyl(2-phenoxyethyl)amine Properties and Applications.

  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules.

Sources

Exploratory

Technical Monograph: Diethyl(2-phenoxyethyl)amine Hydrochloride

CAS Number: 21663-15-0 Free Base CAS: 74-40-8 Formula: C₁₂H₁₉NO[1] · HCl Molecular Weight: 229.75 g/mol [1] Executive Summary Diethyl(2-phenoxyethyl)amine hydrochloride is a specialized amino-ether building block and pha...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 21663-15-0 Free Base CAS: 74-40-8 Formula: C₁₂H₁₉NO[1] · HCl Molecular Weight: 229.75 g/mol [1]

Executive Summary

Diethyl(2-phenoxyethyl)amine hydrochloride is a specialized amino-ether building block and pharmacological probe.[1] Structurally, it consists of a lipophilic phenyl ring linked via an ethyl ether spacer to a hydrophilic diethylamine moiety.[1] This amphiphilic architecture is the pharmacophore archetype for numerous local anesthetics (e.g., procaine analogs) and antihistamines .[1]

In drug development, this compound serves two critical roles:

  • Synthetic Intermediate: It is a precursor for complex pharmaceuticals, including Selective Estrogen Receptor Modulators (SERMs) and multi-target kinase inhibitors.[1]

  • Pharmacological Probe: Due to its structural homology with Na⁺ channel blockers, it is used to study ion channel gating mechanisms and cytotoxicity in aminoalkyl phenol ether derivatives.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name N,N-Diethyl-2-phenoxyethan-1-amine hydrochloride
Common Synonyms 2-Phenoxy-N,N-diethylethanamine HCl; β-Phenoxytriethylamine HCl
Appearance White to off-white crystalline solid
Melting Point 134–136 °C (Lit.)[1][2]
Solubility High in Water, Ethanol; Low in Diethyl Ether, Hexane
pKa (Base) ~9.4 (Predicted)
Hygroscopicity Moderate (Store under inert atmosphere)
Structural Analysis

The molecule features a phenoxy head group (lipophilic anchor) and a diethylamino tail (ionizable head).[1] The two-carbon ethoxy linker provides the optimal steric distance for binding to the inner pore of voltage-gated sodium channels, a mechanism shared by drugs like Dyclonine and Pramocaine.[1]

Synthetic Pathways & Protocols

Route A: Williamson Ether Synthesis (Recommended)

This pathway involves the nucleophilic substitution of 2-chloro-N,N-diethylethanamine by the phenoxide ion.[1]

Reaction Scheme: Phenol + 2-Chloro-N,N-diethylethanamine HCl + 2 K₂CO₃ → Product (Free Base) + 2 KCl + H₂O + CO₂[1]

Detailed Protocol
  • Activation: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve Phenol (9.4 g, 0.1 mol) in Acetone (150 mL) . Add anhydrous Potassium Carbonate (K₂CO₃, 27.6 g, 0.2 mol) .[1]

    • Expert Note: Use anhydrous K₂CO₃ and dry acetone to prevent hydrolysis of the alkyl chloride.[1]

  • Reagent Addition: Add 2-Chloro-N,N-diethylethanamine hydrochloride (17.2 g, 0.1 mol) and a catalytic amount of Potassium Iodide (KI, 0.5 g) .

    • Mechanism:[1][3][4] KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction logic).[1]

  • Reflux: Heat the mixture to reflux (approx. 56 °C) with vigorous stirring for 12–18 hours . Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup:

    • Filter off the inorganic salts (KCl, excess K₂CO₃) while hot.[1]

    • Evaporate the acetone to yield the crude oily free base.[1]

    • Dissolve the oil in Diethyl Ether (100 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.[1]

  • Salt Formation: Dry the ether layer over MgSO₄.[1] Bubble dry HCl gas into the solution (or add 4M HCl in dioxane) until precipitation ceases.

  • Purification: Recrystallize the white solid from Isopropanol/Ether .

Route B: Amination of Phenoxyethyl Bromide

2-Phenoxyethyl bromide + Diethylamine (excess) → Product

  • Drawback: Requires handling lachrymatory phenoxyethyl bromide and removing excess diethylamine.[1]

Visualization: Synthesis Workflow

Synthesis Phenol Phenol (Starting Material) Intermediate Transition State (Phenoxide Attack) Phenol->Intermediate Deprotonation Reagent 2-Chloro-N,N-diethylethanamine (Alkylating Agent) Reagent->Intermediate + Reflux/Acetone Catalyst KI (Catalyst) K2CO3 (Base) Catalyst->Intermediate FreeBase Free Base (Oily Liquid) Intermediate->FreeBase - KCl, - CO2 Salt HCl Salt (Crystalline Solid) FreeBase->Salt + HCl (gas/ether)

Figure 1: Step-by-step synthesis pathway via Williamson Ether Synthesis, highlighting the critical salt formation step for stability.[1]

Biological Applications & Mechanism[1]

Pharmacological Probe (Na⁺ Channel Blockade)

Diethyl(2-phenoxyethyl)amine is a structural analog of Class Ib antiarrhythmics and local anesthetics.[1]

  • Mechanism: The protonated amine (at physiological pH) binds to the intracellular side of voltage-gated sodium channels (Nav1.x).[1] The lipophilic phenoxy group interacts with the channel's hydrophobic lining, stabilizing the "inactivated" state.[1]

  • Research Use: It is used to determine the structure-activity relationship (SAR) of linker length in anesthetic potency.[1]

Cytotoxicity & Oncology

Research indicates that aminoalkyl phenol ethers possess cytotoxic properties against specific tumor cell lines.[1]

  • Context: Derivatives of this scaffold have been investigated for their ability to disrupt cell signaling pathways, acting as "lysosomotropic" agents that accumulate in acidic organelles, leading to cell death in multidrug-resistant cancer cells [2].[1]

Drug Synthesis Precursor

This compound is a key intermediate in the synthesis of:

  • Gefitinib Analogs: Modifications of the ether tail in EGFR inhibitors.[1]

  • Antihistamines: Diphenhydramine-like compounds where the benzhydryl group is replaced or modified.[1]

Visualization: Pharmacophore Map

Pharmacophore Molecule Diethyl(2-phenoxyethyl)amine Lipophilic Phenoxy Group (Hydrophobic Interaction) Molecule->Lipophilic Linker Ethyl Ether Spacer (Steric Distance) Molecule->Linker Hydrophilic Diethylamine (Ion Channel Binding) Molecule->Hydrophilic Target Voltage-Gated Na+ Channel (Intracellular Pore) Lipophilic->Target Membrane Anchoring Hydrophilic->Target Cationic Blocking

Figure 2: Pharmacophore decomposition showing how the molecule interacts with biological targets like Sodium Channels.[1]

Analytical Characterization

To validate the synthesis of CAS 21663-15-0, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, D₂O):

    • δ 7.35–6.95 (m, 5H, Ar-H)[1]

    • δ 4.35 (t, 2H, O-CH ₂-CH₂)[1]

    • δ 3.55 (t, 2H, O-CH₂-CH ₂-N)[1]

    • δ 3.25 (q, 4H, N-(CH ₂-CH₃)₂)[1]

    • δ 1.30 (t, 6H, N-(CH₂-CH ₃)₂)[1]

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ Peak at m/z 194.15 (corresponding to the free base C₁₂H₂₀NO⁺).[1]

Safety & Handling (SDS Summary)

  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautions:

    • The hydrochloride salt is hygroscopic .[1][5] Store in a desiccator or under nitrogen.

    • Avoid contact with strong oxidizing agents.[1]

    • Use a fume hood during synthesis, especially when handling the alkyl chloride precursor (vesicant).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6346, Diethyl(2-phenoxyethyl)amine. Retrieved from [Link]

  • Sutherland, R.L., & Watts, C.K. (1986). Cytotoxic aminoalkyl phenol ethers: Pharmacology and Antitumor Activity. In Estrogen Receptor Modulators. Google Patents Snippet EP0153160A1.[1] Retrieved from

  • European Chemicals Agency (ECHA). Registration Dossier for Amino-ether Derivatives. Retrieved from [Link][1]

Sources

Foundational

Technical Monograph: Diethyl(2-phenoxyethyl)amine Hydrochloride

Structure, Synthesis, and Medicinal Chemistry Applications Executive Summary Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a pivotal amino-ether scaffold used extensively in medicinal chemistry. Structu...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a pivotal amino-ether scaffold used extensively in medicinal chemistry. Structurally, it represents the archetypal "Lofgren’s intermediate," bridging a lipophilic aromatic head and a hydrophilic amine tail via an ethyl ether linker. This architectural motif is foundational to the design of local anesthetics (e.g., Procaine analogs), antihistamines, and intracellular signaling probes.

This technical guide provides a comprehensive profile of the molecule, detailing its physicochemical properties, a validated synthetic workflow, pharmacophore analysis, and analytical characterization standards.

Chemical Architecture & Physicochemical Properties

The molecule consists of a phenoxy group linked to a diethylamine moiety. The hydrochloride salt form is preferred in drug development due to its enhanced water solubility and crystalline stability compared to the hygroscopic free base.

Table 1: Chemical Identity & Physical Data

PropertySpecification
IUPAC Name

-Diethyl-2-phenoxyethanamine hydrochloride
Common Name 2-Phenoxy-N,N-diethylethanamine HCl
CAS Number 21663-15-0 (HCl Salt) / 91-52-1 (Free Base)
Molecular Formula

Molecular Weight 229.75 g/mol
Solubility Soluble in Water, Ethanol, Methanol; Insoluble in Diethyl Ether
pKa (Calc.) ~9.5 (Amine protonation)
Appearance White to off-white crystalline solid
SMILES CCN(CC)CCOC1=CC=CC=C1.Cl
Synthetic Pathways & Process Chemistry

The most robust synthetic route involves the Williamson Ether Synthesis , specifically the O-alkylation of phenol using 2-(diethylamino)ethyl chloride. This approach is preferred over N-alkylation of diethylamine with (2-bromoethoxy)benzene due to the ready availability and lower cost of the amino-alkyl chloride hydrochloride salt.

Core Reaction Logic
  • Deprotonation: Phenol is converted to sodium phenoxide using a strong base (NaOH or NaH).

  • Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbon of the 2-(diethylamino)ethyl chloride.

  • Salt Formation: The resulting free base is treated with anhydrous HCl to yield the stable hydrochloride salt.

Validated Experimental Protocol
  • Reagents: Phenol (1.0 eq), 2-(Diethylamino)ethyl chloride HCl (1.1 eq), NaOH (2.2 eq), Toluene/Water (Biphasic system) or Acetone (Anhydrous).

  • Catalyst: Tetrabutylammonium bromide (TBAB) - Optional phase transfer catalyst for biphasic systems.

Step-by-Step Methodology:

  • Activation: Dissolve Phenol (9.4 g, 0.1 mol) in 10% NaOH solution (50 mL). Stir at ambient temperature for 15 minutes to ensure complete formation of sodium phenoxide.

  • Coupling: Add a solution of 2-(Diethylamino)ethyl chloride hydrochloride (18.9 g, 0.11 mol) in water (or add solid directly if using biphasic reflux).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Extraction: Cool to room temperature. Extract the free base into Toluene or Diethyl Ether (

    
     mL).
    
  • Washing: Wash the organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over anhydrous

    
    .
    
  • Salt Formation: Filter the drying agent. Bubble anhydrous HCl gas through the organic solution, or add 4M HCl in Dioxane dropwise at 0°C.

  • Isolation: The hydrochloride salt will precipitate. Filter the white solid and recrystallize from Ethanol/Ether.[1]

Process Flow Diagram (Graphviz)

SynthesisFlow Start Reagents: Phenol + 2-(Diethylamino)ethyl chloride HCl Step1 Step 1: Deprotonation (NaOH, 25°C) Formation of Sodium Phenoxide Start->Step1 Step2 Step 2: Nucleophilic Substitution (Reflux, 4-6h) Formation of Free Amine Base Step1->Step2 Williamson Ether Synthesis Step3 Step 3: Extraction & Purification (Toluene/Ether Wash) Step2->Step3 Isolation of Free Base Step4 Step 4: Acidification (Anhydrous HCl) Step3->Step4 Salt Formation End Final Product: Diethyl(2-phenoxyethyl)amine HCl (Crystalline Solid) Step4->End Crystallization

Figure 1: Synthetic workflow for the production of Diethyl(2-phenoxyethyl)amine HCl via O-alkylation.

Pharmacophore Analysis & Biological Context

Diethyl(2-phenoxyethyl)amine is a classic example of a "Privileged Scaffold" in medicinal chemistry. It adheres to the structural requirements for sodium channel blockers and GPCR ligands.

Mechanism of Action (MOA) Potential
  • Local Anesthesia (Sodium Channel Blockade): The molecule fits the Lofgren Classification :

    • Lipophilic Head: Phenyl ring (interacts with membrane phospholipids).

    • Intermediate Chain: Ethyl ether (determines flexibility and distance).

    • Hydrophilic Tail: Diethylamine (protonated at physiological pH to bind intracellular channel residues).

  • Calmodulin Inhibition: Similar phenoxy-alkyl-amines act as calmodulin antagonists, influencing calcium signaling pathways.

  • Adrenergic Modulation: The structure mimics the side chain of adrenergic antagonists (e.g., Phenoxybenzamine), allowing it to probe

    
    -adrenergic receptors.
    
Structure-Activity Relationship (SAR) Map

SARMap Core Diethyl(2-phenoxyethyl)amine Aromatic Lipophilic Aromatic Ring (Membrane Penetration) Core->Aromatic Linker Ether Linker (H-Bond Acceptor) Core->Linker Amine Tertiary Amine (Ionizable Head Group) Core->Amine NaChannel Target: Na+ Channels (Local Anesthetic) Aromatic->NaChannel Pi-Stacking Amine->NaChannel Cation-Pi Interaction GPCR Target: GPCRs (Adrenergic/Histamine) Amine->GPCR Ionic Bonding

Figure 2: Structure-Activity Relationship (SAR) mapping biological targets to molecular domains.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR).

Predicted

-NMR Spectrum (DMSO-

, 400 MHz)
  • 
     10.5 ppm (s, 1H): 
    
    
    
    (Ammonium proton, broad, characteristic of HCl salts).
  • 
     7.30 – 6.90 ppm (m, 5H):  Aromatic protons (Phenyl ring).
    
  • 
     4.35 ppm (t, 
    
    
    
    Hz, 2H):
    
    
    (Deshielded by oxygen).
  • 
     3.45 ppm (m, 2H): 
    
    
    
    (Adjacent to ammonium).
  • 
     3.20 ppm (q, 
    
    
    
    Hz, 4H):
    
    
    (Ethyl methylene protons).
  • 
     1.25 ppm (t, 
    
    
    
    Hz, 6H):
    
    
    (Terminal methyl protons).
Infrared (IR) Spectroscopy Signatures
  • 2950–2800 cm

    
    :  C-H stretching (Alkyl).
    
  • 2400–2600 cm

    
    : 
    
    
    
    stretching (Broad band, amine salt).
  • 1240 cm

    
    :  C-O-C asymmetric stretch (Aryl alkyl ether).
    
  • 1600, 1500 cm

    
    :  C=C aromatic ring skeletal vibrations.
    
Handling, Stability, and Safety
  • Storage: The hydrochloride salt is hygroscopic.[2] Store in a desiccator at room temperature (15–25°C) or 4°C for long-term stability.

  • Solubility Profile:

    • High: Water, Ethanol, DMSO.

    • Low: Hexane, Diethyl Ether (Good for precipitating the salt).[3]

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin irritation and serious eye irritation.

    • PPE: Nitrile gloves and safety glasses are mandatory. Avoid inhalation of dust.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15651, 2-Phenoxyethanamine. Retrieved from [Link]

  • Deli, M. A., et al. (2003). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine increases the permeability of primary mouse cerebral endothelial cell monolayers.[4] Inflammation Research. Retrieved from [Link]

  • Organic Syntheses. Alkylation of Amines: General Procedures. (Contextual reference for Williamson Ether/Amine alkylation protocols). Retrieved from [Link]

Sources

Exploratory

Diethyl(2-phenoxyethyl)amine Hydrochloride: Mechanism, Synthesis, and Pharmacophore Utility

This guide provides an in-depth technical analysis of Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0), a compound that serves as both a functional pharmacological probe and a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0), a compound that serves as both a functional pharmacological probe and a critical intermediate in the synthesis of adrenergic antagonists.

Executive Technical Summary

Diethyl(2-phenoxyethyl)amine hydrochloride (also known as N,N-Diethyl-2-phenoxyethanamine HCl) is a lipophilic amine salt structurally characterized by a phenoxy ether linked to a diethylamine moiety. While often overshadowed by its 4-substituted derivative DPPE (Tesmilifene) , the unsubstituted molecule acts as a distinct pharmacological entity.

Its utility in research is threefold:

  • Pharmacological Probe: It functions as a Class Ib antiarrhythmic-like agent , blocking voltage-gated sodium channels (

    
    ) via the hydrophilic pathway.
    
  • Chemical Scaffold: It represents the core "phenoxyethylamine" pharmacophore found in blockbuster adrenergic antagonists like Carvedilol and Tamsulosin .

  • Lysosomotropic Agent: Due to its pKa (~9.0), it accumulates in acidic organelles, making it a tool for studying lysosomal pH gradients and drug sequestration.

CRITICAL DISAMBIGUATION: Do not confuse this compound with DPPE (Tesmilifene) , which contains a phenylmethyl group at the para-position of the phenoxy ring. DPPE is an intracellular histamine antagonist; the unsubstituted compound described here functions primarily as an ion channel modulator and synthesis intermediate.

Mechanism of Action (MOA)

The biological activity of Diethyl(2-phenoxyethyl)amine HCl is governed by its physicochemical properties (lipophilicity and basicity) and its structural homology to local anesthetics.

Primary Target: Voltage-Gated Sodium Channels ( )

The molecule follows the Modulated Receptor Hypothesis common to local anesthetics (e.g., Lidocaine, Procaine). It lacks the ester linkage of procaine (replaced here by an ether), conferring greater hydrolytic stability while maintaining channel affinity.

  • State-Dependent Block: The compound binds preferentially to the open and inactivated states of the sodium channel, stabilizing the channel in a non-conducting conformation.[1]

  • The Hydrophilic Pathway:

    • Permeation: The uncharged free base diffuses across the lipid bilayer.

    • Protonation: In the intracellular cytosol (pH ~7.2), the amine accepts a proton.

    • Binding: The cationic species enters the channel pore from the intracellular side and binds to the S6 transmembrane segment (specifically the phenylalanine residue in the local anesthetic binding site).

Secondary Mechanism: Lysosomotropism

As a lipophilic weak base, the compound undergoes ion trapping :

  • The neutral form crosses the lysosomal membrane.

  • The acidic environment of the lysosome (pH ~4.5–5.0) protonates the amine.

  • The charged species cannot diffuse back out, leading to accumulation.

  • Research Utility: This mechanism allows the compound to be used as a probe to perturb lysosomal function or to study the volume of distribution (

    
    ) of basic drugs.
    
MOA Visualization

The following diagram illustrates the dual mechanism: Ion Channel Blockade and Lysosomal Trapping.

MOA_Pathway cluster_0 Extracellular Space (pH 7.4) cluster_1 Lipid Bilayer cluster_2 Intracellular Cytosol (pH 7.2) cluster_3 Lysosome (pH 4.5) Drug_Ext Drug (Free Base) Lipophilic Drug_Mem Diffusion Drug_Ext->Drug_Mem Passive Diffusion Drug_Protonated_Ext Drug-H+ (Cation) Hydrophilic Drug_Protonated_Ext->Drug_Ext Equilibrium (pKa ~9) Drug_Int Drug (Free Base) Drug_Mem->Drug_Int Passive Diffusion Drug_Protonated_Int Drug-H+ (Cation) Drug_Int->Drug_Protonated_Int Protonation Drug_Lys Drug-H+ (Trapped) Accumulation Drug_Int->Drug_Lys Ion Trapping Target Voltage-Gated Na+ Channel (Intracellular Pore) Drug_Protonated_Int->Target Channel Blockade (Inactivates Na+ Current)

Caption: Dual mechanism showing Na+ channel blockade via intracellular access and lysosomal sequestration.

Physicochemical Profile & Data

For researchers designing assays, the following quantitative data is essential.

ParameterValueRelevance
CAS Number 21663-15-0Specific to the Hydrochloride salt.[2]
Molecular Formula

Base structure + HCl counterion.
Molecular Weight 245.75 g/mol Suitable for CNS penetration studies.
pKa (Calculated) 9.02 ± 0.2Indicates molecule is >99% ionized at physiological pH.
logP (Octanol/Water) ~2.6 (Free Base)Moderate lipophilicity; good membrane permeability.
Solubility >50 mg/mL (Water)Highly soluble as the HCl salt.
Melting Point 138–140 °CQuality control parameter for synthesis.

Synthesis & Application as a Scaffold

The primary industrial and research application of Diethyl(2-phenoxyethyl)amine is as a privileged scaffold for constructing adrenergic antagonists. It serves as the "anchor" that mimics the catecholamine structure without activating the receptor.

Synthetic Pathway (Williamson Ether Synthesis)

The standard protocol for generating this core involves the alkylation of a phenol with a halo-amine.

Protocol: Synthesis of the Phenoxyethylamine Core

  • Reagents: Phenol, 2-Chloro-N,N-diethylethylamine HCl, Potassium Carbonate (

    
    ), Acetone or DMF.
    
  • Reaction Type: Nucleophilic Substitution (

    
    ).[3]
    
  • Activation: Dissolve Phenol (1.0 eq) in Acetone. Add anhydrous

    
     (2.5 eq) and reflux for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 2-Chloro-N,N-diethylethylamine HCl (1.1 eq) to the mixture.

  • Reflux: Heat at reflux (56°C for Acetone, 80°C for DMF) for 12–18 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).

  • Workup: Filter off inorganic salts. Evaporate solvent. Dissolve residue in DCM, wash with 1M NaOH (to remove unreacted phenol) and Brine.

  • Salt Formation: Dissolve the free base oil in diethyl ether. Bubble dry HCl gas or add 4M HCl in Dioxane to precipitate the target hydrochloride salt.

Pathway to Active Drugs

The diagram below details how this core structure is elaborated into complex therapeutics like Carvedilol (non-selective


/

-1 blocker).

Synthesis_Pathway Phenol Substituted Phenol (Starting Material) Intermediate Phenoxy-alkyl-amine Scaffold (The Topic Compound) Phenol->Intermediate Etherification Linker Epichlorohydrin or Halo-alkylamine Linker->Intermediate Coupling Reaction Ring Opening / Amination Intermediate->Reaction Carvedilol Carvedilol (Beta-Blocker) Reaction->Carvedilol + Carbazole moiety Tamsulosin Tamsulosin (Alpha-Blocker) Reaction->Tamsulosin + Sulfonamide moiety

Caption: The phenoxyethylamine core serves as the structural backbone for major adrenergic antagonists.

Experimental Validation Protocols

To validate the activity of Diethyl(2-phenoxyethyl)amine HCl in a research setting, use the following self-validating protocols.

In Vitro Sodium Channel Blockade (Patch Clamp)

Objective: Quantify the


 for tonic block of 

or

channels.
  • Cell Line: CHO or HEK293 cells stably expressing

    
    .
    
  • Solutions:

    • Pipette (Intracellular): 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Protocol:

    • Establish Whole-Cell configuration.

    • Hold potential at -100 mV.

    • Depolarize to -10 mV for 30ms (0.1 Hz frequency).

    • Perfuse Diethyl(2-phenoxyethyl)amine HCl (0.1 µM – 100 µM).

  • Validation:

    • Positive Control: Lidocaine (100 µM) should reduce peak current by >50%.

    • Success Criteria: Dose-dependent reduction in peak current amplitude.

Lysosomal Accumulation Assay

Objective: Confirm lysosomotropic nature.

  • Dye: LysoTracker Red (acidotropic probe).

  • Treatment: Incubate cells (e.g., HeLa) with Diethyl(2-phenoxyethyl)amine HCl (10 µM) for 1 hour.

  • Observation:

    • The compound acts as a weak base.[4] High concentrations will raise lysosomal pH.

    • Readout: Loss of LysoTracker fluorescence indicates lysosomal alkalinization (the drug neutralizes the pH gradient).

References

  • PubChem. (2025). N,N-Diethyl-2-phenoxyethanamine hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Scholz, A. (2002).[1] Mechanisms of local anaesthetic action on voltage-gated sodium channels.[4] British Journal of Anaesthesia. [Link]

  • Trapp, S., et al. (2008). Lysosomotropic drugs: Ion trapping and its impact on cellular distribution. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Google Patents. (2009). Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin (WO2009128088A2).
  • Brandes, L.J., et al. (1998). The intracellular histamine antagonist, DPPE...[5][6] (Comparison of substituted vs unsubstituted analogs). Breast Cancer Research and Treatment.[6] [Link]

Sources

Foundational

Characterizing the Interaction of Diethyl(2-phenoxyethyl)amine Hydrochloride (Tesmilifene) with the Cytochrome P450 Enzyme System

An In-Depth Technical Guide: Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Executive Summary This guide provides a comprehensive technical overview o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of the interactions between Diethyl(2-phenoxyethyl)amine hydrochloride, also known as Tesmilifene or DPPE, and the cytochrome P450 (CYP) enzyme superfamily. Tesmilifene, an intracellular histamine antagonist, has been investigated for its role in potentiating chemotherapeutic agents.[1][2] A critical component of its pharmacological profile and safety assessment lies in its relationship with CYP enzymes, which are central to drug metabolism and the cause of most metabolism-based drug-drug interactions (DDIs).[3][4] This document delineates the known mechanistic interactions of Tesmilifene with specific CYP isoforms, provides a robust experimental framework for its characterization, and discusses the implications of these interactions for drug development. We will explore its binding affinity, inhibitory potential against key metabolic pathways, and the requisite methodologies for a thorough DDI risk assessment in accordance with regulatory expectations.[5]

Introduction: The Compound and the Enzyme System

Diethyl(2-phenoxyethyl)amine Hydrochloride (Tesmilifene)

Diethyl(2-phenoxyethyl)amine hydrochloride (Tesmilifene, DPPE) is a diphenylmethane analog of tamoxifen.[1] Its primary described mechanism is the antagonism of intracellular histamine binding, a portion of which is associated with cytochrome P450 enzymes.[1][2] This interaction is believed to underpin its observed ability to enhance the efficacy of antineoplastic drugs like doxorubicin and paclitaxel, potentially by modulating their metabolism or transport.[1][2] Understanding its profile as a substrate, inhibitor, or inducer of the CYP system is therefore paramount for its safe and effective clinical development.

The Cytochrome P450 Superfamily

The cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases primarily located in the liver, responsible for the Phase I metabolism of a vast array of xenobiotics, including the majority of marketed drugs.[3][4][6] Key isoforms, particularly from families 1, 2, and 3 (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5), account for the metabolic clearance of most drugs.[3] Because of this central role, interactions with the CYP system—be it inhibition or induction—are a primary cause of clinically significant drug-drug interactions (DDIs), which can lead to toxicity or loss of efficacy.[4][7][8] Regulatory agencies such as the FDA and EMA mandate thorough in vitro evaluation of a new chemical entity's (NCE) potential to cause such interactions.[5][9]

Mechanistic Insights into Tesmilifene-CYP450 Interaction

Existing research indicates that Tesmilifene directly interacts with several key CYP isoforms. The nature of this interaction is multifaceted, involving direct binding to the enzyme's active site and subsequent inhibition of its metabolic activity.

Substrate Binding and Inhibition Profile

Spectral analysis using human P450 isozymes expressed in insect microsomes has demonstrated that Tesmilifene binds to the substrate site of multiple CYPs, evoking a characteristic "type I" absorbance-difference spectrum.[2] This binding confirms it as a ligand for these enzymes. Subsequent functional assays have quantified its inhibitory potency.

The key findings are summarized below:

CYP IsoformInteraction TypeKₛ (Substrate Binding Affinity)IC₅₀ (Inhibitory Concentration)Notes
CYP3A4 Substrate Binding & Inhibition31 ± 15 µMSite 1: 3 µMSite 2: 350 µMInhibition of testosterone metabolism is biphasic, suggesting two distinct interaction sites.[2]
CYP2D6 Substrate Binding & Inhibition4.1 ± 0.4 µMNot explicitly defined, but binding is high-affinity.The low Kₛ value suggests a strong potential for clinically relevant interactions.[2]
CYP1A1 Substrate Binding40 ± 9 µMNot explicitly defined.
CYP2B6 No significant binding observedN/AN/ATesmilifene is not a significant substrate for this isoform.[2]

Table 1: Quantitative summary of Tesmilifene's interaction with key human CYP450 isoforms. Data sourced from Cancer Chemotherapy and Pharmacology (2000).[2]

The biphasic inhibition of CYP3A4 is a critical finding. The first inhibitory event occurs at a low micromolar concentration (IC50 = 3 µM), which correlates with its binding to the substrate site. A second, weaker inhibitory event occurs at a much higher concentration.[2] Given that CYP3A4 is responsible for metabolizing approximately 37% of drugs, this interaction warrants significant attention during development.[3]

Experimental Framework for Comprehensive Characterization

To build a complete profile of a compound's interaction with CYPs, a tiered, systematic approach is required. This ensures that resources are used efficiently while gathering the data necessary for a robust risk assessment.

Overall Investigative Workflow

The logical progression of in vitro studies moves from broad screening to detailed mechanistic investigation. An initial metabolic stability screen determines if the compound is metabolized at all. If it is, reaction phenotyping identifies which enzymes are responsible. Concurrently, inhibition and induction assays determine the compound's potential to affect the metabolism of other drugs.

DDI_Workflow cluster_screening Phase 1: Initial Screening cluster_risk Phase 3: Risk Assessment MetStab Metabolic Stability Assay (Liver Microsomes, Hepatocytes) RxPheno Reaction Phenotyping (Recombinant CYPs, Chemical Inhibition) MetStab->RxPheno If clearance is medium-to-high Inhibit CYP Inhibition Assay (IC50 Determination) MetStab->Inhibit All compounds Induce CYP Induction Assay (Hepatocytes - mRNA & Activity) MetStab->Induce All compounds Risk Clinical DDI Risk Prediction (Static Models, PBPK Modeling) RxPheno->Risk Inhibit->Risk Induce->Risk

Caption: Tiered workflow for characterizing compound-CYP450 interactions.

Protocol 1: Metabolic Stability Assay

Causality: The purpose of this assay is to determine if, and how quickly, a compound is metabolized by liver enzymes.[10][11] It provides an early rank-ordering of compounds based on their intrinsic clearance and helps predict in vivo hepatic clearance.[10] We use human liver microsomes (HLMs) as they contain the full complement of Phase I CYP enzymes.[10] The inclusion of a "-NADPH" control is critical to distinguish CYP-mediated metabolism from other potential degradation.

Methodology:

  • Preparation:

    • Prepare a 1 µM working solution of Tesmilifene in a 100 mM potassium phosphate buffer (pH 7.4).[12]

    • Thaw pooled human liver microsomes (e.g., from XenoTech) on ice and dilute to a working concentration of 0.5 mg/mL in the same buffer.[12]

    • Prepare a 5 mM NADPH solution (cofactor) in buffer.[13]

  • Incubation:

    • Pre-warm the microsome and Tesmilifene solutions to 37°C.

    • Initiate the reaction by adding NADPH to the test incubations. For the negative control, add buffer without NADPH.

    • Incubate at 37°C.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[13][14]

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of cold acetonitrile containing an internal standard (e.g., terfenadine, tolbutamide).[13]

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of Tesmilifene.[10]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of Tesmilifene remaining versus time.

    • The slope of the line gives the rate of depletion (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Cl_int).[10]

Protocol 2: Cytochrome P450 Inhibition Assay (IC₅₀ Determination)

Causality: This assay quantifies the inhibitory potency of a compound against specific CYP isoforms.[7][15] The resulting IC₅₀ value (the concentration that causes 50% inhibition) is a critical parameter for predicting DDI potential.[15] We use isoform-specific probe substrates that are metabolized into a fluorescent or easily detectable product. A decrease in product formation in the presence of the test compound indicates inhibition.[7][16]

IC50_Workflow Start Prepare Reagents (HLMs, Buffer, NADPH, Probe Substrate, Tesmilifene) Incubate Incubate at 37°C: HLMs + Probe Substrate + Varying [Tesmilifene] Start->Incubate Initiate Initiate Reaction (Add NADPH) Incubate->Initiate Quench Quench Reaction (Cold Acetonitrile + IS) Initiate->Quench Analyze Analyze Metabolite (LC-MS/MS) Quench->Analyze Calculate Calculate % Inhibition vs. Control -> Determine IC50 Analyze->Calculate

Caption: Experimental workflow for a CYP450 IC₅₀ inhibition assay.

Methodology:

  • Preparation:

    • Use pooled human liver microsomes (HLMs) as the enzyme source.

    • Select isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).[13]

    • Prepare a range of Tesmilifene concentrations (e.g., 8-point serial dilution starting from 100 µM).[16]

  • Incubation:

    • In a 96-well plate, combine HLMs, buffer, and the specific probe substrate (at a concentration near its Kₘ).

    • Add the various concentrations of Tesmilifene. Include a vehicle control (no inhibitor) and a positive control inhibitor (e.g., Ketoconazole for CYP3A4).[15]

    • Pre-incubate the plate at 37°C.

  • Reaction:

    • Initiate the reaction by adding a pre-warmed NADPH solution.

    • Incubate for a short, predetermined time that falls within the linear range of metabolite formation.

  • Termination & Analysis:

    • Quench the reaction with cold acetonitrile containing an internal standard.

    • Centrifuge, and analyze the supernatant by LC-MS/MS to measure the amount of probe substrate metabolite formed.[7]

  • Data Interpretation:

    • Calculate the percent inhibition for each Tesmilifene concentration relative to the vehicle control.

    • Plot percent inhibition versus log[Tesmilifene] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[16]

Protocol 3: Reaction Phenotyping

Causality: The goal is to identify which specific CYP (or other) enzymes are responsible for metabolizing the drug candidate.[17][18] This is crucial because if metabolism is dominated by a single CYP that is subject to genetic polymorphism (e.g., CYP2D6) or is a frequent target of inhibitors (e.g., CYP3A4), the risk of variable patient exposure and DDIs is high.[14][19] Two complementary approaches provide a self-validating system.

Methodology:

  • Approach A: Recombinant Human CYPs:

    • Incubate Tesmilifene (e.g., at 1 µM) separately with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[14]

    • The protocol is similar to the metabolic stability assay, monitoring the depletion of the parent compound over time for each individual enzyme.[14]

    • The enzymes that show the most rapid depletion of Tesmilifene are identified as the primary metabolizers.

  • Approach B: Chemical Inhibition in HLMs:

    • Incubate Tesmilifene with pooled HLMs, which contain all the enzymes.

    • In parallel incubations, include a known, potent, and specific inhibitor for each major CYP isoform (e.g., Furafylline for CYP1A2, Quinidine for CYP2D6, Ketoconazole for CYP3A4).[3]

    • Measure the rate of Tesmilifene depletion in the presence and absence of each inhibitor.

    • If a specific inhibitor significantly reduces the metabolism of Tesmilifene, it confirms the involvement of that CYP isoform.[3]

Protocol 4: Cytochrome P450 Induction Assay

Causality: This assay assesses whether a compound can increase the expression of CYP enzymes, a process known as induction.[20][21] Induction can accelerate the metabolism of co-administered drugs, potentially leading to therapeutic failure.[8] The mechanism often involves activation of nuclear receptors like PXR, CAR, or AhR.[20][22] The most robust and regulatory-accepted in vitro system for this is cryopreserved human hepatocytes, as they contain the necessary transcriptional machinery.[22]

Methodology:

  • Cell Culture:

    • Culture cryopreserved human hepatocytes (from at least three different donors) in a sandwich-culture format.

  • Treatment:

    • Treat the hepatocytes with various concentrations of Tesmilifene for 48-72 hours.

    • Include a vehicle control (e.g., 0.1% DMSO) and positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4).[20]

  • Endpoint Analysis (Dual):

    • mRNA Quantification: At the end of the treatment, lyse the cells and extract mRNA. Use quantitative real-time PCR (qRT-PCR) to measure the change in mRNA expression levels for target genes (e.g., CYP1A2, CYP2B6, CYP3A4) relative to the vehicle control.[21][23]

    • Enzyme Activity Measurement: In a parallel set of plates, measure the enzymatic activity using isoform-specific probe substrates, similar to the inhibition assay.

  • Data Interpretation:

    • A concentration-dependent increase in mRNA expression (e.g., ≥2-fold change relative to vehicle control) is considered a positive induction signal.[21]

    • The activity data should corroborate the mRNA findings. The results are compared to the positive control response to gauge the magnitude of induction.

Implications for Drug Development and Risk Assessment

The in vitro data generated from these studies are foundational for clinical DDI risk assessment.

  • Inhibition Risk: The IC₅₀ values for CYP3A4 and CYP2D6 are particularly important. These values, combined with expected clinical plasma concentrations of Tesmilifene, are used in basic static models recommended by regulatory agencies to calculate an "R-value".[5] If this value exceeds a certain threshold (e.g., R > 1.1), it triggers the need for further investigation, potentially including a dedicated clinical DDI study.[17]

  • Victim Potential: Reaction phenotyping identifies the clearance pathways for Tesmilifene. If its metabolism is heavily dependent on CYP3A4 or CYP2D6 (as suggested by the binding data), it is a potential "victim" of DDIs. Co-administration with strong inhibitors of these enzymes could dangerously elevate Tesmilifene plasma levels.

  • Perpetrator Potential: The induction data determines if Tesmilifene can act as a "perpetrator" by reducing the exposure of other drugs. A positive induction signal for CYP3A4, for example, would raise concerns about its co-administration with CYP3A4 substrates that have a narrow therapeutic index.

These findings directly inform the design of clinical trials, guide recommendations for co-administered medications in the product label, and are a critical part of the safety submission to regulatory authorities.[24][25]

Conclusion

Diethyl(2-phenoxyethyl)amine hydrochloride (Tesmilifene) demonstrates a significant and complex interaction profile with the cytochrome P450 system. It is a substrate and inhibitor of several clinically crucial isoforms, most notably CYP3A4 and CYP2D6, with evidence of high-affinity binding to CYP2D6 and a unique biphasic inhibition of CYP3A4.[2] This profile underscores a high potential for participating in drug-drug interactions, both as a victim and a perpetrator. A rigorous, systematic in vitro evaluation as outlined in this guide—encompassing metabolic stability, reaction phenotyping, inhibition, and induction—is essential to quantify this risk. The resulting data are indispensable for guiding safe clinical development, informing the design of necessary clinical DDI studies, and ultimately ensuring patient safety through appropriate prescribing information.

References

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry, 10:277. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Retrieved from [Link]

  • Ma, L., & Li, W. (2007). Analytical strategies for identifying drug metabolites. Mass spectrometry reviews, 26(3), 447–464. [Link]

  • Journal of Medical Analysis – JMA. (2023, November 7). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. Retrieved from [Link]

  • Protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]

  • Evotec. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 Induction. Retrieved from [Link]

  • Alwsci. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Begić, A., Dedić, A., & Avdagić, A. (2014). Comparison of EMA and FDA guidelines for drug interactions: An overview. Medicinski arhiv, 68(5), 350–354. [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Roškar, R. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. ResearchGate. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Nuvisan. (n.d.). Mitigate DDI risks: Expert CYP inhibition & induction assays for drug discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Walsky, R. L., & Obach, R. S. (2008). In vitro cytochrome P450 inhibition and induction. Current drug metabolism, 9(9), 965–975. [Link]

  • Zhang, L., Zhang, Y., & Huang, S. M. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS journal, 14(3), 615–627. [Link]

  • ResearchGate. (2018, October). Optimized protocol for induction of cytochrome P450 enzymes 1A2 and 3A4 in human primary-like hepatocyte cell strain HepaFH3 to study in vitro toxicology. Retrieved from [Link]

  • Ghosh, R., Nayan, M. I. H., Mitu, M. M., & Nandi, T. (2023). Common Approaches of Cytochrome P450 (CYP) Induction Assays. Journal of Pharmaceutical Research & Reports, 3(1).
  • Regulations.gov. (2012, February 12). Guidance for Industry. Drug Interaction Studies. Retrieved from [Link]

  • European Medicines Agency. (2022, July 21). ICH M12 on drug interaction studies - Scientific guideline. Retrieved from [Link]

  • Brandes, L. J., Queen, G. M., & LaBella, F. S. (1998). The intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethamine.HCL, may potentiate doxorubicin in the treatment of metastatic breast cancer: Results of a pilot study. Breast cancer research and treatment, 49(1), 61–68. [Link]

  • Glavin, G. B., & Brandes, L. J. (1990). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Digestion, 46(2), 82–86. [Link]

  • ECA Academy. (2024, July 23). ICH M12 Guideline on Drug Interaction Studies. Retrieved from [Link]

  • Brandes, L. J., Warrington, R. C., & LaBella, F. S. (2000). N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE) a chemopotentiating and cytoprotective agent in clinical trials: interaction with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs. Cancer chemotherapy and pharmacology, 45(4), 298–304. [Link]

  • Anzenbacher, P., & Anzenbacherová, E. (2001). Cytochrome P450 and drug interactions. Cellular and molecular life sciences : CMLS, 58(5-6), 737–747. [Link]

  • Rendic, S. (1999). Drug interactions of H2-receptor antagonists involving cytochrome P450 (CYPs) enzymes: from the laboratory to the clinic.
  • Chemister.ru. (n.d.). diethylamine hydrochloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Table 2 from The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects.. Retrieved from [Link]

  • Preskorn, S. H. (1996). Cytochrome P450 enzymes: interpretation of their interactions with selective serotonin reuptake inhibitors. Part II.
  • Blackburn, K. (n.d.). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Retrieved from [Link]

  • ResearchGate. (1999, October). Drug interactions of H2-receptor antagonists involving cytochrome P450 (CYPs) enzymes: From the laboratory to the clinic. Retrieved from [Link]

  • Brunton, L. L., Knollmann, B. C., & Hilal-Dandan, R. (Eds.). (n.d.). Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e. AccessMedicine. Retrieved from [Link]

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Exploratory

Technical Guide: Solubility Profile and Physicochemical Characterization of Diethyl(2-phenoxyethyl)amine Hydrochloride

The following technical guide details the solubility profile, physicochemical characterization, and experimental protocols for Diethyl(2-phenoxyethyl)amine hydrochloride . Executive Summary Diethyl(2-phenoxyethyl)amine h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characterization, and experimental protocols for Diethyl(2-phenoxyethyl)amine hydrochloride .

Executive Summary

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a critical intermediate in the synthesis of pharmaceutical agents, including local anesthetics and antihistamines. As a secondary amine salt possessing both a lipophilic phenoxy tail and a hydrophilic ionic head, its solubility behavior is governed by amphiphilic interactions .

This guide provides a definitive technical analysis of its solubility thermodynamics, pH-dependent phase behavior, and validated protocols for gravimetric determination and recrystallization. Note: While specific historical solubility curves for this CAS are proprietary to active drug master files (DMFs), the data presented below represents high-confidence physicochemical profiling based on structural homologs and first-principles amine salt chemistry.

Physicochemical Identity

PropertySpecification
Chemical Name Diethyl(2-phenoxyethyl)amine hydrochloride
CAS Registry Number 21663-15-0
Molecular Formula

Molecular Weight 229.75 g/mol
Physical State Crystalline Solid (White to Off-White)
Ionic Character Cationic surfactant-like structure (Amphiphilic)
pKa (Calculated) ~9.5 – 10.2 (Amine proton)

Solubility Thermodynamics & Solvent Compatibility[1]

The solubility of Diethyl(2-phenoxyethyl)amine HCl is dictated by the competition between the crystal lattice energy of the hydrochloride salt and the solvation energy provided by the solvent.

Solvent Class Compatibility Table

The following data categorizes solvent interaction based on dielectric constant (


) and dipole moment.
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Protic Polar Water (

)
High (>100 mg/mL)Strong ion-dipole interactions disrupt the crystal lattice.
Protic Polar Ethanol / MethanolHigh (>50 mg/mL)Excellent solvation of both the organic tail and ionic head. Ideal for dissolution.
Aprotic Polar DMSO / DMFHigh High dielectric constant stabilizes the dissociated ion pair.
Chlorinated Dichloromethane (DCM)Moderate - High "Lipophilic Salt" effect; the large organic cation allows solubility in DCM.
Non-Polar Diethyl Ether / HexaneInsoluble (<1 mg/mL)Lack of dipole moment prevents overcoming lattice energy. Used as anti-solvents .
The "Salting-Out" Phenomenon

In aqueous environments, the presence of high concentrations of inorganic salts (e.g., NaCl) will decrease the solubility of Diethyl(2-phenoxyethyl)amine HCl due to the Common Ion Effect (if


 is added) and general ionic strength competition for water molecules.

pH-Dependent Solubility Profile

The solubility of this compound is strictly pH-dependent. The transition from the water-soluble ionic salt to the water-insoluble free base (oil) occurs near the pKa.

  • pH < 8.0: Species exists predominantly as the protonated cation (

    
    ). High water solubility.
    
  • pH > 10.5: Species exists predominantly as the free base (

    
    ). Phase separation occurs (oiling out).
    
Visualization: pH-Solubility Phase Diagram

The following diagram illustrates the theoretical phase transition governed by the Henderson-Hasselbalch equation.

SolubilityPhase Acidic Acidic Medium (pH < 8.0) Soluble Soluble Cation (R-NH+ Cl-) Acidic->Soluble Full Dissociation Transition Transition Zone (pH 8.5 - 10.0) Transition->Soluble Equilibrium Precipitate Insoluble Free Base (R-N Oiling Out) Transition->Precipitate Equilibrium Basic Basic Medium (pH > 10.5) Basic->Precipitate Deprotonation

Figure 1: Phase behavior of Diethyl(2-phenoxyethyl)amine as a function of pH. Note the critical "oiling out" zone in basic conditions.

Experimental Protocols

For researchers requiring precise solubility curves (e.g., for IND filings), the following validated protocols must be executed.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine saturation solubility (


) in a specific solvent at 25°C.
  • Preparation: Weigh approximately 500 mg of Diethyl(2-phenoxyethyl)amine HCl into a scintillation vial.

  • Saturation: Add 2.0 mL of the target solvent (e.g., Water, PBS pH 7.4).

  • Equilibration: Vortex for 1 minute, then place on an orbital shaker at 25°C for 24 hours. Ensure excess solid remains visible (saturated system).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solids.

  • Quantification:

    • Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing dish.

    • Evaporate solvent under vacuum or nitrogen stream at 40°C.

    • Weigh the residue.[1]

  • Calculation:

    
    
    
Protocol B: Recrystallization for Purification

Objective: Purify the hydrochloride salt using a solvent/anti-solvent system.

  • Dissolution: Dissolve crude Diethyl(2-phenoxyethyl)amine HCl in the minimum amount of boiling Ethanol or Isopropanol .

  • Hot Filtration: If particulates are present, filter while hot through a glass frit.

  • Nucleation: Remove from heat. Slowly add Diethyl Ether (anti-solvent) dropwise until a faint, persistent turbidity appears.

  • Crystallization: Add 1-2 drops of ethanol to clear the turbidity, then allow the solution to cool slowly to room temperature, followed by 4°C refrigeration overnight.

  • Isolation: Collect crystals via vacuum filtration and wash with cold ether.

Synthesis & Workflow Visualization

Understanding the origin of the salt helps in troubleshooting solubility issues (e.g., trapped impurities).

SynthesisWorkflow Phenol Phenol Reaction Williamson Ether Synthesis (Base Catalyzed) Phenol->Reaction Chloroamine 2-Chloro-N,N-diethylamine Chloroamine->Reaction FreeBase Free Base (Oil) Diethyl(2-phenoxyethyl)amine Reaction->FreeBase Extraction SaltFormation Salt Formation (Add HCl/Ethanol) FreeBase->SaltFormation Dissolve in EtOH FinalProduct Target Salt Diethyl(2-phenoxyethyl)amine HCl SaltFormation->FinalProduct Crystallization

Figure 2: Synthetic pathway highlighting the transition from lipophilic free base to hydrophilic hydrochloride salt.

Implications for Drug Development

Formulation Strategy
  • Parenteral (Injectable): The high aqueous solubility of the HCl salt makes it suitable for IV/IM formulations. Buffer to pH 5.0–6.0 to ensure stability and solubility.

  • Solid Dosage: The salt is hygroscopic. Formulation must occur in humidity-controlled environments (<40% RH) to prevent deliquescence.

Bioavailability Prediction
  • LogP (Octanol/Water): The free base has an estimated LogP of ~2.5–3.0 (lipophilic).

  • Absorption: In the acidic environment of the stomach (pH 1-2), the compound will be fully soluble (ionized). Upon reaching the intestine (pH 7-8), a fraction will convert to the lipophilic free base, facilitating passive diffusion across the lipid bilayer.

References

  • Arctom Scientific. (2025). Product Catalog: Diethyl(2-phenoxyethyl)amine hydrochloride (CAS 21663-15-0).[2][3][4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12870700: N,N-Dimethyl-2-phenoxyethanamine hydrochloride (Analog). Retrieved from

  • Bld Pharm. (2025). Chemical Safety Data Sheet: Diethyl(2-phenoxyethyl)amine hydrochloride. Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for amine salt solubility principles).
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for pH-dependent solubility profiling).

Sources

Foundational

An In-Depth Technical Guide to the Spectral Analysis of Diethyl(2-phenoxyethyl)amine Hydrochloride

Introduction Diethyl(2-phenoxyethyl)amine hydrochloride is a tertiary amine salt with potential applications in pharmaceutical research and development. Its chemical structure, featuring a phenoxy group, an ethyl linker,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diethyl(2-phenoxyethyl)amine hydrochloride is a tertiary amine salt with potential applications in pharmaceutical research and development. Its chemical structure, featuring a phenoxy group, an ethyl linker, and a diethylamine moiety, gives rise to a unique spectral signature. Accurate spectral analysis is paramount for its identification, purity assessment, and quality control. This guide provides a comprehensive, in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting its spectral data.

Caption: Chemical structure of Diethyl(2-phenoxyethyl)amine Hydrochloride.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For Diethyl(2-phenoxyethyl)amine hydrochloride, the spectrum is predicted to show distinct signals for the aromatic, ethyl, and phenoxyethyl protons. The hydrochloride form will influence the chemical shifts of protons near the nitrogen atom due to the presence of the ammonium proton.

Predicted ¹H NMR Spectrum
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl-H (ortho)7.2 - 7.4d2HDeshielded due to the electronegativity of the adjacent oxygen and the aromatic ring current.
Phenyl-H (meta)6.9 - 7.1t2HShielded relative to ortho protons.
Phenyl-H (para)6.8 - 7.0t1HMost shielded of the aromatic protons.
O-CH₂ 4.2 - 4.4t2HDeshielded by the adjacent electronegative oxygen atom.
N-CH₂ -CH₂-O3.4 - 3.6t2HDeshielded by the adjacent positively charged nitrogen atom.
N-(CH₂ -CH₃)₂3.1 - 3.3q4HDeshielded by the adjacent positively charged nitrogen atom.
N-CH₂-CH₃ 1.2 - 1.4t6HTypical chemical shift for an ethyl group attached to a nitrogen.
N-H10 - 12br s1HThe acidic proton on the nitrogen, often broad and exchangeable with D₂O.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of Diethyl(2-phenoxyethyl)amine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in Diethyl(2-phenoxyethyl)amine hydrochloride will give a distinct signal.

Predicted ¹³C NMR Spectrum
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Phenyl C-O155 - 160The carbon directly attached to the ether oxygen is significantly deshielded.
Phenyl C (ortho)114 - 118Shielded relative to the para carbon due to the oxygen's electron-donating resonance effect.
Phenyl C (meta)128 - 132Less affected by the oxygen substituent.
Phenyl C (para)120 - 124Shielded relative to the meta carbons.
C H₂-O65 - 70Deshielded by the adjacent oxygen atom.
C H₂-N48 - 52Deshielded by the adjacent nitrogen atom.
N-C H₂-CH₃45 - 50Deshielded by the adjacent nitrogen atom.
N-CH₂-C H₃10 - 15Typical chemical shift for a terminal methyl group in an ethyl chain.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrumentation: Use a spectrometer with a broadband carbon probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A sufficient number of scans and a suitable relaxation delay are crucial due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of Diethyl(2-phenoxyethyl)amine hydrochloride will exhibit characteristic absorption bands for its functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3050 - 3000C-H stretchAromatic
2980 - 2850C-H stretchAliphatic (CH₂, CH₃)
2700 - 2400N⁺-H stretchTertiary amine salt
1600, 1490C=C stretchAromatic ring
1240C-O stretchAryl-Alkyl ether (asymmetric)
1040C-O stretchAryl-Alkyl ether (symmetric)
1100 - 1000C-N stretchAliphatic amine
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Unraveling the Molecular Mass and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For Diethyl(2-phenoxyethyl)amine hydrochloride, the analysis would typically be performed on the free base, N,N-Diethyl-2-phenoxyethanamine, after in-source deprotonation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum of the free base (C₁₂H₁₉NO) is expected to show a molecular ion peak at m/z 193. The presence of one nitrogen atom follows the nitrogen rule (odd molecular weight).

  • Major Fragmentations: The primary fragmentation pathways are alpha-cleavage adjacent to the nitrogen atom and cleavage of the ether bond.

G M [C₆H₅OCH₂CH₂N(CH₂CH₃)₂]⁺˙ m/z = 193 F1 α-cleavage F2 Ether cleavage I1 [CH₂=N(CH₂CH₃)₂]⁺ m/z = 86 F1->I1 - •C₆H₅OCH₂CH₂ I2 [C₆H₅OCH₂]⁺ m/z = 107 F2->I2 - •CH₂N(CH₂CH₃)₂ I3 [C₆H₅O]⁺ m/z = 93 I2->I3 - CH₂

Caption: Predicted major fragmentation pathways for N,N-Diethyl-2-phenoxyethanamine.

Key Predicted Fragment Ions:

  • m/z 86: This is a very common and often the base peak for diethylamino compounds, resulting from alpha-cleavage with the loss of a phenoxyethyl radical.

  • m/z 107: This fragment arises from the cleavage of the C-C bond adjacent to the ether oxygen, forming a stable benzylic-type cation.

  • m/z 93: Loss of a methylene group from the m/z 107 fragment can lead to the phenoxy cation.

  • m/z 72: Another possible alpha-cleavage product from the diethylamino group, with loss of a methyl radical.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source. ESI is generally preferred for polar molecules like amine salts.

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatograph (LC-MS).

    • Acquire the mass spectrum in positive ion mode.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak (m/z 193) to observe the characteristic fragment ions.

  • Data Processing:

    • The instrument software will generate the mass spectrum, plotting ion intensity versus m/z.

    • Analyze the spectrum to identify the molecular ion and major fragment ions.

Conclusion

The comprehensive spectral analysis of Diethyl(2-phenoxyethyl)amine hydrochloride, encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its unequivocal identification and characterization. The predicted data, based on fundamental spectroscopic principles and comparison with analogous structures, serve as a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is critical for advancing scientific research and ensuring the quality of pharmaceutical products.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][4][5][6]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][7]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link][8]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link][9]

  • IR Absorption Table. WebSpectra, UCLA. [Link][10]

Sources

Foundational

Strategic Sourcing and Technical Validation of Diethyl(2-phenoxyethyl)amine Hydrochloride

CAS: 21663-15-0 | Technical Whitepaper for Drug Development [1] Executive Summary In the high-stakes environment of pharmaceutical synthesis, the integrity of early-stage intermediates is often the silent determinant of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 21663-15-0 | Technical Whitepaper for Drug Development [1]

Executive Summary

In the high-stakes environment of pharmaceutical synthesis, the integrity of early-stage intermediates is often the silent determinant of project success.[1] Diethyl(2-phenoxyethyl)amine hydrochloride (CAS 21663-15-0), while structurally simple, serves as a critical amino-ether scaffold in the development of local anesthetics, antihistamines, and intracellular histamine antagonists (e.g., DPPE analogs).[1]

This guide addresses a common failure mode in drug development: treating functionalized intermediates as commodities. Variations in supplier synthesis routes can introduce silent impurities—such as unreacted phenols or quaternary ammonium byproducts—that poison downstream catalytic steps or fail genotoxic impurity (GTI) assessments. This document provides a self-validating framework for sourcing, analyzing, and handling this compound to GMP-adjacent standards.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the procurement and analytical teams must align on the compound's identity and stability profile.

AttributeSpecification / Data
Chemical Name N,N-Diethyl-2-phenoxyethan-1-amine hydrochloride
CAS Number 21663-15-0 (HCl salt); 1045-64-3 (Free base)
Molecular Formula C₁₂H₁₉NO[1][2][3][4][5][6] · HCl
Molecular Weight 229.75 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, ethanol; sparingly soluble in non-polar ethers.[1]
pKa (Calc) ~9.5 (Amine protonation)
Hygroscopicity High . The HCl salt readily absorbs atmospheric moisture, leading to hydrolysis risks or weighing errors.
Critical Impurity Profile

The synthesis of this ether-amine typically follows a nucleophilic substitution pathway.[1] Understanding this allows us to predict the "fingerprint" of a low-quality supplier.[1]

  • Residual Phenol: From incomplete alkylation. High toxicity/irritation potential.[7][8][9][10]

  • 2-Chloro-N,N-diethylethylamine (Precursor): A potent alkylating agent (nitrogen mustard class).[1] Must be controlled to ppm levels due to genotoxicity concerns.

  • Bis-quaternary Ammonium Salts: Formed if the amine attacks another alkyl halide molecule during synthesis.

Synthesis & Impurity Fate Mapping

To validate a supplier's Certificate of Analysis (CoA), you must reverse-engineer their likely synthesis route.[1] Most commercial suppliers utilize the Williamson Ether Synthesis or Amino-alkylation of Phenol .

Mechanism Diagram

The following diagram illustrates the standard synthesis pathway and the origin of critical impurities.

SynthesisPath Phenol Phenol (Starting Material) Intermediate Transition State (Phenoxide Attack) Phenol->Intermediate + Base (NaOH/K2CO3) Impurity1 Residual Phenol (Impurity) Phenol->Impurity1 Incomplete Rxn Reagent 2-Chloro-N,N-diethylethylamine (Reagent) Reagent->Intermediate Impurity2 Residual Chloride (Genotoxic Impurity) Reagent->Impurity2 Excess Reagent Product Diethyl(2-phenoxyethyl)amine (Target Free Base) Intermediate->Product - NaCl Salt Target HCl Salt (Final Product) Product->Salt + HCl (gas/ether)

Figure 1: Synthesis pathway showing the origin of critical phenolic and alkyl-halide impurities.[1]

Supplier Qualification & Sourcing Strategy

Do not rely solely on catalog aggregators. For this compound, suppliers generally fall into three tiers.

Tier 1: Catalog Aggregators (e.g., MolPort, eMolecules)[1]
  • Role: Good for <5g screening.

  • Risk: They rarely hold stock or perform QC. They drop-ship from Asia.[1] Lot-to-lot variability is high.[1]

  • Action: Only use for non-GLP exploratory work.

Tier 2: Specialized Fine Chemical Vendors (e.g., BLD Pharm, Combi-Blocks, Enamine)[1]
  • Role: 10g – 1kg scale.

  • Risk: Moderate.[9] They often perform basic H-NMR.[1]

  • Action: Request 1H-NMR and Loss on Drying (LOD) data before purchase.[1]

Tier 3: CRO/CMO (Custom Synthesis)
  • Role: >1kg or GMP requirements.

  • Risk: Low, but high cost/lead time.

  • Action: Required if the material is a GMP starting material. You must specify a limit on the chloro-amine precursor.[1]

Vendor Validation Workflow

Follow this logic to accept or reject a batch:

VendorQual Start Receive Sample/CoA Check1 Is Purity >98%? Start->Check1 Check2 Is Water <1.0%? Check1->Check2 Yes Reject REJECT BATCH (Recrystallize) Check1->Reject No Check3 NMR: Phenol Peaks Absent? Check2->Check3 Yes Check2->Reject No (Hygroscopic degradation) Check3->Reject No (6.8-7.3 ppm aromatic contamination) Approve APPROVE for Synthesis Check3->Approve Yes

Figure 2: Decision tree for incoming raw material inspection.

Analytical Protocols

Standard CoAs often omit specific impurity checks. Use these internal protocols to validate the material.

Protocol A: 1H-NMR Identity & Purity Check[1]
  • Solvent: DMSO-d6 (preferred over CDCl3 to prevent salt exchange issues).[1]

  • Key Diagnostic Signals:

    • Phenoxy Aromatics: Multiplets at δ 6.9 – 7.3 ppm.

    • O-CH2: Triplet at ~4.3 ppm.[1]

    • N-CH2 (Ethyl): Quartet at ~3.2 ppm (shifted downfield due to HCl salt).[1]

    • N-CH2 (Backbone): Multiplet at ~3.5 ppm.[1][4]

  • Red Flag: Any triplet at δ 4.5+ ppm suggests unreacted 2-chloro-N,N-diethylethylamine (the chloro-ethyl group is distinct).[1]

Protocol B: Hygroscopicity Management (Drying)

The HCl salt is prone to clumping.

  • Diagnosis: If the solid is "sticky" or weighs heavier than expected.

  • Remediation: Dry in a vacuum oven at 40°C over P₂O₅ for 24 hours.

  • Storage: Store under Argon/Nitrogen in a desiccator. Do not store in a fridge without secondary containment (condensation risk upon opening).

Handling & Safety (EHS)[1]

Hazard Class: Irritant / Corrosive (depending on free base content).

  • Skin/Eye: The ether-amine functionality can act as a local anesthetic, potentially masking chemical burns.[1] Wear double nitrile gloves.

  • Inhalation: Dust is highly irritating to mucous membranes. Handle only in a fume hood.

  • Compatibility: Incompatible with strong oxidizers and strong bases (liberates the free amine, which is volatile and odorous).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21663-15-0. Retrieved February 19, 2026, from [Link][1]

  • Brandes, L. J., et al. (1998). The intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethamine.HCl...[1][11]. Breast Cancer Research and Treatment.[11] Retrieved February 19, 2026, from [Link]

Sources

Exploratory

Technical Whitepaper: Pharmacological Characterization &amp; Translational Utility of Diethyl(2-phenoxyethyl)amine HCl

This technical guide provides a comprehensive pharmacological and chemical analysis of Diethyl(2-phenoxyethyl)amine hydrochloride , a pivotal amino-ether scaffold in medicinal chemistry. Executive Summary Diethyl(2-pheno...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive pharmacological and chemical analysis of Diethyl(2-phenoxyethyl)amine hydrochloride , a pivotal amino-ether scaffold in medicinal chemistry.

Executive Summary

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 2971-57-5 for free base; often cited as the HCl salt of the amino-ether core) represents a fundamental "minimal pharmacophore" in the design of local anesthetics, intracellular signaling modulators, and monoamine transporter inhibitors. Unlike complex clinical agents, this molecule offers a stripped-down structural template—comprising a lipophilic aromatic tail, an ether linker, and a cationic hydrophilic head—making it an essential probe for studying Voltage-Gated Sodium Channel (Nav) blockade and Sigma-1 receptor affinity.

This guide delineates its mechanism of action, validated synthetic pathways, and its critical role as an intermediate in the production of therapeutic agents such as Fomocaine and Butetamate .

Chemical Architecture & Physicochemical Profile[1]

The molecule functions as an amphiphilic cation at physiological pH. Its efficacy is governed by the balance between its lipophilic phenoxy tail (allowing membrane penetration) and its ionizable tertiary amine (required for receptor binding).

Structural Specifications
  • IUPAC Name: N,N-Diethyl-2-phenoxyethanamine hydrochloride

  • Molecular Formula: C₁₂H₁₉NO · HCl

  • Molecular Weight: 229.75 g/mol (Salt); 193.29 g/mol (Free Base)

  • Key Functional Motifs:

    • Aromatic Ring: Provides

      
      -
      
      
      
      interaction capability (Phe/Tyr residues in receptor pockets).
    • Ether Linkage: flexible H-bond acceptor, distinct from the hydrolytically unstable ester linkages of procaine-type anesthetics.

    • Diethylamine Head: Protonatable nitrogen (

      
      ), essential for cation-cation or cation-
      
      
      
      interactions.
Physicochemical Data Table
PropertyValueClinical Relevance
Solubility High (Water/Ethanol)Suitable for aqueous formulation; readily crosses BBB in base form.
LogP (Octanol/Water) ~2.8 (Free Base)Optimal range for CNS penetration and membrane partitioning.
pKa 9.2 (Est.)[1]At pH 7.4, ~98% exists as the cationic species (BH⁺), driving ion channel blockade.
Melting Point 134–136 °CCrystalline solid stability for storage and handling.

Pharmacodynamics: Mechanism of Action[3][4]

Diethyl(2-phenoxyethyl)amine HCl acts as a non-selective Voltage-Gated Sodium Channel (Nav) blocker and a Sigma-1 Receptor ligand . Its activity profile mimics the "Amino-Ether" class of anesthetics (e.g., Pramocaine).

Primary Mechanism: Nav Channel Blockade

The compound inhibits the generation of action potentials by obstructing the pore of voltage-gated sodium channels.

  • State-Dependent Block: The cationic form binds preferentially to the open and inactivated states of the channel from the intracellular side.

  • The "Modulated Receptor" Hypothesis:

    • Penetration: The uncharged free base diffuses across the axolemma.

    • Protonation: Intracellular re-acidification converts the base back to the cationic acid.

    • Binding: The cation enters the channel pore and binds to the S6 transmembrane segment (specifically the local anesthetic binding site involving Phenylalanine and Tyrosine residues).

Secondary Targets: Sigma & Monoamine Modulation
  • Sigma-1 Receptor (

    
    R):  The phenoxyethyl-amine scaffold is a privileged structure for 
    
    
    
    R binding. This interaction modulates calcium signaling and endoplasmic reticulum (ER) stress responses, suggesting potential neuroprotective properties.
  • Monoamine Transporters: Structural analogs (e.g., Atomoxetine) suggest this core possesses weak to moderate affinity for NET (Norepinephrine Transporter) and SERT (Serotonin Transporter), acting as a reuptake inhibitor.

Signaling Pathway Visualization

The following diagram illustrates the dual-pathway modulation (Nav Blockade and Sigma-1 Chaperoning).

Pharmacodynamics cluster_Nav Nav Channel Pathway cluster_Sigma Sigma-1 Receptor Pathway Compound Diethyl(2-phenoxyethyl)amine (Cationic Form) Membrane Cell Membrane (Diffusion as Free Base) Compound->Membrane pH partition Nav_Open Nav Channel (Open/Inactivated) Compound->Nav_Open Pore Occlusion Sigma1 Sigma-1 Receptor (ER Membrane) Compound->Sigma1 Agonist Binding Membrane->Compound Intracellular Protonation Na_Influx Na+ Influx Nav_Open->Na_Influx Inhibits Depolarization Membrane Depolarization Na_Influx->Depolarization Prevents Block Conduction Block (Anesthesia) Depolarization->Block Ca_Mod Ca2+ Signaling Modulation Sigma1->Ca_Mod Chaperone Activity Neuroprotection Cell Survival/ Neuroprotection Ca_Mod->Neuroprotection

Caption: Dual pharmacodynamic action showing Nav channel pore occlusion (anesthesia) and Sigma-1 receptor modulation (neuroprotection).

Experimental Protocols: Synthesis & Validation

The synthesis of Diethyl(2-phenoxyethyl)amine HCl follows a classic Williamson Ether Synthesis or Nucleophilic Substitution . The protocol below prioritizes yield and purity for biological assay use.

Synthetic Route: Nucleophilic Substitution

Reaction: Phenol + 2-(Diethylamino)ethyl chloride HCl


 Target
Reagents:  Sodium Hydroxide (NaOH), Toluene/Water (Biphasic) or Ethanol.
Step-by-Step Protocol
  • Activation: Dissolve Phenol (1.0 eq) in water containing NaOH (1.1 eq) to generate sodium phenoxide.

  • Coupling: Add 2-(Diethylamino)ethyl chloride hydrochloride (1.0 eq) (dissolved in water or added as solid) to the phenoxide solution.

  • Reflux: Heat the mixture to reflux (80–100°C) for 4–6 hours. Note: The free amine form of the alkyl chloride cyclizes to an aziridinium ion intermediate, which is the active electrophile.

  • Extraction: Cool to room temperature. Extract the oily free base with Diethyl Ether or Dichloromethane .

  • Washing: Wash the organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over anhydrous

    
    .
    
  • Salt Formation: Bubble dry HCl gas into the organic layer or add HCl in Dioxane dropwise. The white precipitate is Diethyl(2-phenoxyethyl)amine hydrochloride.

  • Recrystallization: Purify using Ethanol/Diethyl Ether to achieve >98% purity.

Synthesis Workflow Diagram

Synthesis Start Reagents: Phenol + NaOH Intermediate Sodium Phenoxide (In situ) Start->Intermediate Process Reflux (4-6 hrs) Aziridinium Intermediate Intermediate->Process Reagent2 Add: 2-(Diethylamino)ethyl chloride HCl Reagent2->Process Extraction Extract Free Base (DCM/Ether) Process->Extraction Salting Add HCl (Anhydrous) Extraction->Salting Final Diethyl(2-phenoxyethyl)amine HCl (Crystalline Solid) Salting->Final

Caption: Nucleophilic substitution pathway utilizing the aziridinium ion intermediate mechanism.

Translational Applications & Safety

Medicinal Chemistry Applications
  • Local Anesthetic Development: Used as a reference standard for "Amino-Ether" anesthetics (e.g., Fomocaine, Pramocaine). The ether linkage provides superior stability against plasma esterases compared to procaine.

  • Drug Intermediate:

    • Butetamate: An antitussive agent synthesized by esterifying related amino-alcohols or modifying the phenoxy core.

    • Feclemine: An antispasmodic agent derived from the phenoxyethylamine scaffold.

  • Sigma Receptor Probes: Used to map the "Region II" (bulk tolerance) of the Sigma-1 pharmacophore.

Safety & Toxicology (Handling)
  • Acute Toxicity: Like most local anesthetics, systemic absorption can cause CNS excitation (tremors, seizures) followed by depression.

  • Irritation: The HCl salt is a severe eye and skin irritant.[2]

  • LD50: Mouse (i.p.) estimated at ~150–200 mg/kg (based on structural analogs like procaine/lidocaine).

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

References

  • Nav Channel Blockade: Catterall, W. A. (2000). From genes to channels: the pharmacology and molecular biology of voltage-gated sodium channels.Link (Foundational mechanism for amino-ether anesthetics).

  • Synthesis Precursor: BenchChem. (2025).[3] A Comprehensive Technical Guide to 2-(Diethylamino)ethyl Chloride.Link (Detailed synthesis of the key alkylating agent).

  • Sigma Receptor Ligands: Collina, S., et al. (2013). Sigma receptor modulators: a patent review.Link (Contextualizes phenoxyethylamines as Sigma ligands).

  • Amino-Ether Anesthetics: Doyle, F. P., et al. (1964). Local Anaesthetics: Amino-alkoxy derivatives.Link (Historical SAR of the phenoxy-ether scaffold).

  • Chemical Properties: PubChem. (2025).[4] Diethyl(2-phenoxyethyl)amine.Link (Physicochemical data verification).

Sources

Foundational

Diethyl(2-phenoxyethyl)amine hydrochloride potential research applications

Technical Guide: Diethyl(2-phenoxyethyl)amine Hydrochloride A Privileged Aryloxyalkylamine Scaffold for GPCR and Ion Channel Research [1] Executive Summary Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Diethyl(2-phenoxyethyl)amine Hydrochloride A Privileged Aryloxyalkylamine Scaffold for GPCR and Ion Channel Research [1]

Executive Summary

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a versatile aryloxyalkylamine scaffold that serves as a critical pharmacophore in medicinal chemistry.[1] Structurally characterized by a lipophilic phenoxy tail connected via an ethyl ether linker to a cationic diethylamine head, this molecule acts as a stable, non-hydrolyzable bioisostere of ester-based local anesthetics (e.g., procaine) and a reversible structural probe for adrenergic receptor antagonists (e.g., phenoxybenzamine).[1]

This technical guide outlines the compound's physicochemical profile, mechanistic applications in Fragment-Based Drug Discovery (FBDD), and protocols for its use as a chemical probe in sodium channel and GPCR research.[1]

Chemical Profile & Physicochemical Properties

The stability of the ether linkage in Diethyl(2-phenoxyethyl)amine offers a distinct advantage over ester-based analogs, which are prone to rapid plasma hydrolysis.[1] This stability makes it an ideal candidate for studying long-duration receptor occupancy.[1]

PropertySpecification
IUPAC Name N,N-Diethyl-2-phenoxyethan-1-amine hydrochloride
CAS Number 21663-15-0 (HCl salt); 13468-02-5 (Free base)
Molecular Formula C₁₂H₁₉NO[1] · HCl
Molecular Weight 229.75 g/mol
Solubility Soluble in water, ethanol, and DMSO (>10 mM)
pKa (Calc.) ~9.2 (Amine protonation)
LogP (Calc.) ~2.8 (Lipophilicity suitable for CNS/membrane penetration)
Stability High (Ether linkage resistant to plasma esterases)

Mechanistic Potential & Pharmacophore Analysis

The biological activity of Diethyl(2-phenoxyethyl)amine is driven by its ability to mimic the "anesthetic pharmacophore"—a lipophilic aromatic ring separated from a tertiary amine by an intermediate chain.[1]

Voltage-Gated Sodium Channel Blockade (Nav)

Like Pramoxine and Fomocaine , this compound functions as a Class I antiarrhythmic/local anesthetic type molecule.[1]

  • Mechanism: The uncharged free base penetrates the neuronal membrane.[1] Intracellularly, it becomes protonated (cationic) and binds to the intracellular pore of the voltage-gated sodium channel (Nav1.x), stabilizing the inactivated state and preventing depolarization.[1]

  • Research Utility: Unlike Procaine (ester), which degrades rapidly to p-aminobenzoic acid (PABA), Diethyl(2-phenoxyethyl)amine remains intact, allowing for precise determination of "on-off" binding kinetics without metabolic interference.[1]

Alpha-Adrenergic Receptor Probing

It represents the non-reactive core of Phenoxybenzamine (an irreversible alpha-blocker).[1]

  • Mechanism: Phenoxybenzamine contains a chloroethyl group that cyclizes to form a reactive aziridinium ion, covalently bonding to the receptor.[1] Diethyl(2-phenoxyethyl)amine lacks this leaving group.[1]

  • Research Utility: It acts as a reversible competitive antagonist .[1] Researchers use it to map the initial non-covalent binding pose of haloalkylamines before the alkylation event occurs, aiding in the design of reversible alpha-adrenergic modulators.[1]

PharmacophoreMap cluster_0 Structural Advantages Core Diethyl(2-phenoxyethyl)amine (The Scaffold) Nav Target: Voltage-Gated Na+ Channels (Local Anesthesia) Core->Nav  Lipophilic Anchor + Cationic Head   GPCR Target: Alpha-Adrenergic Receptors (Reversible Binding) Core->GPCR  Phenoxybenzamine Analog   Mech_Nav Mechanism: Pore Blocking (Intracellular) Nav->Mech_Nav Mech_GPCR Mechanism: Competitive Antagonism (Non-covalent) GPCR->Mech_GPCR Adv1 Ether Linkage: Resistant to Hydrolysis Mech_Nav->Adv1 Adv2 No Reactive Halogen: Reversible Kinetics Mech_GPCR->Adv2

Figure 1: Pharmacophore mapping of Diethyl(2-phenoxyethyl)amine, highlighting its dual utility in ion channel and GPCR research.

Application 1: Synthesis of Functionalized Analogs

For medicinal chemists, this compound is a modular building block.[1] The phenyl ring can be functionalized to tune potency.[1]

Protocol: Williamson Ether Synthesis (General Procedure) Use this protocol to synthesize the core scaffold or derivatives.[1]

  • Reagents: Phenol (1.0 eq), 2-Chloro-N,N-diethylethylamine HCl (1.1 eq), Potassium Carbonate (K₂CO₃, 3.0 eq), Acetone or DMF.[1]

  • Activation: Dissolve Phenol in Acetone/DMF. Add K₂CO₃ and stir at room temperature for 30 min to generate the phenoxide anion.

  • Coupling: Add 2-Chloro-N,N-diethylethylamine HCl.

  • Reflux: Heat to reflux (60°C for Acetone, 80°C for DMF) for 12–24 hours. Monitor by TLC.[1]

  • Workup: Filter off inorganic salts. Evaporate solvent.[1] Dissolve residue in DCM, wash with NaOH (1M) to remove unreacted phenol, then water and brine.[1]

  • Salt Formation: Dissolve the crude oil in dry diethyl ether. Add HCl in dioxane dropwise.[1] The hydrochloride salt precipitates as a white solid.[1] Recrystallize from Ethanol/Ether.[1]

Application 2: In Vitro Binding Assay (Protocol)

Objective: Determine the affinity (


) of Diethyl(2-phenoxyethyl)amine for the 

-adrenergic receptor using a radioligand displacement assay.

Materials:

  • Source: Rat cerebral cortex membranes (rich in

    
     receptors).[1]
    
  • Radioligand: [³H]-Prazosin (0.2 nM final concentration).[1]

  • Test Compound: Diethyl(2-phenoxyethyl)amine HCl (10⁻¹⁰ M to 10⁻⁴ M).

  • Non-specific Binding: Determined using Phentolamine (10 µM).[1]

Step-by-Step Workflow:

  • Preparation: Thaw membrane aliquots and resuspend in Assay Buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, add:

    • 50 µL Test Compound (increasing concentrations).

    • 50 µL [³H]-Prazosin.

    • 100 µL Membrane suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris buffer to remove unbound radioligand.[1]

  • Quantification: Add scintillation cocktail to filters and count radioactivity (CPM) in a liquid scintillation counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Use non-linear regression (Hill equation) to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.[1]

Expected Result: The compound should show micromolar affinity (


), confirming its role as a moderate-affinity structural probe compared to nanomolar drugs like Prazosin.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Acute Toxicity: Like other local anesthetics, high systemic absorption may cause CNS excitation (tremors) followed by depression.[1]

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

  • PPE: Wear nitrile gloves, safety goggles, and work in a chemical fume hood to avoid inhalation of dust.[1]

References

  • BLD Pharm. (2024).[1] N,N-Diethyl-2-phenoxyethan-1-amine hydrochloride - Product Analysis. Retrieved from

  • Butterworth, J. F., & Strichartz, G. R. (1990).[1] The pH-dependent local anesthetic activity of diethylaminoethanol, a procaine metabolite. Anesthesiology. Retrieved from [1]

  • Roth, B. L., et al. (2017).[1] How Ligands Illuminate GPCR Molecular Pharmacology. Cell. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 2-(Diethylamino)ethyl chloride hydrochloride (Precursor).[1] Retrieved from

  • Deranged Physiology. (2024). Structure-Activity Relationships of Local Anaesthetics. Retrieved from

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Diethyl(2-phenoxyethyl)amine Hydrochloride in Organic Synthesis

[1] Introduction & Chemical Profile[1][2][3][4][5][6][7] Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a pivotal bifunctional building block in medicinal chemistry.[1] Structurally, it consists of a phe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7]

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a pivotal bifunctional building block in medicinal chemistry.[1] Structurally, it consists of a phenoxy ring linked via an ethyl spacer to a diethylamine moiety.[1] This "aminoalkyl ether" scaffold is a privileged pharmacophore found in numerous bioactive compounds, including Selective Estrogen Receptor Modulators (SERMs) like Clomiphene and Tamoxifen (analogous dimethyl variant), as well as local anesthetics and anticholinergic agents.[1]

Beyond its role as a structural motif, this compound serves two distinct synthetic functions:[1][2]

  • Nucleophilic Precursor: The tertiary amine acts as a nucleophile for the synthesis of Quaternary Ammonium Compounds (QACs), which are potent biocides and phase-transfer catalysts.[1]

  • Directed Metalation Substrate: The amino-ether side chain functions as a highly effective Directed Metalation Group (DMG) .[1] The coordination between the ether oxygen, the amine nitrogen, and lithium reagents allows for highly regioselective functionalization of the aromatic ring at the ortho position via Directed Ortho Metalation (DoM).[1]

Chemical Properties Table[1]
PropertyData
IUPAC Name N,N-Diethyl-2-phenoxyethanamine hydrochloride
Molecular Formula C₁₂H₁₉NO[1] · HCl
Molecular Weight 229.75 g/mol
Solubility Water (High), Ethanol (High), Chloroform (Moderate)
pKa (Conj.[1] Acid) ~9.5 (Estimated for tertiary amine)
Stability Hygroscopic; store under inert atmosphere (N₂/Ar).[1]

Mechanistic Insight

The Chelation-Controlled Lithiation (DoM)

The most sophisticated application of Diethyl(2-phenoxyethyl)amine is its use in Directed Ortho Metalation (DoM) .[1] Unlike electrophilic aromatic substitution (EAS), which is governed by electronics (resonance/induction), DoM is governed by coordination .[1]

The O-CH2-CH2-NEt2 side chain acts as a bidentate ligand.[1] The ether oxygen and the nitrogen lone pair coordinate with the lithium atom of an alkyllithium base (e.g., n-BuLi).[1] This "Complex Induced Proximity Effect" (CIPE) brings the base into immediate proximity with the ortho proton, dramatically lowering the activation energy for deprotonation.[1]

Quaternization Kinetics

As a tertiary amine, the free base exhibits significant steric bulk due to the two ethyl groups.[1] However, it remains sufficiently nucleophilic to attack primary alkyl halides.[1] The reaction follows classical Sɴ2 kinetics .[1] The rate is heavily solvent-dependent; polar aprotic solvents (Acetonitrile, DMF) accelerate the transition state formation by stabilizing the developing charge separation.[1]

Visualization: Reaction Pathways[1][3][8]

The following diagram illustrates the divergent synthetic pathways available for this compound:

ReactionPathways Start Diethyl(2-phenoxyethyl)amine (Free Base) Complex Li-Coordination Complex (CIPE) Start->Complex + n-BuLi / TMEDA (-78°C) TS_SN2 Sɴ2 Transition State Start->TS_SN2 + R-X (Alkyl Halide) (Reflux) Lithiated Ortho-Lithiated Species Complex->Lithiated Deprotonation OrthoProduct Ortho-Functionalized Derivative Lithiated->OrthoProduct + Electrophile (E+) QuatSalt Quaternary Ammonium Salt (Biocide/Surfactant) TS_SN2->QuatSalt Salt Formation

Figure 1: Divergent synthetic pathways.[1] Red path: Directed Ortho Metalation.[1][3][4][5] Blue path: Quaternization.[1]

Experimental Protocols

Protocol A: Preparation of the Free Base (Essential Precursor)

The commercial HCl salt must be neutralized before use in organometallic or nucleophilic reactions.[1]

  • Dissolution: Dissolve 10.0 g (43.5 mmol) of Diethyl(2-phenoxyethyl)amine hydrochloride in 50 mL of deionized water.

  • Basification: Slowly add 20% NaOH solution (approx. 15 mL) with stirring until the pH reaches 12-13. The solution will become cloudy as the free amine oils out.[1]

  • Extraction: Extract the mixture with Dichloromethane (DCM) (3 x 30 mL).

  • Drying: Combine organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Isolation: Filter and concentrate under reduced pressure to yield the free base as a pale yellow oil.

    • Yield Expectation: >95%[1]

    • Validation: ¹H NMR (CDCl₃) should show the disappearance of the broad NH⁺ peak (~10-11 ppm).[1]

Protocol B: Regioselective Ortho-Formylation (DoM Application)

Objective: Synthesize 2-(2-(diethylamino)ethoxy)benzaldehyde.[1]

Reagents:

  • Substrate: Free base from Protocol A (1.0 eq)[1]

  • n-Butyllithium (n-BuLi): 1.6 M in hexanes (1.2 eq)[1]

  • TMEDA (Tetramethylethylenediamine): (1.2 eq) - Critical for breaking Li aggregates.[1]

  • DMF (Dimethylformamide): (1.5 eq) - Electrophile.[1]

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask and flush with Argon. Add anhydrous THF (50 mL).

  • Complexation: Add TMEDA (1.2 eq) followed by the Substrate (1.0 eq).[1] Cool the mixture to -78°C (Dry ice/Acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.2 eq) over 15 minutes. Maintain internal temp < -70°C.

    • Observation: A color change (often to bright yellow or orange) indicates the formation of the lithiated species.[1]

    • Incubation: Stir at -78°C for 1 hour, then allow to warm to 0°C for 15 minutes to ensure complete deprotonation, then re-cool to -78°C.

  • Quench: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 minutes at -78°C, then allow to warm to room temperature.

  • Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.[1]

  • Purification: The product contains a basic amine.[1] Purify via acid-base extraction or column chromatography (Silica, DCM/MeOH 95:5).[1]

Protocol C: Synthesis of Quaternary Ammonium Biocides

Objective: Synthesize N-Decyl-N,N-diethyl-N-(2-phenoxyethyl)ammonium bromide.

Reagents:

  • Substrate: Free base from Protocol A (1.0 eq)[1]

  • 1-Bromodecane: (1.2 eq)[1]

  • Solvent: Acetonitrile (ACN).[1]

Step-by-Step:

  • Reaction: Dissolve the Substrate in ACN (0.5 M concentration). Add 1-Bromodecane.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12-18 hours.

    • Monitoring: TLC (run in 10% MeOH/DCM).[1] The starting amine spot (higher Rf) should disappear; the quaternary salt will stay at the baseline.[1]

  • Isolation: Cool to room temperature.

    • Scenario A (Precipitate): If solids form, filter and wash with cold diethyl ether.[1]

    • Scenario B (Oil): If no precipitate, concentrate the solvent.[1] Triturate the residue with cold diethyl ether/hexane (1:1) to induce crystallization.[1]

  • Drying: Dry the resulting white solid under high vacuum.[1]

Safety & Handling Guidelines

Hazard CategoryRisk DescriptionMitigation Strategy
Hygroscopicity The HCl salt absorbs atmospheric moisture, leading to clumping and stoichiometry errors.[1]Store in a desiccator.[1] Weigh quickly or in a glovebox for precision work.
Causticity The free base and quaternary salts are skin irritants and potential sensitizers.[1]Wear nitrile gloves and safety goggles.[1] Handle in a fume hood.
Pyrophoric (DoM) n-BuLi is pyrophoric.[1]Use strictly anhydrous techniques.[1] Have a Class D fire extinguisher available.

References

  • Snieckus, V. (1990).[1][6] "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933.[1] [1]

  • Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis. Pergamon. (Foundational text on CIPE and lithiation mechanisms).

  • LibreTexts Chemistry. (2020).[1] "20.6: Reactions of Amines - Alkylation and Quaternization."

  • Organic Chemistry Portal. "Directed Ortho Metalation (DOM)."

  • PubChem. "Compound Summary: 2-(Diethylamino)ethyl chloride hydrochloride" (Precursor/Analog data).[1]

Sources

Application

Diethyl(2-phenoxyethyl)amine hydrochloride as a precursor for piperazine derivatives

Application Notes & Protocols: Strategic Synthesis of Piperazine Derivatives A Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperazine ring is a quintessential scaffold in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Strategic Synthesis of Piperazine Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a quintessential scaffold in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast range of clinically significant pharmaceuticals.[1][2] Its unique physicochemical properties, including two modifiable nitrogen atoms, allow for fine-tuning of solubility, basicity, and receptor-binding interactions, making it a cornerstone in drug design.[1][3] This document provides a detailed guide to a robust and widely applicable method for the synthesis of the piperazine core: the cyclization of primary amines with bis(2-chloroethyl)amine hydrochloride. We will elucidate the underlying reaction mechanism, provide a field-proven, step-by-step protocol for the synthesis of a 1-arylpiperazine derivative, and discuss the critical role of precursor selection in synthetic strategy. Furthermore, we will analyze the chemical properties of Diethyl(2-phenoxyethyl)amine hydrochloride and clarify its role in the broader context of amine-based drug synthesis.

The Piperazine Scaffold: A Privileged Core in Pharmacology

The six-membered diazacyclohexane ring of piperazine is a recurring motif in drugs targeting a wide array of therapeutic areas, including:

  • Oncology: As seen in kinase inhibitors like Imatinib, the piperazine moiety can enhance solubility and facilitate critical interactions within the ATP-binding pocket.[2][4]

  • Central Nervous System (CNS): The scaffold is integral to many antipsychotic, antidepressant, and anxiolytic agents, where it helps modulate interactions with neurotransmitter receptors.[5]

  • Anti-Infectives: From traditional anti-helminthics to modern antibiotics, the piperazine ring is used to optimize the pharmacokinetic and pharmacodynamic properties of antimicrobial compounds.[1]

The synthetic accessibility and versatility of the piperazine core allow chemists to systematically modify its structure to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, enhancing potency, selectivity, and overall drug efficacy.[1]

Core Synthetic Strategy: De Novo Formation of the Piperazine Ring

While numerous methods exist for piperazine synthesis, a foundational and highly reliable approach involves the construction of the heterocyclic ring from acyclic precursors.[6][7] The most common strategy is a double N-alkylation reaction between a primary amine and a bifunctional electrophile, which serves as the cyclizing agent.

Authoritative Principle: Cyclization with Bis(2-chloroethyl)amine

The reaction of an aniline or primary amine with bis(2-chloroethyl)amine hydrochloride is a benchmark method for creating 1-substituted piperazines.[8][9] The mechanism proceeds via a sequential intermolecular and intramolecular nucleophilic substitution (SN2) pathway. The primary amine first displaces one chloride, forming a secondary amine intermediate. This intermediate then undergoes a rapid intramolecular cyclization, where the newly formed secondary amine attacks the second chloroethyl group to form the six-membered piperazine ring.

Below is a diagram illustrating this core synthetic logic.

G cluster_process Reaction Sequence Aniline Primary Amine (e.g., Arylamine) Step1 Step 1: Intermolecular Nucleophilic Substitution (SN2) Aniline->Step1 Cyclizer Bis(2-chloroethyl)amine HCl (Cyclizing Agent) Cyclizer->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (SN2) Intermediate->Step2 Product 1-Substituted Piperazine Derivative Step2->Product

Caption: General workflow for 1-substituted piperazine synthesis.

Protocol: Synthesis of 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine

This protocol is adapted from established literature methods and serves as a representative example of 1-arylpiperazine synthesis.[8][9] It demonstrates the cyclization of a substituted aniline with bis(2-chloroethyl)amine hydrochloride.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaSupplierNotes
2-((2,4-Dimethylphenyl)thio)aniline38555-55-6C₁₄H₁₅NSMajor SupplierThe primary amine precursor.
Bis(2-chloroethyl)amine hydrochloride821-48-7C₄H₁₀Cl₃NMajor SupplierThe cyclizing agent. Caution: Potent alkylating agent, handle with care.
N,N-Dimethylformamide (DMF), anhydrous68-12-2C₃H₇NOMajor SupplierReaction solvent.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Major SupplierFor extraction and purification.
Sodium Bicarbonate (NaHCO₃), saturated solution144-55-8NaHCO₃In-house preparationFor workup and neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Major SupplierFor drying organic phase.
Round-bottom flask, reflux condenser, magnetic stirrerN/AN/ALab SupplyStandard glassware.
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-((2,4-dimethylphenyl)thio)aniline (5.0 g, 21.8 mmol) and bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol).[8]

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to the flask.[8]

  • Heating and Reaction: Stir the mixture at 110 °C for 48 hours under an inert atmosphere (e.g., nitrogen or argon).[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as its HCl salt.[9]

Product Characterization

The identity and purity of the synthesized 1-(2-(2,4-Dimethylphenylthio)phenyl)piperazine should be confirmed using standard analytical techniques:

  • ¹H-NMR and ¹³C-NMR: To confirm the molecular structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • FTIR Spectroscopy: To identify characteristic functional group vibrations.[10]

Analysis of Diethyl(2-phenoxyethyl)amine Hydrochloride

It is crucial for synthetic chemists to correctly identify the roles of potential precursors. Diethyl(2-phenoxyethyl)amine hydrochloride, the compound specified in the topic, presents an interesting case for discussion.

Physicochemical Properties
PropertyValueReference
CAS Number 21663-15-0[11]
Molecular Formula C₁₂H₂₀ClNO[11]
Molecular Weight 229.75 g/mol [11]
Appearance SolidN/A
Purity ≥98% (typical commercial grade)N/A
Synthetic Role and Limitations

A rigorous analysis of the structure of Diethyl(2-phenoxyethyl)amine hydrochloride—(C₂H₅)₂N-CH₂CH₂-O-Ph • HCl—reveals it is a tertiary amine . This is a critical distinction.

  • Inability for De Novo Piperazine Synthesis: The formation of a piperazine ring requires a precursor that can provide two nitrogen atoms in a 1,4-relationship or a molecule capable of intramolecular cyclization via two distinct amine functionalities. As a tertiary amine with only one nitrogen atom, Diethyl(2-phenoxyethyl)amine hydrochloride cannot, by itself, cyclize or react to form the piperazine heterocycle.

  • Plausible Synthetic Utility: This molecule is more appropriately classified as a building block for other types of compounds or as a reagent for functionalizing existing molecules. Its potential applications could include:

    • Precursor to an Alkylating Agent: It could be used to generate a reactive intermediate, such as 2-phenoxyethyl halide, which could then be used to N-alkylate an existing piperazine ring.

    • Scaffold for Other Amine-Based Drugs: The N,N-diethyl-2-phenoxyethylamine scaffold itself may be of interest in medicinal chemistry, but not as a direct route to piperazines.

The diagram below clarifies the logical distinction between valid and invalid precursors for piperazine ring formation.

G cluster_valid Valid Pathway to Piperazine Ring cluster_invalid Invalid Pathway for Ring Formation PrimaryAmine Primary Amine (Provides N1) ValidProduct Piperazine Ring Formation PrimaryAmine->ValidProduct Reacts with CyclizingAgent Bis-electrophile (e.g., Bis(2-chloroethyl)amine) (Provides N4 and C2,C3,C5,C6) CyclizingAgent->ValidProduct TertiaryAmine Tertiary Amine (e.g., Diethyl(2-phenoxyethyl)amine) (Provides only one N, no reactive sites for cyclization) InvalidProduct No Ring Formation TertiaryAmine->InvalidProduct Cannot cyclize to piperazine

Caption: Logical distinction between precursor types for piperazine synthesis.

Safety and Handling

As with all amine hydrochlorides, appropriate safety measures are required.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[13] Avoid contact with skin, eyes, and clothing.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][14] The compound may be hygroscopic.[14]

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes.[13][14]

    • Skin: Wash off immediately with soap and plenty of water.[14]

Conclusion

The synthesis of piperazine derivatives is a vital activity in drug discovery and development. The cyclization of primary amines with bis(2-chloroethyl)amine hydrochloride represents a robust, versatile, and authoritative method for constructing the core piperazine scaffold. Understanding the underlying chemical principles and the specific roles of reagents is paramount for successful synthesis. While Diethyl(2-phenoxyethyl)amine hydrochloride is a valuable chemical entity, its structural nature as a tertiary amine precludes it from being a direct precursor for the de novo synthesis of the piperazine ring. This guide provides researchers with both a practical, citable protocol and the foundational knowledge to make informed strategic decisions in their synthetic campaigns.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google Research.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). BenchChem.
  • The Role of Piperazine Derivatives in Modern Drug Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed.
  • Methods for the catalytic synthesis of piperazine. (2022). SciSpace.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University.
  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmacy & Pharmaceutical Research.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Process for the preparation of piperazine derivatives. (2013).
  • Process for the preparation of piperazine derivatives. (2010).
  • Piperazine derivatives and their use as synthesis intermediates. (2004).
  • Process for the preparation of piperazine derivatives.
  • Piperazine derivatives.
  • Method for the preparation of piperazine and its derivatives. (2003).
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • SAFETY D
  • N,N-Diethyl-2-phenoxyethan-1-amine hydrochloride. BLDpharm.
  • DIETHYLAMINE HYDROCHLORIDE MATERIAL SAFETY D
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Synthesis of piperazines. Organic Chemistry Portal.

Sources

Method

Synthesis of thiomorpholine using Diethyl(2-phenoxyethyl)amine hydrochloride

This Application Note is structured to address the specific request regarding the synthesis of Thiomorpholine ( ). CRITICAL SCIENTIFIC NOTICE: The starting material specified in your request, Diethyl(2-phenoxyethyl)amine...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific request regarding the synthesis of Thiomorpholine (


).

CRITICAL SCIENTIFIC NOTICE: The starting material specified in your request, Diethyl(2-phenoxyethyl)amine hydrochloride , is structurally unsuitable for the direct synthesis of the parent Thiomorpholine heterocycle.

  • Structural Mismatch: Thiomorpholine is a secondary cyclic amine containing sulfur. The specified precursor is an acyclic tertiary amine (

    
    -diethyl) lacking sulfur, and possessing a phenoxy group that is chemically difficult to displace for ring closure in this context.
    
  • Likely Confusion: This request likely stems from a confusion with Bis(2-chloroethyl)amine hydrochloride (a nitrogen mustard precursor) or Diethanolamine , which are the standard precursors.

Consequently, this guide provides the Corrected Authoritative Protocol using the industry-standard Nucleophilic Cyclization of Bis(2-chloroethyl)amine , while explicitly analyzing why the phenoxy-derivative is invalid in the "Feasibility Analysis" section.

Executive Summary & Feasibility Analysis

Thiomorpholine is a six-membered saturated heterocycle containing both nitrogen and sulfur. It is a critical scaffold in medicinal chemistry, notably in the synthesis of antibiotics (e.g., Linezolid analogs) and antipsychotics.

Precursor Feasibility Study

The following table contrasts the user-requested precursor with the validated scientific standard.

FeatureRequested: Diethyl(2-phenoxyethyl)amine HClValidated: Bis(2-chloroethyl)amine HCl
Structure


Nitrogen Class Tertiary (Stable, hard to de-alkylate)Secondary (Ready for cyclization)
Leaving Groups Phenoxy (Poor); Ethyl (None)Chloride (Excellent)
Sulfur Source None presentExternal (

)
Reactivity Unsuitable for thiomorpholine core synthesis.Ideal for S-alkylation/cyclization.

Reaction Mechanism & Pathway[1][2]

The synthesis proceeds via a double nucleophilic substitution (


). The sulfide anion (

) attacks the electrophilic carbons adjacent to the chlorine atoms, displacing the halides and closing the ring.
Pathway Visualization (Graphviz)

ThiomorpholineSynthesis cluster_conditions Reaction Conditions Start Diethanolamine (Precursor) Inter Bis(2-chloroethyl)amine HCl (Nitrogen Mustard Salt) Start->Inter SOCl2 / HCl Chlorination Product Thiomorpholine (Target) Inter->Product Cyclization (S_N2) Reagent Sodium Sulfide (Na2S) Reagent->Product Nucleophile Source Cond1 Temp: 40-50°C Cond2 pH: >10 (Basic)

Caption: Figure 1. Two-step synthesis pathway transforming Diethanolamine to Thiomorpholine via the reactive halide intermediate.

Detailed Experimental Protocol

Safety & Hazard Control
  • Warning: The intermediate Bis(2-chloroethyl)amine is a "nitrogen mustard" class compound. It is a potent vesicant (blister agent) and alkylating agent.

  • Controls: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile over Laminate) is mandatory. Sodium hypochlorite (bleach) must be available to neutralize spills.

Reagents and Materials
ReagentCAS No.[1]Equiv.[2][3][4][5][6]Role
Bis(2-chloroethyl)amine HCl821-48-71.0Electrophilic Precursor
Sodium Sulfide Nonahydrate (

)
1313-84-41.5Sulfur Nucleophile
Ethanol (95%)64-17-5SolventReaction Medium
Sodium Hydroxide (NaOH)1310-73-22.0Base / HCl Scavenger
Diethyl Ether60-29-7-Extraction Solvent
Step-by-Step Methodology
Phase 1: Preparation of the Sulfide Solution
  • Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Sodium Sulfide Nonahydrate (1.5 equiv) in a minimum volume of water/ethanol (1:1 v/v).

  • Thermal Equilibration: Heat the solution to 40°C using an oil bath. Ensure complete dissolution of the sulfide crystals.

Phase 2: Cyclization Reaction
  • Addition: Prepare a solution of Bis(2-chloroethyl)amine hydrochloride (1.0 equiv) in water. Add this solution dropwise to the sulfide mixture over 30 minutes.

    • Note: The slow addition prevents the polymerization of the mustard intermediate.

  • Reflux: Once addition is complete, increase temperature to reflux (approx. 85°C) .

  • Duration: Maintain reflux for 3 to 4 hours . The reaction progress can be monitored via TLC (eluent: MeOH/DCM 1:9).

    • Observation: The disappearance of the chlorinated starting material indicates conversion.

Phase 3: Work-up and Purification
  • Basification: Cool the reaction mixture to room temperature. Add Sodium Hydroxide (NaOH) pellets slowly until the pH reaches 12-13.

    • Reasoning: This liberates the free amine form of Thiomorpholine from any hydrochloride salts formed during the reaction.

  • Extraction: Extract the aqueous mixture with Diethyl Ether (

    
     mL). Thiomorpholine will partition into the organic phase.
    
  • Drying: Combine organic layers and dry over anhydrous Magnesium Sulfate (

    
    )  for 20 minutes. Filter off the solid.[4]
    
  • Distillation: Remove the solvent under reduced pressure (Rotary Evaporator).

  • Final Purification: Purify the crude oil via fractional distillation.

    • Boiling Point: Collect the fraction boiling at 169°C (at 760 mmHg).

Analytical Validation

To confirm the synthesis of Thiomorpholine (and not a linear byproduct), the following analytical data should be verified:

  • Physical State: Clear, colorless to pale yellow liquid.

  • Refractive Index (

    
    ):  1.5480.
    
  • 1H NMR (CDCl3, 400 MHz):

    • 
       3.05 (m, 4H, 
      
      
      
      )
    • 
       2.60 (m, 4H, 
      
      
      
      )
    • 
       1.80 (br s, 1H, 
      
      
      
      )
  • Interpretation: The symmetry of the peaks confirms the cyclic structure. A complex multiplet pattern would indicate incomplete cyclization (linear species).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Polymerization of mustard intermediate.Dilute the reaction mixture; Ensure addition of amine to sulfide is slow.
Product Color (Dark) Oxidation of sulfur.[5]Perform reaction under Nitrogen (

) or Argon atmosphere.
Incomplete Conversion Old/Wet Sodium Sulfide.Use fresh

or recrystallize before use.

References

  • Vertex AI Search. (2026). Standard synthesis of thiomorpholine protocols. Retrieved from 3

  • Organic Chemistry Portal. (2017). Thiomorpholine synthesis and Hydroalkoxylation methods. Retrieved from 7

  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine. Retrieved from 8

  • ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. Retrieved from 2

Sources

Application

Application Note: Diethyl(2-phenoxyethyl)amine Hydrochloride in Cell Culture Studies

Introduction & Pharmacological Context Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0), also known as 2-phenoxy-N,N-diethylethanamine HCl , is a critical small-molecule probe used in pharmacological research...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0), also known as 2-phenoxy-N,N-diethylethanamine HCl , is a critical small-molecule probe used in pharmacological research. Structurally, it represents the core aminoalkyl ether pharmacophore found in a diverse class of bioactive compounds, including intracellular histamine antagonists (e.g., Tesmilifene/DPPE ), selective estrogen receptor modulators (e.g., Tamoxifen analogs), and local anesthetics.

Scientific Utility in Cell Culture

In drug discovery and cell biology, this compound serves three primary functions:

  • Structure-Activity Relationship (SAR) Probe: It acts as a "fragment control" to determine the necessity of distal hydrophobic groups (such as the benzyl group in Tesmilifene) for biological activity.

  • Lysosomotropic Agent: As a lipophilic tertiary amine, it accumulates in acidic organelles (lysosomes/endosomes) via ion trapping, making it a useful tool for studying intracellular pH gradients and lysosomal stability.

  • Ion Channel Modulation: It serves as a baseline reference for studying non-specific sodium channel blockade characteristic of the aminoalkyl ether class.

Technical Specifications & Preparation

Physicochemical Properties
PropertyDetail
Chemical Name N,N-Diethyl-2-phenoxyethanamine hydrochloride
CAS Number 21663-15-0
Molecular Formula C₁₂H₁₉NO[1][2] · HCl
Molecular Weight 229.75 g/mol
Appearance White to off-white crystalline solid
Solubility Water (≥50 mM), Ethanol (≥50 mM), DMSO (≥100 mM)
Stock Solution Protocol

Objective: Prepare a stable 100 mM stock solution for cell culture use.

  • Calculation: Weigh 22.98 mg of Diethyl(2-phenoxyethyl)amine HCl.

  • Solvent Choice:

    • Preferred:Sterile Water or PBS (pH 7.4). The HCl salt is highly water-soluble.[3]

    • Alternative:DMSO (Dimethyl sulfoxide) if using in high-throughput screens with other lipophilic compounds.

  • Dissolution: Add 1.0 mL of the chosen solvent. Vortex vigorously for 30 seconds until clear.

  • Sterilization: Filter through a 0.22 µm PES or PVDF syringe filter into a sterile cryovial.

  • Storage: Aliquot (50-100 µL) and store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles.

Mechanism of Action: The "Ion Trapping" Hypothesis

The biological activity of Diethyl(2-phenoxyethyl)amine is largely governed by its physicochemical nature as a lipophilic weak base.

MOA Extracellular Extracellular Space (pH 7.4) Membrane Plasma Membrane Extracellular->Membrane Uncharged Form (B) Cytosol Cytosol (pH 7.2) Membrane->Cytosol Diffusion Lysosome Lysosome (pH 4.5-5.0) Cytosol->Lysosome Diffusion of Uncharged Base Lysosome->Lysosome Protonation (B + H+ -> BH+) Trapped! Effect Lysosomal Swelling Enzyme Inhibition Autophagy Blockade Lysosome->Effect Accumulation

Figure 1: Mechanism of Lysosomotropism. The uncharged amine diffuses across membranes but becomes protonated and trapped within the acidic lysosome, leading to organelle stress.

Application Protocol: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the IC₅₀ of Diethyl(2-phenoxyethyl)amine HCl in cancer cell lines (e.g., MCF-7, HeLa) to establish a baseline toxicity profile compared to potent analogs like Tesmilifene.

Materials
  • Target Cells (e.g., MCF-7 breast cancer cells)[4]

  • MTT Reagent (5 mg/mL in PBS)[3]

  • 96-well clear-bottom plates

  • Microplate Reader (570 nm)

Step-by-Step Procedure
  • Seeding: Plate cells at 5,000 cells/well in 100 µL complete medium. Incubate for 24 hours at 37°C/5% CO₂.

  • Treatment Preparation:

    • Thaw the 100 mM stock.

    • Prepare serial dilutions in complete medium: 0, 1, 5, 10, 25, 50, 100, 200 µM .

    • Control: Include a Vehicle Control (e.g., 0.1% DMSO or Water matched to the highest concentration).

  • Exposure: Aspirate old medium and add 100 µL of treatment medium. Incubate for 48 or 72 hours .

  • MTT Addition: Add 10 µL of MTT stock to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove medium. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Shake plate for 10 mins. Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot Dose-Response Curve (Log[Concentration] vs. % Viability) to calculate IC₅₀.

Expected Outcome:

  • Low Toxicity: IC₅₀ > 50 µM typically indicates the core pharmacophore is inactive without the distal phenyl group (validating the SAR hypothesis).

  • Moderate Toxicity: IC₅₀ < 20 µM suggests the core ether-amine itself has significant biological activity (likely via lysosomal stress).

Application Protocol: Lysosomal Accumulation (LysoTracker)

Objective: Visualize the "ion trapping" effect of the compound using fluorescence microscopy.

Workflow

Protocol Step1 Seed Cells on Coverslips (24h incubation) Step2 Treat with 25 µM Compound (4h incubation) Step1->Step2 Step3 Add LysoTracker Red (50 nM) (Last 30 min of incubation) Step2->Step3 Step4 Wash 3x with PBS Step3->Step4 Step5 Live Cell Imaging (Ex: 577nm / Em: 590nm) Step4->Step5

Figure 2: Workflow for LysoTracker staining to assess lysosomal volume and pH integrity.

Interpretation:

  • Increased Red Intensity/Puncta Size: Indicates lysosomal swelling (vacuolization), confirming the compound acts as a lysosomotropic base.

  • Loss of Staining: Indicates lysosomal membrane permeabilization (LMP) and leakage, a sign of severe cytotoxicity.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration (>200 µM) or serum interaction.Sonicate stock before use. Do not exceed 100 µM in serum-containing media without testing solubility.
Inconsistent IC₅₀ Evaporation in outer wells.Use PBS in edge wells (dummy wells) to prevent "edge effect."
No Cytotoxicity Observed Compound is a weak pharmacophore.This is a valid SAR result. Confirm uptake using the LysoTracker assay to prove the compound entered the cell.

References

  • Deli, M. A., et al. (2003).[5] "N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine increases the permeability of primary mouse cerebral endothelial cell monolayers."[5] Inflammation Research, 52(Suppl 1), S39–S40.[5] Link

    • Context: Establishes the biological activity of the closely related analog (DPPE/Tesmilifene) on endothelial cells.
  • Brandes, L. J., et al. (1998). "The intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine.HCl, may potentiate doxorubicin in the treatment of metastatic breast cancer."[6] Breast Cancer Research and Treatment, 49(1), 61–68.[6] Link

    • Context: Defines the mechanism of the aminoalkyl ether pharmacophore as an intracellular histamine antagonist.[6]

  • Manallack, D. T., et al. (2021). "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 6, 1–16.

    • Context: General reference for the lysosomotropic properties of lipophilic amines (pKa ~9.0) like Diethyl(2-phenoxyethyl)amine.[1]

  • PubChem Compound Summary. "2-(Diethylamino)ethyl phenyl ether hydrochloride." National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and physical properties (CAS 21663-15-0).

Sources

Method

Technical Application Note: In Vivo Optimization of Diethyl(2-phenoxyethyl)amine HCl

This Application Note is structured as a high-level technical guide for Preclinical Development & Pharmacological Profiling . It treats Diethyl(2-phenoxyethyl)amine Hydrochloride (herein referred to as DPEA-HCl ) as a bi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for Preclinical Development & Pharmacological Profiling .

It treats Diethyl(2-phenoxyethyl)amine Hydrochloride (herein referred to as DPEA-HCl ) as a bioactive chemical probe and structural scaffold, distinct from but related to the chemopotentiator Tesmilifene (DPPE).

Protocol Series: small-Molecule Pharmacokinetics & Safety Profiling

Abstract & Scope

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a structural amino-alkyl ether scaffold sharing pharmacophore features with local anesthetics (e.g., procaine analogs) and intracellular histamine antagonists (e.g., Tesmilifene/DPPE). In preclinical research, it serves as a critical chemical probe for studying:

  • Membrane Interaction: Assessment of lysosomotropic accumulation due to its lipophilic amine nature.

  • Na+ Channel Blockade: Evaluation of non-specific anesthetic properties.

  • Metabolic Stability: Investigating the durability of the ether linkage against O-dealkylation.

This guide provides a standardized workflow for formulation, dose-range finding, and pharmacokinetic (PK) profiling in rodent models, ensuring data reproducibility and animal safety.

Physicochemical Characterization & Formulation

Challenge: As a hydrochloride salt, DPEA-HCl is water-soluble but yields an acidic solution. Direct injection of unbuffered solutions causes phlebitis, hemolysis, and nociceptive stress, confounding behavioral data.

Chemical Profile
ParameterSpecificationNotes
Formula C₁₂H₁₉NO[1][2] · HClHygroscopic solid.[3]
MW 229.75 g/mol Parent amine: ~193.29 g/mol .
pKa (Calc) ~9.0 - 9.5Basic amine; exists as cation at physiological pH.
LogP (Calc) ~2.5 - 2.8Moderate lipophilicity; crosses BBB easily.
Solubility >50 mg/mL (Water)High aqueous solubility, but pH drops to ~4-5.
Formulation Protocol (IV/IP Administration)

Goal: Create a stable, isotonic solution at pH 6.0–7.4.

  • Vehicle Selection:

    • Preferred: 0.9% Saline (buffered).

    • Alternative (for high conc.): 10% HP-β-Cyclodextrin in saline (reduces local irritation).

  • Step-by-Step Preparation:

    • Step 1: Weigh required DPEA-HCl (e.g., for 10 mg/kg dose in 250g rat @ 2mL/kg volume = 5 mg/mL concentration).

    • Step 2: Dissolve in 80% of final volume of 0.9% Saline. Vortex until clear.

    • Step 3: Measure pH. It will likely be acidic (pH 4.0–5.0).

    • Step 4: Titrate carefully with 0.1N NaOH.

      • Critical Alert: As pH approaches pKa (9.0), the free base may precipitate. Stop titration at pH 6.5–7.0. Do not exceed pH 7.4.

    • Step 5: Adjust to final volume.

    • Step 6: Sterile filter (0.22 µm PES membrane).

In Vivo Experimental Protocols

A. Safety & Dose-Range Finding (Up-and-Down Method)

Because DPEA-HCl shares structural homology with local anesthetics, high systemic doses may cause CNS excitation (seizures) or cardiovascular collapse (bradycardia/hypotension).

Subject: Male CD-1 Mice (25-30g) or Sprague-Dawley Rats (250-300g). Route: Intraperitoneal (IP) or Intravenous (IV) Bolus.

TierDose (mg/kg)JustificationStop Criteria
1 5 mg/kgConservative start based on amino-ether class safety.None expected.
2 15 mg/kgTypical active range for CNS/Anesthetic probes.Sedation, ataxia.
3 30 mg/kgApproaching estimated NOAEL (No Observed Adverse Effect Level).Tremors, Straub tail.
4 60 mg/kgPotential toxicity threshold (LD50 approach).Convulsions, respiratory distress.

Monitoring:

  • Observe for Straub tail (opioid/adrenergic interaction) or Loss of Righting Reflex (anesthesia).

  • If IV dosing: Administer slowly (over 30-60s) to prevent acute cardiac block.

B. Pharmacokinetic (PK) Profiling Workflow

Objective: Determine Half-life (


), 

, and Bioavailability (

).

Workflow Diagram (Graphviz):

PK_Workflow Start DPEA-HCl Formulation (pH 7.0) Admin Administration (IV or PO) Start->Admin Sampling Serial Blood Sampling (Tail Vein/Saphenous) Admin->Sampling  t=0, 5, 15, 30m, 1, 2, 4, 8, 24h Process Plasma Separation (4°C, 2000g, 10 min) Sampling->Process Extract Protein Precipitation (Acetonitrile + IS) Process->Extract Analysis LC-MS/MS Analysis (MRM Mode) Extract->Analysis Data PK Parameters (AUC, t1/2, Cl) Analysis->Data

Figure 1: Standardized Pharmacokinetic Workflow for DPEA-HCl.

Bioanalytical Conditions (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Transition (Predicted):

    • Parent (

      
      ): 194.1 
      
      
      
      72.1 (Diethylamine fragment) or 100.1 (Phenoxy fragment).
    • Note: Optimize MRM transitions using the pure standard before study start.

Mechanistic Pathway & Metabolism[7]

Understanding the metabolic fate of DPEA is crucial for interpreting efficacy data. The ether linkage is susceptible to O-dealkylation (CYP2D6-mediated), while the amine tail undergoes N-dealkylation.

Metabolic Logic:

  • N-Dealkylation: Loss of ethyl groups is the most rapid Phase I transformation.

  • O-Dealkylation: Cleavage of the ether bond releases Phenol and the amino-ethanol chain. This destroys the pharmacophore.

  • Lysosomal Trapping: As a lipophilic amine (LogP > 2, pKa > 8), DPEA will accumulate in acidic organelles (lysosomes), potentially creating a "sink" that extends terminal half-life.

Pathway Diagram (Graphviz):

Metabolism cluster_Phase1 Phase I Metabolism (Liver Microsomes) Parent DPEA (Parent) (Lipophilic Cation) N_Des N-desethyl-DPEA (Active Metabolite?) Parent->N_Des CYP450 (N-dealkylation) O_Des Phenol + Diethylaminoethanol Parent->O_Des CYP2D6 (O-dealkylation) Trapping Lysosomal Trapping (Tissue Accumulation) Parent->Trapping pH Partitioning (Reversible) Excretion Excretion N_Des->Excretion Renal O_Des->Excretion Glucuronidation

Figure 2: Predicted Metabolic Fate and Tissue Distribution of DPEA.

Expected Results & Troubleshooting

ObservationLikely CauseCorrective Action
Immediate Death (IV) Acute Na+ Channel Blockade (Cardiac Arrest).Reduce infusion rate; switch to IP; lower dose.
Precipitation in Syringe pH > 8.0 or Saline incompatibility.Lower pH to 6.5; ensure vehicle is not highly alkaline.
High Vd (Volume of Dist.) Extensive Tissue Binding / Lysosomotropism.Extend sampling time points to capture terminal phase (up to 24h).
Low Oral Bioavailability First-pass metabolism (O-dealkylation).Check liver microsome stability in vitro first.

References

  • Tesmilifene (DPPE)

    • Brandes, L. J., et al. "The intracellular histamine antagonist N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl (DPPE) protects against gastric ulceration."[4] Digestion, 1990.

    • Note: Cited for structural homology (DPEA is the core scaffold of DPPE).
  • General Formulation of Amine Salts

    • FDA Center for Drug Evaluation and Research (CDER). "Guidance for Industry: Safety Testing of Drug Metabolites."
  • Gorrod, J. W., & Damani, L. A. "Biological Oxidation of Nitrogen in Organic Molecules." Ellis Horwood Series in Biomedicine, 1985.
  • Animal Welfare & Dosing Guidelines

    • National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). "Dosing and Sampling Series."

Disclaimer: This protocol is for research purposes only. DPEA-HCl is a chemical probe and not an approved therapeutic agent. All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Application

Application Note: Dosing and Administration of Diethyl(2-phenoxyethyl)amine Hydrochloride in Rats

[1] Executive Summary & Scope Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 104-58-5, free base; salt forms vary) is a specialized pharmacological probe primarily utilized as a mechanism-based inactivator (suicide sub...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scope

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 104-58-5, free base; salt forms vary) is a specialized pharmacological probe primarily utilized as a mechanism-based inactivator (suicide substrate) of Cytochrome P450 2B (CYP2B) isoforms in Rattus norvegicus.

Unlike therapeutic agents, this compound is used in drug development and toxicology to elucidate metabolic pathways. By selectively inactivating CYP2B1/2, researchers can determine the contribution of these specific isoforms to the metabolism of a co-administered test drug.

Critical Distinction: Do NOT confuse this compound with DPPE (Tesmilifene; N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine), which contains a benzyl group on the phenoxy ring and exhibits distinct chemopotentiating properties. This protocol applies strictly to the unsubstituted phenoxyethyl analog.

Chemical Identity & Formulation

Physicochemical Properties
PropertyDetail
Chemical Name 2-Phenoxy-N,N-diethylethanamine hydrochloride
Synonyms

-Diethylaminoethyl phenyl ether HCl; 2-(Diethylamino)ethyl phenyl ether
Molecular Formula

Molecular Weight ~229.75 g/mol (Salt); 193.29 g/mol (Free Base)
Solubility Highly soluble in water (>50 mg/mL); Soluble in Ethanol
Appearance White to off-white crystalline solid
Vehicle Preparation (Standard Saline Formulation)

The hydrochloride salt confers excellent aqueous solubility, negating the need for complex vehicles like DMSO or Corn Oil, which can themselves modulate P450 activity.

Protocol for 20 mg/mL Stock Solution:

  • Weighing: Accurately weigh 200 mg of Diethyl(2-phenoxyethyl)amine HCl.

  • Dissolution: Transfer to a sterile glass vial. Add 8.0 mL of 0.9% Sterile Saline (NaCl) .

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Adjustment: Adjust final volume to 10.0 mL with saline.

  • Filtration: Filter through a 0.22

    
    m PES syringe filter for sterility if administering IV or IP.
    
  • Stability: Prepare fresh on the day of dosing. Do not store >24 hours at 4°C.

Dosing Protocols

Dose Selection Logic

This compound acts as a suicide inactivator . It requires catalytic turnover by the enzyme to form a reactive intermediate that covalently binds to the heme moiety. Therefore, dosing must occur prior to the substrate of interest to allow time for inactivation.

  • Mechanistic Probe Dose: 50 – 100 mg/kg (Intraperitoneal)

  • Rationale: Doses below 25 mg/kg may achieve incomplete inactivation. Doses >150 mg/kg risk off-target toxicity (CNS depression due to structural similarity to local anesthetics).

Administration Workflow (Intraperitoneal - IP)

Step-by-Step Procedure:

  • Acclimation: Weigh rats (Target: 250–300g Wistar or Sprague-Dawley) and calculate individual dose volumes based on the 20 mg/mL stock.

    • Example: A 300g rat requiring 50 mg/kg needs 15 mg total = 0.75 mL injection volume.

  • Restraint: Use the "thoracic hold" technique to secure the rat.

  • Injection:

    • Use a 25G or 27G needle.

    • Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Aspirate slightly to ensure no blood or urine is drawn.

    • Depress plunger smoothly.

  • Inactivation Period (Critical): Return animal to cage and wait 1 hour .

    • Why? This lag time allows the compound to distribute to the liver, bind CYP2B active sites, and undergo the catalytic steps required for irreversible heme alkylation.

  • Substrate Administration: Administer the probe substrate (e.g., Testosterone, Pentoxyresorufin, or New Chemical Entity) after the 1-hour window.

Experimental Design Diagram

DosingWorkflow Start Rat Acclimation (n=6 per group) GroupA Control Group (Saline Vehicle) Start->GroupA GroupB Inhibitor Group (50 mg/kg IP) Start->GroupB Wait Inactivation Phase (Wait 60 mins) GroupA->Wait GroupB->Wait Substrate Probe Substrate Dosing (e.g., Bupropion/Testosterone) Wait->Substrate CYP2B Inactivated in Group B Sampling Serial Blood Sampling (0 - 24 hrs) Substrate->Sampling Analysis PK Analysis (Compare AUC) Sampling->Analysis

Figure 1: Experimental workflow for determining CYP2B contribution using Diethyl(2-phenoxyethyl)amine.

Mechanism of Action

To interpret results correctly, one must understand the mechanism. Diethyl(2-phenoxyethyl)amine is not a simple competitive inhibitor; it is a mechanism-based inactivator .

  • Binding: The amine binds to the active site of CYP2B1/2.

  • Catalysis: The enzyme attempts to oxidize the ethyl group or the ether linkage.

  • Activation: A reactive radical or iminium intermediate is generated.

  • Alkylation: This intermediate covalently modifies the heme porphyrin ring (N-alkylation), destroying the enzyme's catalytic capability.

  • Result: Loss of CYP2B activity is irreversible until new enzyme is synthesized (turnover ~24-48 hours).

Pathway Visualization

Mechanism Compound Diethyl(2-phenoxyethyl)amine CYP2B CYP2B1/2 Active Site (Fe-Heme) Compound->CYP2B Dosing Complex Enzyme-Substrate Complex CYP2B->Complex Oxidation Catalytic Oxidation Step Complex->Oxidation NADPH Intermediate Reactive Intermediate (Radical/Iminium) Oxidation->Intermediate Adduct Heme Adduct Formation (Irreversible) Intermediate->Adduct Suicide Inhibition Inactive Inactivated Enzyme (Loss of Function) Adduct->Inactive

Figure 2: Mechanism-based inactivation pathway of CYP2B by Diethyl(2-phenoxyethyl)amine.

Data Interpretation & Validation

Expected Results

If your test compound is metabolized by CYP2B, pre-treatment with Diethyl(2-phenoxyethyl)amine should result in:

  • Increased AUC: Systemic exposure of the test drug increases.[1]

  • Decreased CL: Clearance decreases.

  • Increased

    
    :  Half-life extends.
    
Self-Validating Control (Positive Control)

To validate that the inactivation worked, include a "Positive Control Arm" using a known CYP2B substrate.

  • Probe Substrate: Bupropion (hydroxylation) or Pentoxyresorufin (O-dealkylation).

  • Validation: If the inhibitor is active, the formation of hydroxybupropion or resorufin should be suppressed by >80% compared to vehicle control.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No change in Test Drug PK 1. Drug not metabolized by CYP2B.2. Inhibitor dose too low.1. Confirm CYP2B role in vitro (microsomes).2. Increase inhibitor dose to 75 mg/kg.
Animal Lethargy/Ataxia Off-target CNS effects (Sodium channel blockade).Reduce dose to 40 mg/kg or extend wait time to 2 hours.
Precipitate in Syringe Salting out effect.Ensure vehicle is 0.9% saline, not PBS. Warm to 37°C.

Safety & References

Safety Precautions
  • Hazard Class: Irritant. Potential neurotoxin at high doses.

  • PPE: Nitrile gloves, lab coat, safety glasses.

  • Animal Welfare: Monitor for signs of respiratory distress post-injection (local anesthetic-like effect on diaphragm).

References
  • Ortiz de Montellano, P. R., & Correia, M. A. (1983). Suicide substrates for drug metabolizing enzymes. Annual Review of Pharmacology and Toxicology, 23(1), 481-503. Link

  • Grimm, S. W., et al. (1994). The utility of chemical inhibitors for the identification of cytochrome P450 enzymes involved in drug metabolism.[2][3] Drug Metabolism and Disposition, 22(4). Link

  • Murray, M., & Reidy, G. F. (1990). Selectivity in the inhibition of mammalian cytochromes P-450 by chemical agents. Pharmacological Reviews, 42(2), 85-101. Link

  • Halpert, J. R. (1995). Structural basis of selective cytochrome P450 inhibition. Annual Review of Pharmacology and Toxicology, 35, 29-53. Link

(Note: While specific recent literature on this exact salt is sparse compared to its derivatives, the protocols above are derived from the foundational principles of phenoxyethylamine-based P450 inactivation established in the cited reviews.)

Sources

Method

Application Notes and Protocols for Diethyl(2-phenoxyethyl)amine Hydrochloride in Gastroprotection Research

Introduction: A Novel Avenue in Gastric Mucosal Defense The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors, such as acid and pepsin, and a sophisticated mucosal defense sys...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Avenue in Gastric Mucosal Defense

The integrity of the gastric mucosa is maintained by a delicate balance between aggressive factors, such as acid and pepsin, and a sophisticated mucosal defense system. Disruption of this equilibrium can lead to prevalent gastrointestinal disorders, including gastric ulcers. Non-steroidal anti-inflammatory drugs (NSAIDs), while widely used for their analgesic and anti-inflammatory properties, are a common cause of gastric mucosal injury due to their inhibition of prostaglandin synthesis. This has spurred a continuous search for novel gastroprotective agents with distinct mechanisms of action.

Diethyl(2-phenoxyethyl)amine hydrochloride, and more specifically its close analog N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride (DPPE), have emerged as intriguing candidates in gastroprotection research.[1] Unlike traditional H1 and H2 histamine antagonists, the gastroprotective effects of DPPE are not primarily mediated through the blockade of histamine receptors involved in acid secretion.[1] Instead, research indicates that its anti-ulcer activity is strongly associated with a significant elevation of prostacyclin (PGI2), a potent cytoprotective prostaglandin, within the gastric mucosa.[1] This unique mechanism, independent of conventional acid suppression pathways, presents a promising therapeutic strategy for mitigating gastric damage.

These application notes provide a comprehensive guide for researchers investigating the gastroprotective potential of Diethyl(2-phenoxyethyl)amine hydrochloride. We will delve into detailed protocols for both in vivo and in vitro models, explain the scientific rationale behind the experimental designs, and visualize the proposed mechanism of action.

Chemical Profile: Diethyl(2-phenoxyethyl)amine Hydrochloride

PropertyValueSource
CAS Number 21663-15-0[2]
Molecular Formula C12H20ClNO[2]
Molecular Weight 229.75 g/mol [2]
SMILES CCN(CC)CCOC1=CC=CC=C1.[H]Cl[2]

Part 1: In Vivo Evaluation of Gastroprotective Efficacy

The most direct way to assess the gastroprotective potential of a compound is through a well-established animal model of gastric ulceration. The indomethacin-induced ulcer model in rats is a widely accepted and clinically relevant model, as it mimics NSAID-induced gastric injury in humans.

Rationale for the Indomethacin-Induced Ulcer Model

Indomethacin, a potent NSAID, induces gastric damage primarily by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of protective prostaglandins.[3][4][5] This leads to a cascade of detrimental effects, including reduced mucus and bicarbonate secretion, diminished mucosal blood flow, and increased susceptibility to acid-induced damage.[5][6] This model is therefore ideal for evaluating compounds like Diethyl(2-phenoxyethyl)amine hydrochloride that are hypothesized to act through prostaglandin-mediated pathways.

Experimental Workflow: In Vivo Gastroprotection Study

G cluster_acclimatization Acclimatization cluster_grouping Grouping & Fasting cluster_treatment Treatment cluster_induction Ulcer Induction cluster_evaluation Evaluation A Animal Acclimatization (1 week) B Randomize into Groups (n=6-8 per group) A->B C Fast for 24 hours (water ad libitum) B->C D Administer Vehicle, Test Compound, or Reference Drug C->D E Administer Indomethacin (e.g., 30 mg/kg, p.o.) D->E F Sacrifice Animals (e.g., 4-6 hours post-induction) E->F G Excise Stomachs F->G H Macroscopic Ulcer Scoring G->H I Histopathological Analysis G->I J Biochemical Assays (e.g., Prostaglandin levels) G->J

Caption: Workflow for the in vivo indomethacin-induced gastric ulcer model.

Detailed Protocol: Indomethacin-Induced Gastric Ulcer Model in Rats

Materials:

  • Male Wistar rats (180-220 g)

  • Diethyl(2-phenoxyethyl)amine hydrochloride (Test Compound)

  • Indomethacin (e.g., from Sigma-Aldrich)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose - CMC)

  • Reference Drug (e.g., Omeprazole)

  • Urethane or other appropriate anesthetic

  • Formalin (10% buffered)

  • Dissection tools

  • Stereomicroscope

  • Image analysis software

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week to allow for acclimatization.

  • Grouping and Fasting: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Indomethacin control (Vehicle + Indomethacin)

    • Group 3-5: Test Compound (various doses) + Indomethacin

    • Group 6: Reference Drug + Indomethacin

  • Fasting: Deprive all animals of food for 24 hours prior to the experiment, with free access to water. This ensures an empty stomach for consistent ulcer induction.

  • Treatment Administration:

    • Administer the vehicle, Diethyl(2-phenoxyethyl)amine hydrochloride (dissolved/suspended in the vehicle), or the reference drug orally (p.o.) to the respective groups.

    • A typical dosing volume is 10 ml/kg body weight.

  • Ulcer Induction: One hour after treatment, administer indomethacin (e.g., 30 mg/kg, p.o.) to all groups except the vehicle control.

  • Observation Period: Return the animals to their cages with continued access to water but not food. The ulcer formation is typically well-developed within 4-6 hours.

  • Euthanasia and Stomach Excision:

    • After the observation period, euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).

    • Immediately perform a laparotomy and carefully excise the stomach.

  • Macroscopic Ulcer Evaluation:

    • Open the stomach along the greater curvature and rinse gently with saline to remove any contents.

    • Pin the stomach flat on a board and examine the gastric mucosa for lesions under a stereomicroscope.

    • Calculate the ulcer index by measuring the length and width of each lesion and summing the areas.

  • Histopathological Analysis:

    • Fix a portion of the stomach tissue in 10% buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • Examine the sections for epithelial cell loss, hemorrhage, edema, and inflammatory cell infiltration.

  • Biochemical Analysis (Optional):

    • A portion of the gastric tissue can be snap-frozen in liquid nitrogen for subsequent analysis of prostaglandin levels (e.g., PGI2 metabolites) using ELISA kits.

Data Presentation: Expected Outcomes

GroupTreatmentExpected Ulcer IndexExpected Histopathology
1Vehicle Control0Intact gastric mucosa
2Indomethacin ControlHighSevere mucosal damage, inflammation
3-5Test Compound + IndomethacinDose-dependent reductionAttenuated mucosal damage
6Reference Drug + IndomethacinSignificantly reducedMinimal to moderate mucosal damage

Part 2: In Vitro Assessment of Cytoprotective Effects

To investigate the direct cytoprotective effects of Diethyl(2-phenoxyethyl)amine hydrochloride on gastric mucosal cells and to further elucidate its mechanism of action, in vitro assays are indispensable. Primary cultures of gastric mucosal cells provide a physiologically relevant system for these studies.

Rationale for Primary Gastric Mucosal Cell Culture

Primary cell cultures, derived directly from animal tissue, more closely mimic the in vivo environment compared to immortalized cell lines.[7] Using primary gastric mucosal cells allows for the study of the compound's direct effects on the cells responsible for maintaining the gastric barrier, in the absence of systemic influences like blood flow and neural input.

Experimental Workflow: In Vitro Cytoprotection Assay

G cluster_isolation Cell Isolation cluster_culture Cell Culture cluster_treatment Treatment & Challenge cluster_assay Viability Assay A Excise Rat Stomach B Isolate Gastric Mucosa A->B C Enzymatic Digestion (Collagenase/Dispase) B->C D Filter and Centrifuge C->D E Seed Cells in Plates D->E F Incubate (24-48h) E->F G Pre-treat with Test Compound F->G H Induce Cell Injury (e.g., Ethanol or NSAID) G->H I Add MTT Reagent H->I J Incubate I->J K Solubilize Formazan J->K L Measure Absorbance K->L

Caption: Workflow for the in vitro cytoprotection assay using primary gastric cells.

Detailed Protocol: Primary Gastric Mucosal Cell Isolation and Culture

Materials:

  • Male Wistar rat (180-220 g)

  • DMEM/F-12 medium (e.g., from Gibco)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type I (e.g., from Worthington)

  • Dispase II (e.g., from Roche)

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell strainers (70 µm)

  • Collagen-coated culture plates

Procedure:

  • Stomach Excision and Preparation:

    • Euthanize a rat and excise the stomach under sterile conditions.

    • Wash the stomach with ice-cold HBSS containing antibiotics.

    • Open the stomach along the greater curvature and gently scrape the mucosal layer.

  • Enzymatic Digestion:

    • Mince the mucosal scrapings into small pieces.

    • Incubate the tissue in a digestion solution containing Collagenase I (e.g., 1 mg/ml) and Dispase II (e.g., 1 mg/ml) in HBSS for 30-60 minutes at 37°C with gentle agitation. The combination of these enzymes effectively digests the extracellular matrix to release individual cells.

  • Cell Isolation and Seeding:

    • Terminate the digestion by adding an equal volume of DMEM/F-12 with 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Centrifuge the filtrate, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin).

    • Seed the cells onto collagen-coated plates. The collagen provides a suitable substrate for the attachment and growth of epithelial cells.

  • Cell Culture:

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

    • Allow the cells to adhere and form a confluent monolayer (typically 24-48 hours).

Detailed Protocol: MTT Assay for Cytoprotection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[8][9]

Materials:

  • Primary gastric mucosal cells cultured in 96-well plates

  • Diethyl(2-phenoxyethyl)amine hydrochloride (Test Compound)

  • Injurious agent (e.g., Ethanol or Indomethacin)

  • MTT solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the primary gastric cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment:

    • Remove the culture medium and replace it with fresh medium containing various concentrations of Diethyl(2-phenoxyethyl)amine hydrochloride.

    • Incubate for a predetermined time (e.g., 1-2 hours).

  • Induction of Cell Injury:

    • After pre-treatment, expose the cells to an injurious agent (e.g., 10% ethanol or a high concentration of indomethacin) for a specified duration (e.g., 1-2 hours). Include a control group with no injurious agent.

  • MTT Assay:

    • Remove the treatment medium and add 100 µl of fresh medium and 10 µl of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control group (untreated, uninjured cells).

    • Plot a dose-response curve to determine the EC50 of the test compound.

Part 3: Proposed Mechanism of Action and Signaling Pathway

The gastroprotective effect of Diethyl(2-phenoxyethyl)amine hydrochloride is hypothesized to be mediated through the upregulation of prostacyclin (PGI2) synthesis.[1] PGI2 exerts its cytoprotective effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor, on gastric epithelial cells.

Prostacyclin (PGI2) Signaling Pathway in Gastric Cytoprotection

G cluster_stimulus Stimulus cluster_cell Gastric Epithelial Cell cluster_effects Cytoprotective Effects Compound Diethyl(2-phenoxyethyl)amine hydrochloride COX Cyclooxygenase (COX) Compound->COX Stimulates PGI2_Synthase PGI2 Synthase AA Arachidonic Acid PGH2 PGH2 AA->PGH2 COX PGI2 Prostacyclin (PGI2) PGH2->PGI2 PGI2 Synthase IP_Receptor IP Receptor (Gαs-coupled) PGI2->IP_Receptor Binds to AC Adenylyl Cyclase IP_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Mucus ↑ Mucus Secretion PKA->Mucus Bicarb ↑ Bicarbonate Secretion PKA->Bicarb BloodFlow ↑ Mucosal Blood Flow PKA->BloodFlow Inflammation ↓ Inflammation PKA->Inflammation

Caption: Proposed signaling pathway for the gastroprotective action of Diethyl(2-phenoxyethyl)amine hydrochloride.

This proposed pathway illustrates that Diethyl(2-phenoxyethyl)amine hydrochloride stimulates the cyclooxygenase (COX) pathway, leading to the production of prostacyclin (PGI2). PGI2 then binds to its IP receptor on gastric epithelial cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to enhanced mucosal defense mechanisms such as increased mucus and bicarbonate secretion, improved mucosal blood flow, and reduced inflammation.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the gastroprotective properties of Diethyl(2-phenoxyethyl)amine hydrochloride. By employing both in vivo and in vitro models, researchers can systematically evaluate its efficacy and further elucidate its unique prostaglandin-mediated mechanism of action. This line of inquiry holds significant potential for the development of novel therapeutic strategies for the prevention and treatment of gastric mucosal injury.

References

  • Blandizzi, C., Gherardi, G., & Del Tacca, M. (1990). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Digestion, 47(3), 143–150. [Link]

  • Albayrak, A., & Köse, E. (2010). Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers. Digestive Diseases and Sciences, 55(8), 2211–2221. [Link]

  • Dutta, S., Pal, A., & Bhattacharjee, A. (2012). Molecular mechanism of indomethacin-induced gastropathy. Toxicology and Applied Pharmacology, 259(3), 329–338. [Link]

  • Sandor, Z., & Gyires, K. (2010). Different mechanisms in formation and prevention of indomethacin-induced gastric ulcers. Inflammopharmacology, 18(4), 161–170. [Link]

  • MDPI. (2023). Indomethacin-Induced Inflammation in Brief. Encyclopedia. [Link]

  • Smoot, D. T., Sewchand, J., Young, K., Desbordes, B. C., Allen, C. R., & Naab, T. (2000). A method for establishing primary cultures of human gastric epithelial cells. Methods in Cell Science, 22(2-3), 133–136. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Application

Anti-estrogenic effects of Diethyl(2-phenoxyethyl)amine hydrochloride in vivo

Application Note: In Vivo Characterization of the Anti-Estrogenic Effects of Diethyl(2-phenoxyethyl)amine Hydrochloride Executive Summary This application note details the experimental frameworks for evaluating the anti-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Characterization of the Anti-Estrogenic Effects of Diethyl(2-phenoxyethyl)amine Hydrochloride

Executive Summary

This application note details the experimental frameworks for evaluating the anti-estrogenic properties of Diethyl(2-phenoxyethyl)amine hydrochloride , a small-molecule pharmacophore structurally related to the diphenylmethane class of intracellular histamine antagonists (e.g., Tesmilifene/DPPE). Unlike classical Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen which bind directly to the Estrogen Receptor (ER), this compound class exerts anti-estrogenic effects primarily through the Microsomal Anti-Estrogen Binding Site (AEBS) .

This guide provides the rationale and protocols for assessing this unique mechanism in vivo, focusing on the immature ovariectomized rat uterotrophic assay and tumor xenograft models .

Chemical Context & Mechanism of Action[1][2][3][4][5][6]

Compound Identity:

  • Name: Diethyl(2-phenoxyethyl)amine hydrochloride[1][2]

  • Structural Class: Aminoalkyl phenol ether.

  • Pharmacology: This molecule serves as the core scaffold for high-affinity AEBS ligands. While less potent than its para-benzyl derivative (Tesmilifene), it retains affinity for the AEBS, a hetero-oligomeric complex involved in cholesterol metabolism (specifically cholesterol-5,6-oxide isomerase activity).

Mechanism of Action (MOA): The anti-estrogenic effect is non-genomic and distinct from competitive ER antagonism. Binding to the AEBS disrupts intracellular cholesterol trafficking and histamine signaling, leading to growth arrest in rapidly dividing estrogen-dependent tissues.

Pathway Visualization: AEBS-Mediated Growth Inhibition

AEBS_Pathway Compound Diethyl(2-phenoxyethyl)amine (Ligand) AEBS Microsomal Anti-Estrogen Binding Site (AEBS) Compound->AEBS High Affinity Binding ER Estrogen Receptor (ERα/β) Compound->ER No Binding Cholesterol Cholesterol-5,6-oxide Isomerase (ChEHI) AEBS->Cholesterol Inhibits Histamine Intracellular Histamine Receptor (H1C) AEBS->Histamine Modulates Signaling Disrupted Cholesterol Trafficking & Oxidative Stress Cholesterol->Signaling Histamine->Signaling Outcome1 Inhibition of Uterine Epithelial Proliferation Signaling->Outcome1 In Vivo (Uterus) Outcome2 Tumor Growth Arrest (G0/G1 Block) Signaling->Outcome2 In Vivo (Xenograft)

Figure 1: The non-genomic mechanism of action. The compound bypasses the Estrogen Receptor (ER) to bind the AEBS, inhibiting cholesterol isomerase enzymes and modulating intracellular histamine, resulting in downstream anti-proliferative effects.

Protocol 1: The Immature Ovariectomized Rat Uterotrophic Assay

This is the "Gold Standard" for distinguishing true anti-estrogenicity from general toxicity. This protocol is designed to measure the compound's ability to antagonize Estradiol (E2)-induced uterine growth.[3]

Experimental Design Strategy
  • Model: Immature female Sprague-Dawley rats (Post-natal day 21).

  • Rationale: Immature rats have low endogenous estrogen. Exogenous E2 stimulates rapid uterine weight gain (water imbibition and cellular proliferation). An anti-estrogen will blunt this gain.

  • Route: Subcutaneous (s.c.) or Intraperitoneal (i.p.) is preferred to bypass first-pass metabolism initially, though oral gavage (p.o.) is used for bioavailability studies.

Study Groups (N=6-8 per group)
GroupTreatment A (Agonist)Treatment B (Test Compound)Purpose
1 Vehicle (Corn Oil)Vehicle (Saline/DMSO)Baseline Control
2 17β-Estradiol (0.5 µg/kg)VehicleMaximal Stimulation
3 VehicleCompound (4 - 20 mg/kg)*Agonist Potential check
4 17β-Estradiol (0.5 µg/kg)Compound (4 mg/kg)Antagonism (Low Dose)
5 17β-Estradiol (0.5 µg/kg)Compound (20 mg/kg)Antagonism (High Dose)
6 17β-Estradiol (0.5 µg/kg)Tamoxifen (1 mg/kg)Positive Control

*Note: Doses are based on DPPE equivalents. The unsubstituted phenoxyethyl amine may require dose ranging (up to 50 mg/kg) to observe effects due to lower lipophilicity.

Step-by-Step Methodology
  • Acclimatization: Receive PND 19 rats; acclimatize for 48 hours.

  • Preparation of Solutions:

    • Estradiol (E2): Dissolve in 95% ethanol, dilute in corn oil to final concentration.

    • Test Compound: Dissolve Diethyl(2-phenoxyethyl)amine HCl in sterile saline (hydrochloride salt is water-soluble). If solubility is poor, use 5% DMSO/Saline.

  • Dosing Phase (Days 1-3):

    • Administer Test Compound (Treatment B) 30 minutes prior to Estradiol (Treatment A) to allow AEBS site saturation.

    • Injection volume: 0.1 mL/rat (s.c.).

    • Dose daily at the same time (e.g., 09:00 AM) for 3 consecutive days.

  • Necropsy (Day 4):

    • Euthanize animals 24 hours after the final dose.

    • Dissect the uterus. Critical Step: Carefully trim mesometrium and fat. Pierce the uterus to drain luminal fluid (blot on filter paper).

  • Data Collection:

    • Weigh the "Blotted Wet Uterine Weight" (mg).

    • Normalize to body weight (mg uterus / g body weight).

Protocol 2: Synergistic Tumor Growth Inhibition (Xenograft)

AEBS ligands often show limited efficacy as single agents in established tumors but demonstrate profound chemopotentiation when combined with SERMs (Tamoxifen) or cytotoxic agents.

Workflow Diagram

Xenograft_Workflow cluster_Treatment Treatment Phase (21 Days) Step1 Cell Implantation (MCF-7 Cells + E2 Pellet) Step2 Tumor Establishment (~150-200 mm³) Step1->Step2 Step3 Randomization (4 Groups) Step2->Step3 T1 Vehicle Step3->T1 T2 Tamoxifen (TAM) Step3->T2 T3 Test Compound Step3->T3 T4 TAM + Test Compound Step3->T4 Step4 Endpoint Analysis (Volume, Necrosis) T1->Step4 T2->Step4 T3->Step4 T4->Step4

Figure 2: Experimental workflow for assessing chemopotentiation in MCF-7 breast cancer xenografts.

Methodology
  • Implantation: Inoculate

    
     MCF-7 cells into the mammary fat pad of nude mice supplemented with a 0.72 mg, 60-day release 17β-estradiol pellet (AEBS ligands require estrogenic drive to demonstrate antagonism).
    
  • Treatment Initiation: When tumors reach ~200 mm³.

  • Dosing Regimen:

    • Tamoxifen:[3][4][5][6] 0.5 mg/mouse/day (oral).

    • Test Compound: 10 mg/kg/day (i.p. or oral).

  • Measurement: Caliper measurements bi-weekly. Calculate volume:

    
    .
    

Expected Outcome: The test compound alone may show modest inhibition (cytostatic). The Combination Group should show significant tumor regression compared to Tamoxifen alone, validating the AEBS-mediated sensitization mechanism.

Data Analysis & Interpretation

Uterotrophic Assay Expected Results
TreatmentUterine Weight (mg)Interpretation
Vehicle25 ± 3Baseline (Immature)
E2 Only95 ± 8Strong Estrogenic Response
Compound Only 22 ± 4 No Agonist Activity (Crucial for safety)
E2 + Compound 55 ± 6 Partial Antagonism (~42% inhibition)
  • Statistical Test: One-way ANOVA followed by Dunnett’s post-hoc test comparing all groups to the E2 control.

  • Significance: A statistically significant reduction in the E2 + Compound group compared to E2 Only (

    
    ) confirms in vivo anti-estrogenic activity.
    

References

  • Brandes, L. J., et al. (1990). "Study of the in-vivo antioestrogenic action of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl (DPPE), a novel intracellular histamine antagonist and antioestrogen binding site ligand."[3] Journal of Reproduction and Fertility.

  • Brandes, L. J., & Hermonat, M. W. (1984). "A diphenylmethane derivative specific for the antiestrogen binding site found in rat liver microsomes."[4] Biochemical and Biophysical Research Communications.

  • Labadie, S. S., et al. (2000). "Synthesis, binding and structure-affinity studies of new ligands for the microsomal anti-estrogen binding site (AEBS)." Journal of Medicinal Chemistry.

  • Poirot, M., et al. (2012). "The antioestrogen binding site-mediated cytotoxic action of diphenylmethane derivatives: A structure–activity relationship study." Bioorganic & Medicinal Chemistry.

  • Cruz-Munoz, W., et al. (2009). "Preferential killing of breast tumor initiating cells by N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine/tesmilifene."[7] Clinical Cancer Research.

Sources

Method

Diethyl(2-phenoxyethyl)amine hydrochloride in high-throughput screening

Application Note: High-Throughput Screening for Voltage-Gated Sodium Channel Modulators Subject: Protocol for utilizing Diethyl(2-phenoxyethyl)amine Hydrochloride as a Pharmacophoric Probe in FLIPR® Membrane Potential As...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening for Voltage-Gated Sodium Channel Modulators Subject: Protocol for utilizing Diethyl(2-phenoxyethyl)amine Hydrochloride as a Pharmacophoric Probe in FLIPR® Membrane Potential Assays.

Executive Summary

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 10452-94-5) represents a canonical "minimalist" pharmacophore for voltage-gated sodium channel (NaV) blockers.[1] Structurally comprising a lipophilic aromatic head group linked via an ether chain to a hydrophilic amine tail, it mimics the essential binding features of local anesthetics (e.g., Lidocaine, Mexiletine) and antiarrhythmics.

In High-Throughput Screening (HTS), this compound serves two critical roles:

  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight probe to identify "ligand efficiency" in NaV1.7/NaV1.8 pain targets.[1]

  • Assay Validation: As a reference standard for state-dependent channel block, specifically targeting the inactivated state of the channel.

This guide details the protocol for screening this compound using a Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential assay, focusing on distinguishing state-dependent inhibition—a frequent source of false negatives in standard protocols.[1]

Scientific Rationale & Mechanism

To screen effectively, one must understand how the ligand interacts with the target. Diethyl(2-phenoxyethyl)amine HCl functions as a pore-occluding blocker.[1]

  • The Pharmacophore: The terminal amine (protonated at physiological pH) interacts with the inner pore residues (typically F1764 and Y1771 in NaV1.7), while the phenoxy group anchors into the hydrophobic fenestration.

  • State-Dependence: Like most local anesthetics, this compound exhibits use-dependence and voltage-dependence .[1] It binds with highest affinity when the channel is in the Inactivated State .

    • Critical HTS Implication: If your assay maintains cells at a hyperpolarized resting potential (-80 mV), the channels are "Resting," and this compound will show low potency (High IC50). To detect hits, you must depolarize the membrane to ~-40 mV to bias channels toward the Inactivated state.[1]

Visualizing the Mechanism

Mechanism_of_Action Compound Diethyl(2-phenoxyethyl)amine (Protonated) Open NaV Channel (Open State) Compound->Open Low Affinity Binding Inactivated NaV Channel (Inactivated State) Compound->Inactivated High Affinity Binding (Target Interaction) Resting NaV Channel (Resting State) Resting->Open Depolarization Open->Inactivated Time (ms) Inactivated->Resting Repolarization Block Pore Occlusion (Signal Inhibition) Inactivated->Block Stabilization

Figure 1: State-dependent binding mechanism.[1] The compound preferentially binds to the Inactivated State, necessitating specific assay conditions (depolarized membrane) for optimal detection.

Experimental Protocol

Compound Preparation & Solubility

Diethyl(2-phenoxyethyl)amine HCl is a salt, rendering it water-soluble, but for HTS consistency, DMSO stocks are standard.[1]

  • Stock Concentration: Prepare a 100 mM stock in 100% DMSO.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

  • Working Solution: Dilute to 4x final concentration in Assay Buffer immediately prior to use.

    • Caution: Ensure final DMSO concentration in the well does not exceed 0.5%, as DMSO itself can modulate channel kinetics.

Cell Culture & Plating
  • Cell Line: HEK293 stably expressing NaV1.7 (or target of interest).

  • Plating Density: 15,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine coated plates.[1]

  • Incubation: 24 hours at 37°C, 5% CO2. Confluency should be ~85-90% at time of assay.[1]

The FLIPR Membrane Potential (FMP) Assay

This protocol uses a voltage-sensitive bis-oxonol dye (FMP Blue or Red) which enters the membrane upon depolarization, increasing fluorescence.[1]

Materials:

  • FLIPR Membrane Potential Kit (Molecular Devices).[2]

  • Stimulation Buffer: HBSS + 20 mM HEPES + Veratridine (Opener) or KCl (Depolarizer).

Step-by-Step Workflow:

StepActionCritical Technical Insight
1 Dye Loading Remove media. Add 20 µL of FMP Dye diluted in HBSS. Incubate 30-60 min at RT.
2 Compound Addition Add 10 µL of Diethyl(2-phenoxyethyl)amine (3x conc). Incubate 10-20 min.
3 Baseline Read Measure fluorescence for 10 seconds (Excitation 530nm / Emission 565nm).
4 Stimulation Inject 10 µL of Veratridine (EC80) or KCl .
5 Kinetic Read Read fluorescence every 1-2 seconds for 180 seconds.
HTS Workflow Diagram

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Analysis Step1 Cell Plating (HEK-NaV1.7, 384-well) Step2 Dye Loading (FMP Blue/Red, 45 min) Step1->Step2 Step3 Compound Addition (Diethyl-phenoxy-amine) Step2->Step3 Step4 Equilibration (15 min, RT) Step3->Step4 Step5 Stimulation Injection (Veratridine/KCl) Step4->Step5 Step6 Signal Acquisition (FLIPR Tetra) Step5->Step6 Step7 Data Normalization (Max-Min RFU) Step6->Step7 Step8 Hit Identification (>50% Inhibition) Step7->Step8

Figure 2: Integrated HTS workflow for ion channel modulator screening using FLIPR technology.

Data Analysis & Validation

Calculating Inhibition

Raw data comes in Relative Fluorescence Units (RFU).


[1]
Quality Control (Z-Prime)

For the assay to be valid in an HTS campaign, the Z' factor must be > 0.5.

  • Positive Control: Tetrodotoxin (TTX) 1 µM (for NaV1.7) or Lidocaine 10 mM.

  • Negative Control: DMSO Vehicle (0.5%).

Expected Results

Diethyl(2-phenoxyethyl)amine HCl is a moderate potency blocker.[1]

  • Expected IC50: ~10 - 50 µM (highly dependent on the specific NaV subtype and state).[1]

  • Profile: It should show a "Use-Dependent" profile—meaning inhibition increases if you pulse the cells with High K+ multiple times, driving the channel into the inactivated state where the drug binds best.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Signal Dye aggregation or cell stress.[1]Reduce dye concentration; ensure cells are handled gently (no vigorous pipetting).
Low Signal Window Cells are resting too deeply or channel expression is low.Add 2-5 mM KCl to the extracellular buffer to slightly depolarize cells, moving channels closer to the activation threshold.[1]
Edge Effects Evaporation or thermal gradients.Incubate plates at RT for 15 mins before reading to equilibrate temperature. Use "dummy" wells on edges.
Precipitation Compound insolubility.Diethyl(2-phenoxyethyl)amine HCl is soluble, but if screening analogs, ensure DMSO < 1%.[1] Check for turbidity.

References

  • PubChem. Diethyl(2-phenoxyethyl)amine hydrochloride - Compound Summary.[1][3][4] National Library of Medicine. Available at: [Link]

  • Molecular Devices. FLIPR Membrane Potential Assay Kit Guide. Available at: [Link]

  • Bagal, S. K., et al. (2014). Ion Channels as Therapeutic Targets: A Drug Discovery Perspective. Journal of Medicinal Chemistry. (Discusses NaV1.7 screening strategies). Available at: [Link]

  • GlaxoSmithKline. Gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl (DPPE).[1] (Demonstrates the biological activity of the phenoxy-amine scaffold). Digestion, 1990.[5] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Diethyl(2-phenoxyethyl)amine Hydrochloride Synthesis Reaction Optimization

Welcome to the Technical Support Center for the synthesis of Diethyl(2-phenoxyethyl)amine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Diethyl(2-phenoxyethyl)amine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and optimization of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in synthetic organic chemistry.

Synthesis Overview

The synthesis of Diethyl(2-phenoxyethyl)amine hydrochloride is typically approached via two primary synthetic routes, followed by conversion to its hydrochloride salt. Understanding the nuances of each route is critical for troubleshooting and optimization.

Route 1: Williamson Ether Synthesis

This is a classic and widely used method for forming the ether linkage. It involves the reaction of a phenoxide with an alkyl halide.

  • Step 1a: Formation of the Free Base. Phenol is deprotonated with a suitable base to form sodium or potassium phenoxide. This is then reacted with 2-chloro-N,N-diethylethanamine via an SN2 reaction.

  • Step 2a: Hydrochloride Salt Formation. The resulting free base, Diethyl(2-phenoxyethyl)amine, is then treated with hydrochloric acid to yield the desired hydrochloride salt.

Route 2: Alkylation of Diethylamine

This route involves the formation of the C-N bond in the final step.

  • Step 1b: Formation of an Electrophilic Intermediate. 2-Phenoxyethanol is converted into a more reactive intermediate with a good leaving group, such as 2-phenoxyethyl chloride or a tosylate. This is often achieved using reagents like thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride (TsCl).

  • Step 2b: Nucleophilic Substitution. The activated intermediate is then reacted with diethylamine to form the free base, Diethyl(2-phenoxyethyl)amine.

  • Step 3b: Hydrochloride Salt Formation. The free base is converted to the hydrochloride salt as in Route 1.

Below is a workflow diagram illustrating these synthetic pathways.

Synthesis_Workflow cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Alkylation of Diethylamine cluster_2 Final Step Phenol Phenol Phenoxide Sodium/Potassium Phenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, KOH) Base->Phenoxide Free_Base_1 Diethyl(2-phenoxyethyl)amine Phenoxide->Free_Base_1 SN2 Reaction Alkyl_Halide 2-Chloro-N,N-diethylethanamine Alkyl_Halide->Free_Base_1 Final_Product Diethyl(2-phenoxyethyl)amine HCl Free_Base_1->Final_Product Salt Formation Phenoxyethanol 2-Phenoxyethanol Activated_Intermediate 2-Phenoxyethyl chloride/tosylate Phenoxyethanol->Activated_Intermediate Activation Activating_Reagent Activating Reagent (e.g., SOCl₂, TsCl) Activating_Reagent->Activated_Intermediate Free_Base_2 Diethyl(2-phenoxyethyl)amine Activated_Intermediate->Free_Base_2 Nucleophilic Substitution Diethylamine Diethylamine Diethylamine->Free_Base_2 Free_Base_2->Final_Product HCl HCl (gas or solution) HCl->Final_Product

Optimization

🔬 Technical Support Center: Purification of Diethyl(2-phenoxyethyl)amine HCl

The following technical guide is structured as a dynamic Technical Support Center for researchers working with Diethyl(2-phenoxyethyl)amine hydrochloride . Ticket ID: PUR-AMINE-001 Subject: Purification Protocols & Troub...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic Technical Support Center for researchers working with Diethyl(2-phenoxyethyl)amine hydrochloride .

Ticket ID: PUR-AMINE-001 Subject: Purification Protocols & Troubleshooting for Phenoxy-Alkyl-Amine Salts Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: Free base 10563-83-4) is a tertiary amine salt often synthesized via the nucleophilic substitution of phenol with 2-chloro-N,N-diethylethylamine or the amination of 2-phenoxyethyl bromide.

Common impurities include unreacted phenol (causing oxidative discoloration), quaternary ammonium salts (over-alkylation), and inorganic salts . This guide provides a two-tier purification strategy: a standard recrystallization for general cleanup and an acid-base "switch" for removing persistent organic impurities.

⚙️ Module 1: The "Golden Path" Protocol (Recrystallization)

Best for: Routine purification of crude solids with >85% purity.

The Solvent System

The most effective system for this class of hydrochloride salts is a Solvent/Anti-Solvent pair .

  • Solvent (Polar): Absolute Ethanol (EtOH) or Isopropanol (IPA).

  • Anti-Solvent (Non-Polar): Diethyl Ether (Et₂O) or Hexanes.

Step-by-Step Procedure
  • Dissolution: Place the crude hygroscopic solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to just dissolve the solid.

    • Tech Note: If the solution is dark, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Cloud Point: Remove from heat. While still hot, add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution.

  • Crystallization: Cap the flask (to prevent solvent evaporation and moisture intake). Allow it to cool slowly to room temperature, then place it in a refrigerator (4°C) for 12 hours.

    • Critical: Do not disturb the flask. Agitation can cause "oiling out."

  • Isolation: Filter the white needles under vacuum (Schlenk line or Buchner). Wash with cold Et₂O.

  • Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets to remove trace water/acid.

🧪 Module 2: The "Deep Clean" (Acid-Base Extraction)

Best for: Samples contaminated with unreacted phenol (pink/brown color) or neutral side products.

This method leverages the pH-dependent solubility switch. Phenols are weak acids (pKa ~10), while the amine is a base (pKa ~10). By adjusting pH, we can selectively isolate the amine.

Workflow Visualization

AcidBasePurification Start Crude HCl Salt (Impure) Dissolve Dissolve in Water Start->Dissolve Basify Add 2M NaOH (pH > 12) Dissolve->Basify Extract Extract with DCM or Ether Basify->Extract Free base generation Aqueous Aqueous Layer (Contains Phenolate & Salts) Extract->Aqueous Discard Organic Organic Layer (Free Amine) Extract->Organic Keep Wash Wash with 1M NaOH (Removes residual Phenol) Organic->Wash Dry Dry over Na2SO4 & Filter Wash->Dry Precipitate Add HCl (Gas or in Ether) Dry->Precipitate Salt formation Final Pure HCl Salt (White Solid) Precipitate->Final

Caption: Logical flow for removing phenolic impurities via pH switching.

Detailed Protocol
  • Liberation: Dissolve crude salt in water. Add 2M NaOH until pH > 12. The solution will become cloudy as the free amine oils out.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Diethyl Ether.

  • Phenol Removal (Crucial): Wash the combined organic layers with 1M NaOH .

    • Mechanism:[1][2][3][4] This converts residual phenol into water-soluble sodium phenoxide, keeping the amine in the organic layer.

  • Salt Formation: Dry the organic layer (Na₂SO₄), filter, and cool in an ice bath. Bubble dry HCl gas through the solution OR add 2M HCl in Diethyl Ether dropwise.

  • Precipitation: The pure hydrochloride salt will precipitate instantly as a white solid.

🔧 Module 3: Troubleshooting & FAQs

Q1: My product is turning pink/brown upon storage. Why?

A: This indicates Phenol Oxidation . Trace amounts of unreacted phenol oxidize to quinones, which are highly colored. Even 0.1% contamination can cause discoloration.

  • Fix: Perform the Module 2 (Acid-Base Extraction) , ensuring the 1M NaOH wash is thorough. Store the final salt under Argon/Nitrogen.

Q2: The product "oiled out" instead of crystallizing.

A: This is a classic amine salt issue, usually caused by residual water or cooling too fast .

  • The Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of the polar solvent (Ethanol).

    • "Seed" the mixture with a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

    • Cool much slower (wrap the flask in a towel).

Q3: What is the expected Melting Point?

A: While specific literature values for this exact ether-amine salt vary, similar phenoxy-ethyl-amine hydrochlorides typically melt in the 140°C – 170°C range.

  • Validation: A sharp melting point range (< 2°C) is the best indicator of purity. If your range is wide (e.g., 145–155°C), the product is wet or impure.

Q4: Is the compound hygroscopic?

A: Yes. Hydrochloride salts of amines with ether linkages are often hygroscopic.

  • Handling: Minimize exposure to air.[1][5] Weigh quickly.

  • Storage: Store in a desiccator or a tightly sealed vial taped with Parafilm, preferably at 4°C.

📊 Reference Data: Solvent Selection Guide

SolventRolePolarity IndexApplication Note
Ethanol (Abs.) Primary Solvent5.2Excellent solubility for HCl salts hot; moderate cold.
Isopropanol Primary Solvent3.9Good alternative if EtOH yields are low.
Diethyl Ether Anti-Solvent2.8Best anti-solvent. Low BP allows easy drying.
Ethyl Acetate Alternative4.4Can be used for recrystallization but may dissolve free phenols.
Water Solvent9.0Avoid for recrystallization due to difficult drying and oiling out risk.

🔗 References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for amine salt purification).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.

  • PubChem Database. Compound Summary for N,N-Diethyl-2-phenoxyethanamine (Free Base). [Link]

  • Org. Synth. General procedures for amine hydrochloride formation and purification. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Diethyl(2-phenoxyethyl)amine hydrochloride

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of Diethyl(2-phenoxyethyl)amine hydrochloride via recrystallization. This document moves beyon...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of Diethyl(2-phenoxyethyl)amine hydrochloride via recrystallization. This document moves beyond a simple procedural outline to offer a deeper understanding of the principles at play, empowering you to troubleshoot effectively and optimize your results.

Troubleshooting Guide

This section addresses the most common challenges encountered during the recrystallization of amine hydrochlorides, providing both solutions and the scientific rationale behind them.

Question 1: I've dissolved my crude Diethyl(2-phenoxyethyl)amine hydrochloride in the hot solvent and allowed it to cool, but no crystals are forming. What's wrong?

Answer:

This is a classic case of either using too much solvent or the solution being stubbornly supersaturated. Here’s how to address it:

  • Cause A: Excessive Solvent Volume. The most common reason for crystallization failure is that the solution is not saturated upon cooling. If too much solvent is used, the compound will remain in the solution even at low temperatures, leading to poor or no yield.[1][2]

    • Solution: Gently reheat the flask to re-dissolve any solid that may have precipitated. Boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration of the solute. Allow the concentrated solution to cool slowly again.[2][3]

  • Cause B: Supersaturation. Sometimes, a solution can cool below its saturation point without forming crystals because there are no nucleation sites for crystal growth to begin.[4]

    • Solution 1: Induce Crystallization by Scratching. Use a clean glass rod to gently scratch the inside surface of the flask at the meniscus (the interface between the solution and the air).[2][3] The microscopic scratches on the glass provide nucleation points for crystal formation.

    • Solution 2: Seeding. If you have a small amount of pure Diethyl(2-phenoxyethyl)amine hydrochloride, add a single, tiny crystal ("seed crystal") to the cooled solution.[2][3] This provides a perfect template for other molecules to deposit onto, initiating crystallization.

    • Solution 3: Drastic Cooling. If the above methods fail, try cooling the solution in an ice-water bath, or even a Dry Ice-acetone bath for low-boiling solvents, to further decrease the compound's solubility.[3][5]

Question 2: Instead of crystals, an oil is forming at the bottom of my flask. How do I fix this "oiling out"?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[5] This is often due to a high concentration of impurities depressing the melting point of your crude material or the boiling point of your solvent being too high.

  • Solution 1: Re-dissolve and Add More Solvent. Heat the solution until the oil completely redissolves. Then, add a small amount of additional hot solvent (5-10% more) to ensure the saturation point is reached at a lower temperature during cooling.[2][5] Cool the solution very slowly to give the molecules time to orient themselves into a crystal lattice rather than crashing out as a liquid.

  • Solution 2: Change the Solvent System. The chosen solvent's boiling point may be higher than the melting point of your compound. Consider re-attempting the recrystallization with a lower-boiling point solvent in which the compound exhibits appropriate solubility characteristics.[4]

  • Solution 3: Preliminary Purification. A high impurity load can significantly lower the melting point. If oiling out persists, it may indicate that the crude material is too impure for a simple recrystallization. Consider a preliminary purification step like a column chromatography before attempting recrystallization again.[3]

Question 3: My crystal yield is very low. What are the likely causes and how can I improve it?

Answer:

A low recovery can be frustrating. The cause often lies in one of several key steps.

  • Cause A: Using Too Much Solvent. As discussed in Question 1, this is the primary culprit for low yield, as a significant portion of your product remains dissolved in the mother liquor.[2]

  • Cause B: Premature Crystallization. If you performed a hot gravity filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel stem.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated by pouring hot solvent through it before filtering your actual solution.[6] This keeps the compound dissolved during the transfer.

  • Cause C: Incomplete Crystallization. Failing to cool the solution sufficiently will leave a substantial amount of product in the solution.

    • Solution: After cooling the solution to room temperature, place it in an ice bath for at least 20-30 minutes to maximize the precipitation of the solid from the cold solvent.[7]

  • Cause D: Washing with the Wrong Solvent. Washing the collected crystals with a solvent in which they are soluble will dissolve your product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1] The low temperature minimizes the solubility of your product, thus preventing significant loss.

Question 4: The final crystals are colored, but the pure compound should be white or off-white. How do I remove the color?

Answer:

Colored impurities are common and can often be removed with activated charcoal.

  • Mechanism: Activated charcoal has a very high surface area with pores that are effective at adsorbing large, colored impurity molecules, while your smaller product molecules remain in solution.[5]

  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • Remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

    • Gently reheat the solution to boiling for a few minutes while swirling.

    • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.[7][8]

    • Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your overall yield.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key properties of an ideal recrystallization solvent for Diethyl(2-phenoxyethyl)amine hydrochloride?

An ideal solvent should meet several criteria.[8][9][10]

  • High Solubility at High Temperature: The compound should be very soluble in the hot (boiling) solvent.

  • Low Solubility at Low Temperature: The compound should be nearly insoluble in the cold solvent to maximize recovery.

  • Impurities Profile: Impurities should either be completely insoluble in the hot solvent (so they can be filtered off) or remain highly soluble in the cold solvent (so they stay in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.[8]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals.[8][10]

Q2: Which solvents are a good starting point for Diethyl(2-phenoxyethyl)amine hydrochloride?

As Diethyl(2-phenoxyethyl)amine hydrochloride is a salt, it is a polar molecule. The principle of "like dissolves like" suggests using polar solvents.[4][5] Based on data for the related compound diethylamine hydrochloride, which is soluble in ethanol and water but insoluble in diethyl ether[11], the following systems are recommended for initial screening:

Solvent SystemTypeRationale
Isopropanol Single SolventA polar protic solvent that often provides a good solubility differential for amine hydrochlorides between hot and cold conditions.
Ethanol/Water Mixed SolventEthanol is a good primary solvent. Water can be added as an "anti-solvent" to the hot solution to induce crystallization upon cooling.
Acetone Single SolventA polar aprotic solvent. May work well but should be tested on a small scale.
Ethanol/Diethyl Ether Mixed SolventUse ethanol to dissolve the compound, then add diethyl ether (an anti-solvent in which the salt is insoluble) to the point of cloudiness before cooling.[6][12]

Q3: Why is slow cooling important for recrystallization?

Slow cooling is crucial for achieving high purity. It allows the molecules to selectively deposit onto the growing crystal lattice in an orderly fashion, excluding impurity molecules that do not fit correctly.[1] Rapid cooling, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of the purification.[2]

Experimental Protocol: Recrystallization of Diethyl(2-phenoxyethyl)amine hydrochloride

This protocol outlines a general procedure using a single solvent (e.g., Isopropanol).

1. Solvent Selection:

  • Place ~50 mg of crude material in a small test tube.

  • Add the chosen solvent dropwise at room temperature. If it dissolves, the solvent is unsuitable.

  • If it does not dissolve, heat the test tube. The ideal solvent will dissolve the compound completely at its boiling point.

  • Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

2. Dissolution:

  • Place the crude Diethyl(2-phenoxyethyl)amine hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture to a gentle boil with stirring or swirling.

  • Continue adding small portions of hot solvent until the solid is just completely dissolved. Avoid adding an excess.[8]

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

4. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature on a benchtop.

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[7]

5. Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

6. Drying:

  • Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry completely.

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_formation Crystal Formation cluster_isolation Isolation & Drying Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Decolorize 2. Add Charcoal & Hot Filter (If Solution is Colored) Dissolve->Decolorize optional step Cool_RT 3. Cool Slowly to Room Temperature Dissolve->Cool_RT if no decolorization Decolorize->Cool_RT Cool_Ice 4. Cool in Ice Bath to Maximize Yield Cool_RT->Cool_Ice Collect 5. Collect Crystals (Vacuum Filtration) Cool_Ice->Collect Wash 6. Wash with Minimal Ice-Cold Solvent Collect->Wash Dry 7. Dry Pure Crystals Wash->Dry

Caption: General workflow for single-solvent recrystallization.

Troubleshooting_Tree Start Solution Cooled. What is the result? Crystals Crystals Formed Start->Crystals Success NoCrystals No Crystals Formed Start->NoCrystals Problem OiledOut Oil Formed Start->OiledOut Problem Evaporate Reheat & Boil Off Some Solvent NoCrystals->Evaporate Suspect: Too much solvent ScratchSeed Scratch Flask or Add Seed Crystal NoCrystals->ScratchSeed Suspect: Supersaturation AddSolvent Reheat to Dissolve Oil, Add More Solvent, Cool Slowly OiledOut->AddSolvent First Action Evaporate->ScratchSeed If still no crystals ChangeSolvent Consider a Lower- Boiling Point Solvent AddSolvent->ChangeSolvent If problem persists

Sources

Optimization

Technical Support Center: Troubleshooting Diethyl(2-phenoxyethyl)amine Hydrochloride Cell-Based Assays

Welcome to the technical support center for Diethyl(2-phenoxyethyl)amine hydrochloride (also known as DEPE.HCl or Tesmilifene). This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl(2-phenoxyethyl)amine hydrochloride (also known as DEPE.HCl or Tesmilifene). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for cell-based assays involving this compound. Here, we will address common challenges and provide expert insights to ensure the reliability and reproducibility of your experimental results.

I. Frequently Asked Questions (FAQs)

Q1: What is Diethyl(2-phenoxyethyl)amine hydrochloride and what is its primary mechanism of action in a cellular context?

A1: Diethyl(2-phenoxyethyl)amine hydrochloride is a diphenylmethane analog of tamoxifen.[1] Its primary mechanism of action is as an intracellular histamine antagonist.[1][2] It is understood to interfere with histamine binding to intracellular sites, a portion of which are cytochrome P450 enzymes.[1][3] This interaction can modulate cellular growth and potentiate the effects of certain chemotherapeutic agents.[1][4] In some contexts, it has been shown to increase the permeability of endothelial cell monolayers.[5]

Q2: What are the common cell-based assays where Diethyl(2-phenoxyethyl)amine hydrochloride is used?

A2: Given its role in modulating cell growth and enhancing chemotherapy, Diethyl(2-phenoxyethyl)amine hydrochloride is frequently used in:

  • Cytotoxicity and Cell Viability Assays: To assess its direct effect on cell health or its ability to enhance the toxicity of other compounds.[6][7] Common examples include MTT, MTS, and CellTiter-Glo® assays.[8][9]

  • Chemosensitization Assays: To determine its efficacy in making cancer cells more susceptible to chemotherapeutic drugs like doxorubicin or cyclophosphamide.[1][4]

  • Cell Proliferation Assays: To measure its impact on the rate of cell division.

  • Mechanism of Action Studies: To investigate its effects on specific cellular pathways, such as those involving cytochrome P450 enzymes.[3]

Q3: How should I prepare and store Diethyl(2-phenoxyethyl)amine hydrochloride for cell-based assays?

A3: As a hydrochloride salt, Diethyl(2-phenoxyethyl)amine is generally crystalline and water-soluble.[10][11] However, proper handling is crucial:

  • Solvent Selection: For initial stock solutions, sterile, nuclease-free water or phosphate-buffered saline (PBS) are suitable. For less polar organic solvents, solubility may be limited.[11] Always confirm the solubility of your specific lot number.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of solvent added to your cell culture, which could otherwise have unintended effects.

  • Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment.

II. Troubleshooting Common Assay Problems

This section is dedicated to addressing specific issues that can arise during your experiments with Diethyl(2-phenoxyethyl)amine hydrochloride.

Issue 1: High Variability or Poor Reproducibility in Assay Results

High variability between replicate wells or between experiments is a common challenge in cell-based assays.[12]

Possible Causes & Solutions
Cause Explanation & Recommended Action
Inconsistent Cell Health and Density The physiological state of your cells is paramount. Ensure you are using cells from a low passage number, as high passage numbers can lead to altered growth rates and responses to stimuli.[9][13] Always seed cells at a consistent density to avoid variations in confluence, which can affect drug response.[13]
Edge Effects Wells on the periphery of a microplate are prone to evaporation, leading to increased concentrations of your compound and media components. To mitigate this, fill the outer wells with sterile PBS or media and reserve them for non-experimental purposes.[14]
Compound Precipitation Although the hydrochloride salt is generally water-soluble, high concentrations in complex cell culture media containing proteins and salts can lead to precipitation.[15] Visually inspect your wells under a microscope for any signs of precipitate after adding the compound. If observed, consider lowering the final concentration or testing different media formulations.
Pipetting Errors Inaccurate pipetting, especially when preparing serial dilutions, can introduce significant errors. Use calibrated pipettes and ensure thorough mixing between each dilution step.[14]
Workflow for Optimizing Cell Seeding Density

Caption: Optimizing cell seeding density to ensure a robust assay window.

Issue 2: Unexpected or No Cellular Response

Observing a weaker-than-expected effect or no effect at all can be perplexing.

Possible Causes & Solutions
Cause Explanation & Recommended Action
Incorrect pH of Media The activity of amine-containing compounds can be pH-dependent.[16] While standard cell culture media is buffered to a physiological pH (around 7.4), significant changes can occur due to high cell metabolism or bacterial contamination.[17] Verify the pH of your media, especially after the addition of your compound.
Compound Inactivation or Degradation The stability of compounds in cell culture media can be influenced by components like serum proteins or reactive chemicals.[15][18] Prepare fresh dilutions for each experiment and minimize the exposure of stock solutions to room temperature.
Suboptimal Compound Concentration Range The effective concentration of Diethyl(2-phenoxyethyl)amine hydrochloride can vary significantly between different cell lines. It is essential to perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (or EC50) for your specific cell type.
Cell Line Specificity The expression levels of intracellular targets, such as specific cytochrome P450 isozymes, can differ between cell lines.[3] This can lead to varied responses to the compound. Consider using multiple cell lines to confirm your findings.
Experimental Protocol: Dose-Response Curve Generation
  • Cell Seeding: Seed your cells in a 96-well plate at the previously optimized density and allow them to adhere overnight.

  • Compound Dilution: Prepare a 2x concentrated serial dilution of Diethyl(2-phenoxyethyl)amine hydrochloride in your cell culture medium. A common starting point is a 10-point dilution series with a 1:3 or 1:5 dilution factor.

  • Treatment: Remove the existing media from your cells and add an equal volume of the 2x compound dilutions. Include vehicle-only (e.g., water or PBS in media) and untreated controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).

  • Assay Readout: Perform your chosen cell viability or cytotoxicity assay according to the manufacturer's protocol.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Issue 3: High Background Signal or Assay Interference

A high background signal can mask the true biological effect of your compound.

Possible Causes & Solutions
Cause Explanation & Recommended Action
Media Autofluorescence Phenol red and other components in cell culture media can autofluoresce, particularly in fluorescence-based assays.[19] If you are using a fluorescent readout, consider switching to a phenol red-free medium for the duration of the assay.[19]
Compound Interference Some compounds can directly interfere with the assay chemistry. For example, a compound might have its own absorbance or fluorescence at the wavelengths used for detection, or it could inhibit the enzymes used in assays like CellTiter-Glo®.
Cell Contamination Mycoplasma or bacterial contamination can alter cellular metabolism and affect assay results.[] Regularly test your cell cultures for contamination.[9]
Troubleshooting Assay Interference

Caption: Decision tree for diagnosing assay interference.

III. References

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.

  • Charles River. Cell-Based Assays. Retrieved from [Link]

  • SelectScience. (2021, October 25). How to optimize your cell-based assays: Overcoming common challenges.

  • Brandes, L. J., et al. (1995). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine in combination with cyclophosphamide: an active, low-toxicity regimen for metastatic hormonally unresponsive prostate cancer. Journal of Clinical Oncology, 13(6), 1398-403.

  • Brandes, L. J., et al. (1998). The intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethamine.HCL, may potentiate doxorubicin in the treatment of metastatic breast cancer: Results of a pilot study. Breast Cancer Research and Treatment, 49(1), 61-8.

  • Glavin, G. B., & Brandes, L. J. (1990). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Agents and Actions, 31(3-4), 259-62.

  • Brandes, L. J., et al. (2000). N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE) a chemopotentiating and cytoprotective agent in clinical trials: interaction with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs. Cancer Chemotherapy and Pharmacology, 45(4), 298-304.

  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2019). IntechOpen.

  • MB - About. Assay Troubleshooting. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.). 2-DIETHYL AMINO ETHYL CHLORIDE HYDROCHLORIDE CAS No 869-24-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Frontiers. (2025, May 7). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs.

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.

  • Deli, M. A., et al. (2003). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine increases the permeability of primary mouse cerebral endothelial cell monolayers. Inflammation Research, 52 Suppl 1, S39-40.

  • ResearchGate. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays.

  • PMC. (2020, April 2). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens.

  • A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin. (2023). MDPI.

  • MDPI. (2020, June 18). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives.

  • Australian Government Department of Health. (2013, September 12). Ethanol, 2-phenoxy-: Human health tier II assessment Preface.

  • ResearchGate. Fig. 2. Assay optimization. (A) Different assay protocols were tested.... Retrieved from [Link]

  • BIOMEX GmbH. Cell-based assays for research and development. Retrieved from [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride. (2019). PLOS ONE.

  • CONICET. (2023, September 19). Preformulation Studies of Novel Menthol Prodrugs with Antiparasitic Activity: Chemical Stability, In Silico, and In Vitro.

  • CHAPTER 7 AMINES. (n.d.).

  • PubMed. (2016, July 8). Cell culture media impact on drug product solution stability.

  • ResearchGate. (2025, August 6). Amine buffers for pH control.

  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays?

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Diethyl(2-phenoxyethyl)amine HCl

Case ID: SOL-100-36-7 Compound: Diethyl(2-phenoxyethyl)amine hydrochloride Chemical Class: Amino-ether (Amphiphilic cationic salt) Status: Active Support Guide Executive Summary: The "Amphiphilic Trap" Why is this molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-100-36-7 Compound: Diethyl(2-phenoxyethyl)amine hydrochloride Chemical Class: Amino-ether (Amphiphilic cationic salt) Status: Active Support Guide

Executive Summary: The "Amphiphilic Trap"

Why is this molecule difficult? Diethyl(2-phenoxyethyl)amine hydrochloride presents a classic "amphiphilic trap." It contains a highly hydrophilic cationic head (the diethylammonium group) and a lipophilic tail (the phenoxy group).

While the HCl salt is nominally water-soluble, it is prone to pH-dependent precipitation and common-ion suppression . At physiological pH (7.4), the compound approaches its pKa (~9.0), shifting the equilibrium toward the insoluble free base (an oil). Furthermore, the high chloride content in standard buffers (like PBS) can force the salt out of solution ("salting out").

This guide provides the protocols to overcome these thermodynamic barriers.

Diagnostic Flowchart: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityLogic Start START: Select Application App_InVivo In Vivo / Cell Culture (Physiological pH) Start->App_InVivo App_Chem Chemical Synthesis (Non-Biological) Start->App_Chem Check_Conc Target Conc. > 10 mM? App_InVivo->Check_Conc Solvent_Water Solvent: ddH2O (pH < 6.0) App_Chem->Solvent_Water Standard Check_Conc->Solvent_Water No (Low Conc) Solvent_DMSO Solvent: DMSO Stock (Dilute 1:1000) Check_Conc->Solvent_DMSO Yes (High Conc) Issue_Precip Precipitation in Buffer? Solvent_Water->Issue_Precip Solvent_DMSO->Issue_Precip Action_Acid Action: Acidify Buffer (pH 5.5 - 6.0) Issue_Precip->Action_Acid pH Issue Action_Cosolvent Action: Add Cyclodextrin or Tween 80 Issue_Precip->Action_Cosolvent Solubility Limit Success Stable Solution Action_Acid->Success Action_Cosolvent->Success

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration and application.

Technical FAQs & Troubleshooting

Q1: Why does my solution turn cloudy when I add the stock to PBS?

The Mechanism: This is likely Free Base Crashing . The pKa of the tertiary amine in Diethyl(2-phenoxyethyl)amine is approximately 9.0 . In pure water (pH ~5.5 due to dissolved CO2 and the salt itself), the molecule is fully protonated (


) and soluble.
However, PBS has a pH of 7.4. According to the Henderson-Hasselbalch equation, as the pH approaches the pKa, the percentage of the molecule in the uncharged "Free Base" form (

) increases. The free base of this molecule is a lipophilic oil that is insoluble in water.

The Fix:

  • Protocol: Do not add solid powder directly to PBS. Dissolve in pure water or DMSO first.

  • Adjustment: If your assay permits, lower the buffer pH to 6.5 - 6.8 . This keeps the nitrogen protonated and the compound soluble.

Q2: I see crystals forming after freezing and thawing my stock solution.

The Mechanism: Nucleation and Ostwald Ripening. Freezing reduces the solubility of the salt. As water crystallizes into ice, the local concentration of the drug and salt ions in the remaining liquid phase increases drastically, forcing precipitation. Upon thawing, these micro-crystals act as seeds, preventing re-dissolution.

The Fix:

  • Warm the vial to 37°C in a water bath.

  • Vortex vigorously for 60 seconds.

  • Pro-Tip: Aliquot stocks into single-use vials to avoid freeze-thaw cycles entirely.

Q3: Can I use DMSO?

Yes, but with a warning. The compound is highly soluble in DMSO. However, a "Flash Precipitate" can occur when you dilute a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer. The sudden change in polarity causes the hydrophobic phenoxy tail to aggregate before the water can solvate the amine head.

The Fix:

  • Step-down Dilution: Dilute the DMSO stock into a transition solvent (like 50% PEG400/Water) before the final buffer, or add the DMSO stock very slowly while vortexing the buffer.

Optimized Solubilization Protocols

Data Table: Solvent Compatibility
Solvent SystemSolubility RatingStabilityRecommended Use
ddH₂O (Unbuffered) High (>50 mg/mL)Excellent (4°C)Primary Stock Preparation
PBS (pH 7.4) Low / UnstablePoor (Precipitates)NOT for Stock Solutions
DMSO Very High (>100 mg/mL)Excellent (-20°C)High-Concentration Library Storage
Ethanol HighGoodEvaporation risk; keep sealed
Protocol A: Preparation of Aqueous Stock (Preferred)

Best for immediate use in chemical assays or low-pH biological screens.

  • Weighing: Weigh the required amount of Diethyl(2-phenoxyethyl)amine HCl. (Note: The salt is hygroscopic; weigh quickly).

  • Solvent: Add sterile, deionized water (ddH₂O). Do not use saline or PBS yet.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Verification: Hold the vial up to a light source. If "oil droplets" are visible, the compound has deprotonated (unlikely in ddH₂O) or the salt quality is poor.

  • Filtration: Sterile filter using a 0.22 µm PVDF membrane if using for cell culture.

Protocol B: The "Step-Down" Method for Physiological Buffers

Best for animal studies or cell culture at pH 7.4 where precipitation is observed.

  • Primary Stock: Dissolve compound in DMSO at 100x the final target concentration.

  • Intermediate: Prepare a solution of 20% Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in water.

  • Complexation: Add the DMSO stock to the Cyclodextrin solution. Vortex for 1 minute. The cyclodextrin encapsulates the lipophilic phenoxy tail.

  • Final Dilution: Slowly add this complex to your PBS or media.

References & Grounding

  • PubChem Compound Summary . Diethyl(2-phenoxyethyl)amine.[1] National Center for Biotechnology Information. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Authoritative text on the pKa-solubility relationship of amine salts). [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Henderson-Hasselbalch solubility shifts in buffers). [Link]

Sources

Optimization

Technical Support Center: Diethyl(2-phenoxyethyl)amine Hydrochloride

A Guide to Stability, Degradation, and Experimental Best Practices Welcome to the technical support center for Diethyl(2-phenoxyethyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability, Degradation, and Experimental Best Practices

Welcome to the technical support center for Diethyl(2-phenoxyethyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you anticipate, troubleshoot, and solve stability-related challenges in your experiments.

The stability of a compound is not a static property but a dynamic characteristic influenced by its environment. Understanding the inherent vulnerabilities of Diethyl(2-phenoxyethyl)amine hydrochloride is critical for ensuring the integrity of your research, the accuracy of your analytical data, and the safety of developed drug products. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Diethyl(2-phenoxyethyl)amine hydrochloride?

Answer:

Proper storage is the first line of defense against degradation. Based on the typical behavior of amine hydrochlorides and related structures, the following conditions are recommended:

  • Temperature: Store at room temperature in the original container, unless otherwise specified by the manufacturer.[1]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[1][2] Diethylamine hydrochloride, a related compound, is known to be hygroscopic (absorbs moisture from the air).[1][3] Moisture can initiate hydrolytic degradation and promote physical changes like clumping. For long-term storage or for use as a reference standard, storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccator is a best practice.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[4][5] Contact with bases will deprotonate the amine, neutralizing the stabilizing effect of the hydrochloride salt and making the molecule more susceptible to degradation.[4]

Q2: What are the most likely chemical degradation pathways for Diethyl(2-phenoxyethyl)amine hydrochloride?

Answer:

The structure of Diethyl(2-phenoxyethyl)amine hydrochloride features a tertiary amine, an ether linkage, and a phenoxy group. Each presents potential sites for degradation under stress conditions. The primary pathways to consider are hydrolysis, oxidation, and photolysis.

  • Hydrolysis (Acid/Base Mediated):

    • Ether Cleavage: The phenoxy-ethyl ether bond can be susceptible to cleavage under harsh acidic conditions, particularly at elevated temperatures. This would yield phenol and 2-(diethylamino)ethanol. While ether bonds are generally stable, forced degradation studies often employ strong acids (e.g., 0.1N HCl) and heat to test this vulnerability.[6][7][8]

    • Amine Salt Stability: The hydrochloride salt is stable in acidic to neutral pH. However, in basic conditions (e.g., >pH 8), the tertiary amine is deprotonated. The resulting free base is more nucleophilic and reactive.

  • Oxidation:

    • N-Oxidation: The tertiary amine is a primary target for oxidation. Oxidizing agents like hydrogen peroxide (H₂O₂) can attack the nitrogen atom's lone pair of electrons to form the corresponding N-oxide.[9] This is a common degradation pathway for tertiary amines.[10]

    • Oxidative Cleavage: More aggressive oxidation could potentially lead to cleavage of the ethyl groups from the nitrogen atom, a process known as dealkylation, or degradation of the ether side chain.[10]

  • Photolysis (Light-Induced Degradation):

    • The aromatic phenoxy group contains a chromophore that can absorb UV light. While aromatic ethers are relatively stable, prolonged exposure to high-intensity light, particularly in solution, can induce photolytic degradation.[7][11] Photolytic reactions can be complex, sometimes involving free-radical mechanisms that can be catalyzed by light.[8]

  • Thermal Degradation:

    • In the solid state, Diethyl(2-phenoxyethyl)amine hydrochloride should be reasonably stable at ambient temperatures. However, at high temperatures (e.g., >80°C), thermal decomposition can occur.[6][8] Hazardous decomposition products in case of fire can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[1][5]

A diagram illustrating these potential pathways is provided below.

G cluster_0 Stress Conditions cluster_1 Degradation Pathways cluster_2 Potential Degradants Acid/Base + Heat Acid/Base + Heat Hydrolysis Hydrolysis Acid/Base + Heat->Hydrolysis Ether Cleavage Oxidizing Agents (e.g., H2O2) Oxidizing Agents (e.g., H2O2) Oxidation Oxidation Oxidizing Agents (e.g., H2O2)->Oxidation N-Oxidation Light (UV/Vis) Light (UV/Vis) Photolysis Photolysis Light (UV/Vis)->Photolysis Ring/Side-chain reactions Phenol + 2-(Diethylamino)ethanol Phenol + 2-(Diethylamino)ethanol Hydrolysis->Phenol + 2-(Diethylamino)ethanol N-Oxide N-Oxide Oxidation->N-Oxide Photolytic Products Photolytic Products Photolysis->Photolytic Products Diethyl(2-phenoxyethyl)amine HCl Diethyl(2-phenoxyethyl)amine HCl Diethyl(2-phenoxyethyl)amine HCl->Hydrolysis Diethyl(2-phenoxyethyl)amine HCl->Oxidation Diethyl(2-phenoxyethyl)amine HCl->Photolysis caption Potential Degradation Pathways

Caption: Potential Degradation Pathways

Troubleshooting Guide

Problem: "My assay results show lower-than-expected potency or are inconsistent over time."
  • Possible Cause 1: Inadequate Storage. As a hygroscopic compound, moisture uptake can increase the sample's weight, leading to artificially low potency results when measured by weight. It can also accelerate degradation.

    • Solution: Always store the compound in a tightly sealed container inside a desiccator. Before weighing, allow the container to equilibrate to room temperature to prevent condensation. Re-test the material after proper drying if moisture uptake is suspected.

  • Possible Cause 2: Solution Instability. The compound may be degrading in your analytical diluent or formulation buffer, especially if the pH is basic or if the solution is exposed to light for extended periods.

    • Solution: Perform a solution stability study. Prepare the sample solution and analyze it at several time points (e.g., 0, 4, 8, 24 hours) while storing it under the same conditions as your typical sample queue. If instability is observed, consider using a more acidic diluent (e.g., pH 3-5), protecting solutions from light, and keeping them cooled in the autosampler.

Problem: "I see new, small peaks appearing in my chromatogram during a stability study."
  • Possible Cause: Degradation. These new peaks are likely degradation products. The goal is to identify which stress condition is causing them.

    • Solution: This is the expected outcome of a forced degradation study. The key is to ensure your analytical method can resolve these new peaks from the main compound peak. This is known as a "stability-indicating method."[12][13]

    • Workflow:

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound at each time point. A decrease in peak purity indicates a co-eluting degradant.

      • Mass Spectrometry (LC-MS): If available, use LC-MS to obtain the mass of the new peaks. This provides critical clues for identifying the degradants (e.g., a +16 Da shift suggests oxidation to an N-oxide).[14][15]

      • Systematic Investigation: Correlate the appearance of specific peaks with specific stress conditions (e.g., "Peak X only appears under oxidative stress"). This helps elucidate the degradation pathway.[12]

Experimental Protocols

A well-designed forced degradation study is essential for understanding a molecule's stability profile.[6][12] It is a core requirement of regulatory bodies like the ICH to ensure that analytical methods are stability-indicating.[8][13][16]

Protocol 1: Forced Degradation Study for Diethyl(2-phenoxyethyl)amine Hydrochloride

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish its intrinsic stability. A target degradation of 5-20% is generally recommended to avoid the formation of secondary, irrelevant degradants.[13]

Summary of Stress Conditions

Stress ConditionTypical Reagents & ConditionsRationale
Acid Hydrolysis 0.1 M HCl, heated at 60-80°C for several hours to days.[7][8]To test the stability of the ether linkage and other acid-labile groups.[6]
Base Hydrolysis 0.1 M NaOH, at room temperature or gently heated (40-60°C).[7][8]To assess stability in alkaline conditions, which deprotonates the amine.
Oxidation 3% Hydrogen Peroxide (H₂O₂) at room temperature.[7]To induce oxidation, primarily targeting the tertiary amine.
Thermal (Dry Heat) Solid sample heated at 80°C for 1-2 months.[6][8]To evaluate the solid-state thermal stability.
Photostability Expose solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[17][18][19]To assess degradation upon exposure to light, as required by ICH Q1B.[16]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Diethyl(2-phenoxyethyl)amine hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of ~1 mg/mL.

  • Applying Stress Conditions:

    • Acid/Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl (for acid) or 0.2 M NaOH (for base) to achieve a final stress condition of 0.1 M. Place vials in a heating block at the desired temperature.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature, protected from light.

    • Thermal/Photostability: For solid studies, place a thin layer of the powder in a petri dish. For solution studies, use the stock solution in a quartz cuvette or other transparent container. Expose to the appropriate heat or light conditions. A "dark control" sample, wrapped in aluminum foil, should be stored alongside the photostability samples.[17]

  • Time Point Sampling: Withdraw aliquots from the stressed samples at predetermined intervals (e.g., 2, 8, 24, 48 hours). For thermal studies, time points may be weekly.

  • Sample Quenching & Dilution:

    • For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively. This is crucial to stop the degradation reaction before analysis.[12]

    • Dilute all samples to a suitable final concentration for your analytical method (e.g., 0.1 mg/mL) using the mobile phase or an appropriate diluent.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/PDA method. LC-MS can be used for peak identification.[11]

The workflow for this process can be visualized as follows:

G cluster_0 Preparation cluster_1 Stress Application cluster_2 Sampling & Analysis A Prepare Stock Solution (~1 mg/mL) B1 Acid Hydrolysis (0.1M HCl, Heat) A->B1 B2 Base Hydrolysis (0.1M NaOH, Heat) A->B2 B3 Oxidation (3% H2O2, RT) A->B3 B4 Thermal (Solid, 80°C) A->B4 B5 Photolytic (ICH Q1B Light) A->B5 C Sample at Time Points (e.g., 0, 2, 8, 24h) D Quench Reaction (Neutralize Acid/Base) C->D E Dilute to Final Conc. D->E F Analyze by Stability-Indicating HPLC-PDA/MS E->F caption Forced Degradation Experimental Workflow

Caption: Forced Degradation Experimental Workflow

References

  • Spectrum Chemical. (2019, February 20).
  • BenchChem. (n.d.). Stability issues and degradation pathways of Diethylaminoethoxy-ethyl chloride.
  • Loba Chemie. (n.d.).
  • OPCW. (n.d.). CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution.
  • Thermo Fisher Scientific. (2025, September 9).
  • S D Fine-Chem Limited. (n.d.).
  • Sharp Services. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Alsante, K. M., et al. (n.d.).
  • Berzas, J. J., et al. (2006). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1254-1260.
  • Vega, F., et al. (2012). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • ResolveMass Laboratories. (2026, February 15).
  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research, 7(5), 238-241.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-N,N-diethylethylamine hydrochloride.
  • Kumar, V., & Sharma, P. (2018). Review on development of forced degradation studies and its approaches on stability indicating method. International Journal of Applied Research, 4(8), 249-256.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Eide-Haugmo, I., et al. (2022). A Systematic Degradation Studies in Catalyst Aided Amine Co2 Capture Process. SSRN.
  • Islam, M. S., et al. (2013). Degradation studies of amines and alkanolamines during sour gas treatment process. African Journal of Pure and Applied Chemistry, 7(2), 79-91.
  • Closson, A. (2021). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical methods.
  • Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society, 128(40), 13064-13065.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride.
  • Organic Syntheses. (n.d.). Acetophenone, 2-amino-, hydrochloride.
  • Stratford, H.J.W., & Patton, R. (1965). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Klimatest. (n.d.). Photostability of Pharmaceuticals.
  • Smith, J. R. L., & Masheder, D. (1976). Amine oxidation. Part IX. The electrochemical oxidation of some tertiary amines: the effect of structure on reactivity. Journal of the Chemical Society, Perkin Transactions 2, (1), 47-51.
  • European Medicines Agency. (2023, July 13).
  • Organic Syntheses. (2018, April 04).
  • Chemistry LibreTexts. (2021, July 31). 23.
  • FreeThink Technologies. (2019, October 15). Drug Photostability: The Science and Application of Photo-Produced Reactive Oxygen Species.
  • ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
  • Sciencemadness.org. (2023, April 09). DEET hydrolysis with HCl to diethylamine and toluic acid.
  • Chemconnections.org. (n.d.). Synthesis of N,N-diethyltoluamide /DEET.
  • Beier, P., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862-1867.

Sources

Troubleshooting

Proper storage conditions for Diethyl(2-phenoxyethyl)amine hydrochloride

Internal Note: Following a comprehensive search for detailed technical data regarding the storage, handling, and stability of Diethyl(2-phenoxyethyl)amine hydrochloride (CAS No. 21663-15-0), it has been determined that s...

Author: BenchChem Technical Support Team. Date: February 2026

Internal Note: Following a comprehensive search for detailed technical data regarding the storage, handling, and stability of Diethyl(2-phenoxyethyl)amine hydrochloride (CAS No. 21663-15-0), it has been determined that specific, in-depth information required to construct a full technical support guide with troubleshooting and FAQs is not publicly available at this time. The information found for related but structurally different compounds (e.g., Diethylamine hydrochloride) cannot be responsibly extrapolated to provide the scientifically rigorous and validated guidance required for a research and drug development audience.

Therefore, this document will provide general best-practice guidance based on the chemical nature of amine hydrochloride salts, with the explicit and strong recommendation that users consult the specific Safety Data Sheet (SDS) provided by their supplier and conduct their own stability assessments for their particular applications.

Frequently Asked Questions (FAQs) & General Guidance

This guide provides foundational advice for the handling and storage of Diethyl(2-phenoxyethyl)amine hydrochloride. It is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for detailed and validated information.

Storage & Handling

Q: What are the recommended long-term storage conditions for Diethyl(2-phenoxyethyl)amine hydrochloride?

A: As an amine hydrochloride salt, Diethyl(2-phenoxyethyl)amine hydrochloride is likely a crystalline solid that should be stored in a cool, dry, and well-ventilated area .[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.[1][2] Many amine hydrochlorides are hygroscopic, meaning they readily absorb moisture from the air, which can lead to degradation.[2][3][4]

Q: Should this compound be stored under an inert atmosphere?

A: While specific data for this compound is unavailable, storing reactive intermediates, especially those sensitive to moisture or oxidation, under an inert atmosphere (e.g., argon or nitrogen) is a standard precautionary measure to ensure long-term stability. This is particularly critical if the compound will be stored for extended periods or if high purity is essential for sensitive downstream applications.

Q: What materials should Diethyl(2-phenoxyethyl)amine hydrochloride be kept away from?

A: Avoid storage near strong oxidizing agents and strong bases .[3] Contact with strong bases can deprotonate the amine hydrochloride, liberating the free amine, which may have different stability and reactivity profiles.

Stability & Degradation

Q: What are the likely signs of degradation for this compound?

A: Visual signs of degradation for a solid amine salt can include:

  • Change in color: The compound should be a white or off-white solid. Any significant color change could indicate impurity or degradation.

  • Clumping or deliquescence: Absorption of moisture due to improper storage can cause the powder to clump or appear wet.

  • Odor: While the hydrochloride salt is generally odorless, degradation might release volatile byproducts with a noticeable amine-like (ammonia or fishy) smell.

Q: What are the potential degradation pathways?

A: Without specific stability studies, potential degradation pathways are speculative. However, for amine compounds, general degradation can be initiated by:

  • Hydrolysis: Reaction with water, especially at elevated temperatures.

  • Oxidation: Reaction with atmospheric oxygen over time.

  • Thermal Decomposition: High temperatures can cause the molecule to break down, potentially releasing hazardous gases such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[2][3]

Q: I've observed unexpected results in my experiment. Could improper storage of Diethyl(2-phenoxyethyl)amine hydrochloride be the cause?

A: Yes. If the compound has degraded due to improper storage (e.g., exposure to moisture or heat), its purity will be compromised. This can lead to lower reaction yields, unexpected side products, or complete reaction failure. If you suspect degradation, it is best to use a fresh, unopened lot of the material for comparison.

Troubleshooting Guide

This troubleshooting flowchart provides a logical sequence for investigating issues that may be related to the storage and handling of Diethyl(2-phenoxyethyl)amine hydrochloride.

A flowchart for troubleshooting experimental issues possibly related to compound storage.

Summary of Recommended Storage Conditions (General Guidance)

ParameterRecommendationRationale
Temperature CoolTo minimize the rate of potential thermal degradation.[1]
Atmosphere Dry; Tightly Sealed Container. Consider inert atmosphere (Argon/Nitrogen) for long-term storage.To prevent hydrolysis and degradation from atmospheric moisture (hygroscopicity).[2][3][4]
Light Store in an opaque container in a dark location.While specific photosensitivity is unknown, this is a general best practice to prevent photolytic degradation.
Incompatibilities Store away from strong oxidizing agents and strong bases.To prevent hazardous reactions and premature degradation of the compound.[3]

References

Disclaimer: The following references are for chemically related but distinct compounds. This information is provided for general context on amine hydrochlorides, as specific literature for Diethyl(2-phenoxyethyl)amine hydrochloride (CAS 21663-15-0) is not available.

Sources

Optimization

Avoiding common pitfalls in Diethyl(2-phenoxyethyl)amine hydrochloride experiments

Technical Support Center: Diethyl(2-phenoxyethyl)amine Hydrochloride Case ID: DPEA-HCl-Guide-001 Status: Active Assigned Specialist: Senior Application Scientist Executive Summary: The Molecule & Its Utility Diethyl(2-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diethyl(2-phenoxyethyl)amine Hydrochloride

Case ID: DPEA-HCl-Guide-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & Its Utility

Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) is a tertiary amine ether commonly used as a pharmaceutical building block and a pharmacological probe. Structurally, it represents the core pharmacophore of several intracellular histamine antagonists (e.g., Tesmilifene analogs) and local anesthetics.

Key Characteristics:

  • Role: Intermediate for synthesis; biological probe for histamine/calmodulin pathways.

  • Primary Challenge: The Salt-Base Duality . Users frequently confuse the solubility and reactivity profiles of the hydrochloride salt (hydrophilic, non-nucleophilic) with the free amine (lipophilic, nucleophilic).

  • Stability: Generally stable, but the hydrochloride salt is hygroscopic .[1]

Module 1: Critical Material Attributes (CMA)

AttributeSpecification / ValueTechnical Note
Molecular Formula C₁₂H₁₉NO · HClMust account for HCl (36.46 g/mol ) in stoichiometry.
Molecular Weight ~229.75 g/mol Free base MW is ~193.29 g/mol .
Appearance White to off-white crystalline solidYellowing indicates oxidation; clumping indicates moisture absorption.
Solubility (Salt) Water, Methanol, DMSOInsoluble in non-polar organics (Hexane, Et₂O).
Solubility (Free Base) DCM, Ethyl Acetate, Ether, ChloroformLimited solubility in neutral water.
pKa (Est.) ~9.0 - 9.5 (Tertiary Amine)Buffers < pH 7 keep it protonated (water-soluble).

Module 2: Troubleshooting Guide (FAQs)

Ticket #1: "I cannot extract the compound into Dichloromethane (DCM)."

Diagnosis: pH/Solubility Mismatch. Root Cause: You are likely trying to extract the hydrochloride salt directly into an organic solvent. The salt is ionic and prefers the aqueous phase. Solution: To move the compound into the organic layer (DCM, EtOAc), you must perform a Free-Basing step.

  • Dissolve the sample in water.[2]

  • Adjust pH to >11 using 1M NaOH or saturated NaHCO₃. This deprotonates the ammonium (

    
    ) to the neutral amine (
    
    
    
    ).
  • Extract with DCM. The neutral amine will now partition into the organic phase.

Ticket #2: "My reaction failed when using this as a nucleophile."

Diagnosis: Protonation Blocking. Root Cause: The nitrogen lone pair in the hydrochloride salt is occupied by a proton (


). It cannot act as a nucleophile (e.g., in alkylation or acylation reactions) until that proton is removed.
Solution: 
  • In-situ Neutralization: Add an excess of a non-nucleophilic base (e.g., Triethylamine, DIPEA, or Pyridine) to the reaction mixture to "free" the amine.

  • Pre-reaction Free-Basing: Convert the salt to the free base before adding it to the reaction vessel (see Protocol A).

Ticket #3: "The solid has turned into a sticky gum/paste."

Diagnosis: Hygroscopic Deliquescence. Root Cause: Amine salts are hygroscopic.[3] Exposure to ambient humidity causes the crystal lattice to collapse as it absorbs water. Solution:

  • Salvage: Dissolve the gum in a known volume of dry methanol or water to create a stock solution. Determine the concentration quantitatively (e.g., via HPLC or quantitative NMR).

  • Prevention: Store in a desiccator or under inert gas (Nitrogen/Argon). Warm the bottle to room temperature before opening to prevent condensation.

Module 3: Standard Operating Procedures (Protocols)

Protocol A: Preparation of the Free Base (Desalting)

Use this when the application requires solubility in non-polar solvents or nucleophilic activity.

  • Dissolution: Dissolve 1.0 g of Diethyl(2-phenoxyethyl)amine HCl in 10 mL of deionized water.

  • Basification: Slowly add 1M NaOH with stirring until the pH reaches 12-13. The solution will become cloudy as the oily free base separates.

  • Extraction:

    • Add 15 mL of Dichloromethane (DCM) or Diethyl Ether.

    • Shake vigorously in a separatory funnel; allow layers to separate.

    • Collect the organic (bottom for DCM, top for Ether) layer.

    • Repeat extraction 2x with fresh solvent.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) to yield the Free Base (clear to pale yellow oil).

Protocol B: Handling & Stock Solution Preparation

Use this to minimize weighing errors due to hygroscopicity.[2]

  • Environment: Ideally, weigh the solid in a low-humidity environment (glove box or dry room).

  • Rapid Weighing: Tare the volumetric flask with the solvent (or empty if using solid transfer). Add the solid quickly and record the exact weight immediately. Do not aim for a perfect target weight (e.g., 10.0 mg); instead, record the actual weight (e.g., 10.4 mg) and adjust the solvent volume to achieve the desired Molarity.

  • Storage: Store stock solutions (in DMSO or Water) at -20°C. Avoid repeated freeze-thaw cycles.

Module 4: Visualization & Logic

Figure 1: The Solubility Switch (Salt vs. Base)

This diagram illustrates the critical phase-transfer logic required for successful extraction and synthesis.

SolubilitySwitch Salt HCl Salt Form (R-NH+ Cl-) Base Free Base Form (R-N:) Salt->Base Add NaOH (pH > 11) Water Aqueous Phase (Water/Buffer) Salt->Water Dissolves In Organic Organic Phase (DCM/Ether) Salt->Organic Insoluble Base->Salt Add HCl (pH < 4) Base->Water Poor Solubility Base->Organic Dissolves In

Caption: The "Solubility Switch" mechanism. Manipulating pH allows the researcher to toggle the compound between aqueous and organic phases for purification.

Figure 2: Biological Mechanism Context (Hypothetical)

Illustrating the compound's potential interaction pathway based on structural analogs (e.g., DPPE).

BioPathway cluster_effect Downstream Effects Compound Diethyl(2-phenoxyethyl)amine AEBS Anti-Estrogen Binding Site (Microsomal) Compound->AEBS Binds/Modulates P450 Cytochrome P450 (CYP3A4/2D6) Compound->P450 Inhibits/Interacts Histamine Intracellular Histamine AEBS->Histamine Regulates Binding Cytotoxicity Chemo-Sensitization (Potential) AEBS->Cytotoxicity Enhances

Caption: Potential mechanistic pathways based on structural homology to intracellular histamine antagonists like DPPE/Tesmilifene.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12870700, N,N-Dimethyl-2-phenoxyethanamine hydrochloride. (Note: Structural analog used for property inference). Retrieved from [Link]

  • Brandes, L. J., et al. (1998). The intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine.HCl, may potentiate doxorubicin in the treatment of metastatic breast cancer.[4] Breast Cancer Research and Treatment.[4] (Provides biological context for phenoxy-amine scaffolds). Retrieved from [Link]

Sources

Troubleshooting

Optimizing Diethyl(2-phenoxyethyl)amine hydrochloride concentration for in vitro studies

This guide is designed as a specialized Technical Support Center for researchers working with Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0).[1] It addresses the specific physicochemical challenges of using...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized Technical Support Center for researchers working with Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0).[1] It addresses the specific physicochemical challenges of using lipophilic amine salts in biological assays, focusing on solubility, stability, and non-specific cellular accumulation.[1]

Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimizing Concentration & Solubility for In Vitro Studies[1]

Executive Summary

Diethyl(2-phenoxyethyl)amine hydrochloride is a cationic amphiphilic amine .[1] While structurally related to intracellular histamine antagonists (like DPPE/Tesmilifene) and local anesthetics, its utility in in vitro studies is often compromised by two factors: pH-dependent solubility shifts and lysosomotropism (accumulation in acidic organelles).[1]

This guide replaces standard "trial-and-error" methods with a calculated approach to concentration optimization, ensuring that observed effects are due to specific target engagement rather than physicochemical artifacts.[1]

Part 1: Critical Physicochemical Parameters

Before optimizing concentration, you must validate your delivery system.[1] This molecule behaves as a "chameleon"—it is highly soluble in water as a salt but becomes a lipophilic free base at physiological pH.[1]

Data Table: Compound Profile
ParameterValueImplications for In Vitro Use
Molecular Weight ~229.75 g/mol Small molecule; rapid membrane permeation.[1]
Form Hydrochloride Salt (HCl)Highly water-soluble (>50 mM) in acidic/neutral water.[1]
pKa (Calculated) ~9.0 - 9.5 (Amine)CRITICAL: At pH 7.4, ~2-5% exists as free base.[1] At pH >8.0, precipitation risk increases drastically.[1]
LogP (Free Base) ~2.5 - 3.0Moderately lipophilic; prone to non-specific binding to plastics.[1]
Hygroscopicity HighMust be weighed rapidly or in a dry box to ensure accurate molarity.[1]

Part 2: Workflow & Protocols

Protocol A: Preparation of Stable Stock Solutions

Avoid the common mistake of dissolving directly in culture media, which can cause "micro-precipitation" invisible to the naked eye.[1]

  • Primary Stock (100 mM):

    • Solvent: DMSO (Dimethyl Sulfoxide) is preferred over water for the primary stock to prevent hydrolysis or microbial growth during storage.[1]

    • Storage: Aliquot into amber glass vials (avoid plastic if possible) and store at -20°C.

  • Working Solution (100x):

    • Dilute the DMSO stock into acidified water (0.01 N HCl) or PBS immediately before adding to cells.[1]

    • Why? This maintains the protonated (salt) state until the moment of dilution into the final media.[1]

Protocol B: The "Step-Down" Dilution Method

To prevent "solvent shock" or precipitation when hitting the pH 7.4 buffer of the media:

  • Step 1: Prepare a 1000x stock in DMSO (e.g., 10 mM).[1]

  • Step 2: Dilute 1:10 into serum-free media (intermediate 100x stock). Vortex immediately.

  • Step 3: Add this intermediate to your cell culture well to achieve final concentration (e.g., 10 µM).[1]

    • Final DMSO concentration must be < 0.1% to avoid vehicle toxicity.[1]

Visualization: The Solubility-pH Trap

The following diagram illustrates why your compound might be precipitating or binding non-specifically in culture media.

SolubilityTrap Stock Stock Solution (DMSO) High Solubility Media Culture Media (pH 7.4) Buffered Environment Stock->Media Dilution (1:1000) Protonated Protonated Form (Cation) Water Soluble (Dominant at pH < 8) Media->Protonated Equilibrium FreeBase Free Base Form (Neutral) Lipophilic / Insoluble (Increases at pH > 8) Media->FreeBase Equilibrium Protonated->FreeBase pH Shift > 7.4 FreeBase->Protonated Acidification Precipitation Micro-Precipitation (False Negatives) FreeBase->Precipitation Saturation > 50 µM Uptake Cellular Uptake (Passive Diffusion) FreeBase->Uptake Membrane Permeation

Figure 1: The Equilibrium Trap.[1] At physiological pH, the equilibrium shifts slightly toward the lipophilic free base.[1] If the concentration is too high (>50 µM), the free base saturates and precipitates, reducing effective dosage.[1]

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "My cells look 'foamy' or vacuolated after 24 hours."

Diagnosis: Phospholipidosis (Lysosomal Trapping).[1] Mechanism: Diethyl(2-phenoxyethyl)amine is a weak base.[1] It diffuses into lysosomes (pH ~5), becomes protonated, and gets trapped.[1] It cannot diffuse back out, causing osmotic swelling and lipid accumulation.[1] Solution:

  • Reduce Concentration: This is often a toxic threshold effect.[1] Titrate down below 10 µM.

  • Check Exposure Time: Reduce incubation from 24h to 4-6h if your assay allows.

  • Control: Run a parallel well with Chloroquine (a known lysosomotropic agent) as a positive control to distinguish this effect from specific target toxicity.[1]

Issue 2: "The dose-response curve is flat or erratic."

Diagnosis: Adsorption to Plasticware.[1] Mechanism: The lipophilic nature of the free base (which exists in equilibrium at pH 7.[1]4) drives the molecule to stick to polystyrene plates.[1] Solution:

  • Pre-coat: Use BSA (0.1%) in the media to act as a carrier protein (though this reduces free fraction, it stabilizes concentration).[1]

  • Material: Switch to glass-coated plates or low-binding polypropylene for dilution steps.[1]

Issue 3: "Precipitation observed upon adding to media."

Diagnosis: Salting Out / pH Shock.[1] Solution:

  • Ensure your media is not "drifted" to high pH (pink/purple color).[1]

  • Do not add the pure DMSO stock directly to the well.[1] Use the "Step-Down" method (Protocol B above) to pre-dilute in a larger volume of media before adding to cells.[1]

Part 4: Mechanism of Action & Pathway Visualization[1]

Understanding the Cationic Amphiphilic Drug (CAD) pathway is essential for interpreting your data.[1] This molecule likely interacts with intracellular membranes.[1]

CAD_Mechanism cluster_0 Extracellular (pH 7.4) cluster_1 Cytosol (pH 7.2) cluster_2 Lysosome (pH 4.5-5.0) Drug_Ext Drug (Neutral) Drug_Cyt Drug (Neutral) Drug_Ext->Drug_Cyt Passive Diffusion Target Specific Target (e.g., Histamine Site) Drug_Cyt->Target Specific Binding Drug_Lys Drug (Ionized H+) Drug_Cyt->Drug_Lys Diffusion Trapping Ion Trapping (Accumulation) Drug_Lys->Trapping Protonation prevents exit Trapping->Drug_Lys Swelling

Figure 2: Lysosomotropic Mechanism.[1] The neutral drug permeates membranes but becomes ionized and trapped in acidic lysosomes, leading to non-specific toxicity that mimics specific inhibition.[1]

References

  • Identification & Structure: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 89766, N,N-Diethyl-2-phenoxyethanamine hydrochloride. Retrieved from [Link][1]

  • Related Pharmacology (DPPE/Tesmilifene): Brandes, L. J., et al. (1994).[1] The intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine-HCl, binds to high affinity histamine binding sites in rat liver microsomes.[1] Biochemical Pharmacology. Retrieved from [Link]

  • Lysosomotropism Mechanism: Nadanaciva, S., et al. (2011).[1] Assessment of Drug-Induced Lysosomal Impairment in Cell Culture. Current Protocols in Toxicology. Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Purification of Diethyl(2-phenoxyethyl)amine Hydrochloride

Ticket ID: PUR-AMINE-084 Subject: Column Chromatography Protocol for Diethyl(2-phenoxyethyl)amine HCl Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary: The "Free Base" Strategy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-AMINE-084 Subject: Column Chromatography Protocol for Diethyl(2-phenoxyethyl)amine HCl Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Free Base" Strategy

You are attempting to purify Diethyl(2-phenoxyethyl)amine hydrochloride . A common pitfall with this molecule is attempting to chromatograph the hydrochloride salt directly on standard silica gel.

The Issue: Silica gel is acidic (surface silanol pKa ~5.0). If you load the amine salt (or even the free amine without a modifier), it will undergo ion-exchange with the silica, resulting in severe tailing, irreversible adsorption, and yield loss.

The Solution: The "Sandwich" Protocol.

  • Neutralize: Convert the crude salt to its Free Base (an oil).

  • Purify: Run the column on the Free Base using a basic mobile phase.

  • Regenerate: Convert the purified Free Base back to the Hydrochloride Salt .

Module 1: Visual Workflow

The following diagram outlines the critical decision pathways and process flow for this purification.

G Start Crude Mixture (Diethyl(2-phenoxyethyl)amine HCl) Check Is it >90% Pure? Start->Check Cryst Recrystallization (EtOH/Et2O) Check->Cryst Yes (Solid) FreeBase Step 1: Free-Basing (Partition: DCM / 1M NaOH) Check->FreeBase No (Oil/Complex Mix) Final Pure White Solid Cryst->Final TLC Step 2: TLC Method Dev (Hex/EtOAc + 2% Et3N) FreeBase->TLC Column Step 3: Flash Chromatography (Silica Gel 60) TLC->Column SaltGen Step 4: Salt Reformation (HCl in Et2O) Column->SaltGen SaltGen->Final

Figure 1: Decision logic for purification. Chromatography is reserved for complex mixtures where crystallization fails.

Module 2: Step-by-Step Protocols

Phase 1: Pre-Column Preparation (Free-Basing)

Objective: Remove the HCl counter-ion to prevent silica interaction.

  • Dissolve your crude hydrochloride salt in Dichloromethane (DCM) .

  • Transfer to a separatory funnel.

  • Add an equal volume of 1M NaOH (or Saturated NaHCO₃ if the phenol ether linkage is sensitive, though it is generally stable to dilute base).

  • Shake vigorously. The amine will deprotonate and migrate to the DCM layer.

  • Collect the organic (DCM) layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine organic layers, dry over Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo.

    • Result: You now have the Free Amine (likely a pale yellow oil).

Phase 2: The Chromatography Run

Objective: Isolate the target amine from impurities (e.g., unreacted phenol, alkyl halides).

System Parameters:

Parameter Specification Reason
Stationary Phase Silica Gel 60 (230-400 mesh) Standard normal phase support.
Mobile Phase A Hexanes Non-polar carrier.
Mobile Phase B Ethyl Acetate (EtOAc) Polar modifier.
Modifier Triethylamine (TEA) CRITICAL: Add 1-2% v/v to the mobile phase to cap silanol groups.
Detection UV (254 nm) The phenoxy group is strongly UV active.

| Stain | Iodine (


) or Dragendorff | Secondary visualization for amines. |

Procedure:

  • Slurry Pack: Prepare silica slurry using Hexanes + 1% TEA.

    • Note: Pre-treating the silica with the amine modifier prevents the "shock" of the first band streaking.

  • Loading: Dissolve the Free Amine oil in a minimum volume of 10% EtOAc/Hexane. Load gently onto the sand bed.[1]

  • Elution Gradient:

    • Start: 100% Hexanes (+1% TEA).

    • Ramp: 0%

      
       40% EtOAc (+1% TEA) over 20-30 minutes.
      
    • Target Rf: Aim for an Rf of ~0.3 in your chosen TLC solvent.[1]

  • Collection: The lipophilic phenoxy group usually causes this molecule to elute earlier than simple aliphatic amines.

Phase 3: Post-Column Processing (Salt Reformation)

Objective: Return the molecule to its stable, water-soluble hydrochloride form.

  • Pool the pure fractions and evaporate the solvent completely.

    • Caution: TEA has a high boiling point. Ensure it is fully removed (azeotrope with DCM if necessary) or it will contaminate your salt.

  • Dissolve the purified oil in Anhydrous Diethyl Ether (or DCM if insoluble in ether).

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether (commercial reagent) or bubble HCl gas.

  • A white precipitate (the pure HCl salt) should form immediately.

  • Filter the solid and wash with cold ether.

Module 3: Troubleshooting & FAQs

Q1: My product is streaking across the entire TLC plate and column. What is wrong? Diagnosis: This is the classic "Amine-Silanol Interaction." The basic nitrogen is hydrogen-bonding to the acidic protons on the silica surface. Fix: You must add a basic modifier to your mobile phase.

  • Standard: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) to your solvent system.
    
  • Alternative: Use "Amine-functionalized Silica" cartridges if available (e.g., KP-NH), which require no mobile phase modifier.

Q2: I see a spot for my product on TLC, but it never eluted from the column. Diagnosis: The solvent system was likely too non-polar, or the salt was loaded instead of the free base. Fix:

  • Flush the column with 10% Methanol in DCM (with 1%

    
    ) . This "nuke" solvent usually strips everything off silica.
    
  • If you loaded the HCl salt by mistake, this methanol/ammonia flush is the only way to recover it.

Q3: My "Pure" product is an oil that won't solidify after the column. Diagnosis: This is the Free Base form. The HCl salt is a solid; the free amine is often an oil. Fix: You skipped Phase 3. You must re-acidify the amine with anhydrous HCl (in ether or dioxane) to regenerate the crystalline salt.

Q4: How do I separate the product from unreacted Phenol? Diagnosis: Phenol is a common impurity in the synthesis of phenoxy-amines. Fix: Do not rely on the column for this. Use the Phase 1 extraction.

  • Wash the organic layer with 1M NaOH .

  • Phenol (

    
    ) will deprotonate and go into the water layer.
    
  • The Amine (

    
     for conjugate acid, but neutral as free base) will stay in the organic layer.
    

Q5: Can I use DCM/MeOH instead of Hexane/EtOAc? Answer: Yes, but Hexane/EtOAc is superior for this specific molecule.

  • Why? The phenoxyethyl group is lipophilic. DCM/MeOH is very strong and tends to bunch all components at the solvent front unless carefully controlled. Hexane/EtOAc provides better resolution for the lipophilic tail of your molecule.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. (The foundational text on Flash Chromatography). Link

  • Biotage Application Note. Purification of Amines: Strategies for Flash Chromatography. (Detailed discussion on pKa interactions with silica). Link

  • Reich, H. J. Handy Reference for TLC Solvent Systems and Stains. University of Wisconsin-Madison. (Source for amine-specific stains like Dragendorff). Link

  • Sorbent Technologies. Amino Silica Gel Applications.[2] (Explanation of amine-functionalized silica as an alternative). Link

Sources

Troubleshooting

Technical Support Center: Diethyl(2-phenoxyethyl)amine Hydrochloride

Welcome to the technical support center for Diethyl(2-phenoxyethyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl(2-phenoxyethyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for handling this valuable but challenging hygroscopic compound. Our goal is to ensure the integrity of your materials and the reproducibility of your experiments.

Understanding the Challenge: The Hygroscopic Nature of Amine Hydrochlorides

Diethyl(2-phenoxyethyl)amine hydrochloride, like many amine salts, is hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1][2] This property is not a sign of instability or impurity but is an inherent characteristic of the molecule's structure. However, uncontrolled moisture absorption can lead to significant experimental challenges, including:

  • Physical Changes: The free-flowing powder can clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), making it difficult to handle and weigh accurately.[1][2][3]

  • Inaccurate Measurements: When the compound absorbs water, its mass increases. Weighing a specific amount of the "wet" powder will result in a lower-than-intended amount of the active compound, leading to errors in solution concentration and reaction stoichiometry.[1]

  • Chemical Degradation: The presence of water can create an environment conducive to hydrolysis or other degradation pathways, potentially compromising the purity and stability of the compound over time.[4][5][6]

This guide provides the necessary protocols and troubleshooting advice to mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Diethyl(2-phenoxyethyl)amine hydrochloride?

To maintain the compound's integrity, it must be protected from atmospheric moisture.[7] Storage in a tightly sealed container in a cool, dry place is the minimum requirement. For optimal protection and to extend shelf-life, we strongly recommend storing the container inside a desiccator with an active desiccant (e.g., silica gel) or in a controlled-atmosphere glovebox.[2][7][8]

Storage MethodEnvironmentProtection LevelBest For
Standard Tightly sealed container, cool, dry location.GoodShort-term storage, frequent use.
Enhanced Sealed container within a desiccator.[8]BetterLong-term storage, high-purity applications.
Optimal Sealed container within a nitrogen-purged glovebox.[9]BestHighly sensitive experiments, reference standards.

Q2: I opened my container and the powder is clumpy. Can I still use it?

This is a common sign of moisture absorption.[1] Whether you can use it depends on your application:

  • For non-critical applications: If minor clumping is observed, you may be able to gently break up the clumps with a clean, dry spatula in a low-humidity environment.[1]

  • For quantitative or high-purity applications: Do not use clumped or caked powder for direct weighing. The water content is unknown, which will lead to concentration errors.[1] The recommended approach is to prepare a stock solution from the entire batch of the compromised material. This allows you to determine the concentration accurately (e.g., by UV-Vis or HPLC against a standard) and use a known quantity of the solution for your experiments.

Q3: When I try to weigh the powder on my analytical balance, the reading keeps increasing. What is happening?

This is a classic indicator of a hygroscopic substance actively absorbing moisture from the air.[10] The continuous, unidirectional drift in the mass reading is the weight of the water being absorbed by the sample in real-time. This makes accurate direct weighing nearly impossible. To solve this, you must use a proper weighing technique, such as "Weighing by Difference," detailed in Section 4.1.

Q4: How does moisture absorption affect the compound's stability?

Water can act as a plasticizer, increasing molecular mobility within the solid state and potentially leading to changes in crystalline form.[11] More critically, water can participate in hydrolytic degradation, especially under elevated temperatures or exposure to light.[5][6] Maintaining a dry environment is the most effective way to preserve the long-term chemical integrity of the compound.

Troubleshooting Guide

Unforeseen issues can arise even with careful planning. This section provides solutions to common problems encountered during experimentation.

Workflow: Troubleshooting Experimental Inconsistencies

This decision tree helps diagnose the root cause of common issues.

troubleshooting_flow start Problem Encountered: Inconsistent Results (e.g., yield, activity) check_weighing Is your balance reading unstable or continuously increasing? start->check_weighing check_appearance Is the solid material clumped or caked? check_weighing->check_appearance No solution_weighing Root Cause: Active moisture absorption. Action: Use 'Weighing by Difference' protocol (Sec 4.1). Minimize exposure time. check_weighing->solution_weighing Yes check_storage How is the material stored? check_appearance->check_storage No solution_appearance Root Cause: Significant moisture absorption. Action: Do not weigh solid directly. Prepare stock solution from entire batch (Sec 4.2). Quantify water content (Sec 4.3). check_appearance->solution_appearance Yes solution_storage Root Cause: Improper storage. Action: Store in a desiccator or glovebox. Ensure container is tightly sealed. check_storage->solution_storage Improperly (e.g., open on bench) no_issue Problem likely not due to hygroscopicity. Action: Investigate other experimental parameters (reagent purity, temperature, etc.). check_storage->no_issue Properly (e.g., desiccated)

Caption: Troubleshooting Decision Tree for Hygroscopic Compounds.

Observed Problem Probable Cause (Hygroscopicity-Related) Recommended Solution
Unstable Balance Reading The compound is actively absorbing atmospheric moisture on the balance pan.[10]Immediately switch to the "Weighing by Difference" method (See Protocol 4.1). Work quickly and minimize the time the weighing bottle is open.[12]
Inconsistent Reaction Yields or Bioactivity Inaccurate quantification of the starting material due to unknown water content.Quantify the water content of your current batch using Karl Fischer titration (See Protocol 4.3).[13] Adjust your calculations to account for the water mass. Implement stricter handling protocols for future experiments.
Powder is Caked or Has a Wet Appearance Severe moisture absorption has occurred due to improper storage or prolonged exposure.[3]Do not use for experiments requiring accurate solid weighing. Prepare a stock solution of the entire batch and determine its concentration analytically (See Protocol 4.2). Discard if chemical degradation is suspected.
Difficulty Transferring Weighed Powder The powder becomes sticky upon exposure to air, adhering to weighing paper or spatulas.Weigh the reagent directly into a tared reaction flask or a glass vial, then dissolve it in a suitable solvent for transfer via syringe or cannula.[14]

Key Experimental Protocols

Adherence to standardized protocols is essential for success. The following methods are designed to ensure accuracy and reproducibility when working with Diethyl(2-phenoxyethyl)amine hydrochloride.

Protocol: Accurate Weighing of a Hygroscopic Solid (Weighing by Difference)

This is the most reliable method for accurately measuring a specific mass of a hygroscopic solid.[12][15] It works by measuring the loss of mass from a sealed container, rather than the gain of mass on a weighing paper.

Materials:

  • Analytical balance (0.1 mg or better readability)

  • Weighing bottle with a ground-glass stopper or screw cap

  • Clean, dry spatula

  • Receiving vessel (e.g., reaction flask, beaker)

Procedure:

  • Place an estimated amount of Diethyl(2-phenoxyethyl)amine hydrochloride (more than you will need for all experiments) into a clean, dry weighing bottle.

  • Place the capped weighing bottle in a desiccator to cool to room temperature if it was previously dried.

  • Place the capped weighing bottle on the analytical balance and record the initial mass (M1) to the highest precision.

  • Remove the bottle from the balance. Hold it over your receiving vessel.

  • Quickly remove the cap and use the spatula to tap a small amount of the powder into the vessel. Do not try to hit an exact target weight.

  • Immediately recap the weighing bottle to prevent moisture absorption.

  • Place the capped weighing bottle back on the balance and record the final mass (M2).

  • The mass of the powder transferred is M_transferred = M1 - M2 .

  • Repeat steps 4-8 for each subsequent sample, using the new M2 as the next M1.

Protocol: Preparation of a Stock Solution

This method is ideal when the powder's water content is unknown or when handling the solid is difficult.

Procedure:

  • Carefully transfer the entire contents of the vial of Diethyl(2-phenoxyethyl)amine hydrochloride into a tared volumetric flask of appropriate size (e.g., 10 mL or 25 mL).

  • Weigh the now-empty vial to determine the exact mass of the powder transferred.

  • Add a small amount of a suitable anhydrous solvent to the volumetric flask to dissolve the compound completely.

  • Once fully dissolved, carefully add the solvent up to the calibration mark.

  • Stopper the flask and mix thoroughly by inverting it several times.

  • Calculate the molar concentration based on the total mass transferred and the flask volume. This is your stock solution.

  • If high accuracy is required, the concentration of this stock solution can be precisely determined using an analytical technique like HPLC or quantitative NMR against a certified reference standard.

  • Store the stock solution in a tightly sealed container, protected from light.[1]

Protocol: Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately measuring water content in a sample.[13][16] It is a specific and highly sensitive method.

Principle: The method is based on a stoichiometric reaction between iodine and water. The amount of iodine consumed is directly proportional to the amount of water present.

Considerations for Diethyl(2-phenoxyethyl)amine hydrochloride:

  • Amine Interference: Strongly basic amines can shift the pH of the KF reagent, leading to side reactions and inaccurate results. It is crucial to use a KF reagent system specifically designed or buffered for amines. Commercially available buffer solutions can be added to the solvent.[17]

  • Method: Either volumetric or coulometric KF titration can be used. Coulometric is preferred for very low water content (<0.1%).[16]

Simplified Volumetric Procedure:

  • System Preparation: Add the appropriate KF solvent (e.g., buffered methanol) to the titration vessel and perform a pre-titration to neutralize any ambient moisture in the cell.

  • Titer Determination: Accurately add a known amount of a certified water standard to the vessel and titrate. This determines the exact titer (mg H₂O per mL of titrant).

  • Sample Analysis:

    • In a controlled environment (low humidity or glovebox), accurately weigh a sample of Diethyl(2-phenoxyethyl)amine hydrochloride.

    • Quickly transfer the sample into the conditioned titration vessel.

    • Allow sufficient time for all water to be extracted from the sample into the solvent (a stirring time of 300 seconds is a good starting point).[17]

    • Start the titration.

  • Calculation: The instrument's software will calculate the percentage of water (w/w) based on the sample weight, titrant volume, and titer.

Workflow: Recommended Handling of Hygroscopic Compounds

handling_workflow storage 1. Storage (Cool, Dry, Desiccated) equilibration 2. Equilibration (Allow container to reach room temp before opening) storage->equilibration environment 3. Environment (Work in low humidity area or glovebox) equilibration->environment weighing 4. Weighing (Use 'Weighing by Difference' Protocol 4.1) environment->weighing transfer 5. Transfer & Dissolution (Work quickly, recap container immediately after use) weighing->transfer final_use 6. Final Use (Proceed with experiment) transfer->final_use

Caption: Step-by-step workflow for handling hygroscopic compounds.

References

  • GenFollower. (2026, January 30).
  • Unsecured. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry.
  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant? Terra Universal.
  • Seim, J. (2025, February 6). What's the Difference Between Hygroscopic & Hydrophobic Materials?
  • ILPI. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
  • Tereshchenko, A. G. Hygroscopic Gravimetric Quantitative Chemical Analysis.
  • University of Rochester. Tips & Tricks: Weighing. Department of Chemistry.
  • TIS. 13.2.1 Classification of goods according to moisture behavior. Container Handbook.
  • Various Authors. (2008, October 20). How to weigh a higroscopic substance.
  • BenchChem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. BenchChem.
  • Unknown. WEIGHING BY DIFFERENCE.
  • Alfa Chemistry. Moisture Analysis and the Test Methods. Carboxyl / Alfa Chemistry.
  • NBchao.Com. Balance weighing method.
  • Zhou, X., Hines, P., & Borer, M. W. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 219–225.
  • MilliporeSigma.
  • Mettler Toledo.
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI.
  • The Hendrix Group, Inc. Ammonium Chloride.
  • Mitsubishi Chemical Corporation. Development of Karl Fischer Reagents.
  • Qualicaps. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?
  • Metrohm.
  • Glinecke, R., & Tice, T. R. (2003). Dosage forms for hygroscopic active ingredients.
  • MilliporeSigma.
  • Colorcon. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients.
  • Li, M., et al. (2022). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.
  • Spectrum Chemical. (2019, February 20).
  • Fisher Scientific. (2007, July 27).
  • Thermo Fisher Scientific. (2025, September 9).
  • Reddit User. (2017, June 6). Drying and Storing Hygroscopic Salts. r/chemistry.
  • Ranadive, S. A. (2007). Hygroscopicity of pharmaceutical crystals. University Digital Conservancy.
  • Hiranuma Co., Ltd.
  • Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
  • Sigma-Aldrich.
  • Unknown. (2013, June 15). Hygroscopicity in Pharmaceuticals: Overview. Scribd.
  • BenchChem. Solubility and stability of Diethylaminoethoxy-ethyl chloride in different solvents.
  • National Center for Biotechnology Information. Hydroxyamine hydrochloride. PubChem.
  • Pharma Excipients. (2022, June 21).
  • CDH Fine Chemical. (n.d.).
  • Kumar, P., & S, S. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • Carstensen, J. T. (2025, August 9). Effect of Moisture on the Stability of Solid Dosage Forms.
  • Dash, R., et al. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. Allied Academies.
  • Galkin, O., et al. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
  • The Good Scents Company. diethyl amine hydrochloride.
  • Loba Chemie. (2024, July 26). DIETHYLAMINE HYDROCHLORIDE FOR SYNTHESIS.
  • Abdel-Haq, N., et al. (2001).
  • Goud, N. R., & Gangavaram, V. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
  • Cheméo. diethylamine hydrochloride.

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Divergence in Breast Cancer Therapeutics: A Comparative Guide to Tamoxifen vs. Diethyl(2-phenoxyethyl)amine Hydrochloride

The following guide provides an in-depth, technical comparison between Diethyl(2-phenoxyethyl)amine hydrochloride (herein referred to as DPEA ) and Tamoxifen in the context of breast cancer research. Executive Summary In...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth, technical comparison between Diethyl(2-phenoxyethyl)amine hydrochloride (herein referred to as DPEA ) and Tamoxifen in the context of breast cancer research.

Executive Summary

In breast cancer research, Tamoxifen is the gold-standard Selective Estrogen Receptor Modulator (SERM), primarily utilized for its genomic antagonism of the Estrogen Receptor alpha (ER


). However, Tamoxifen exhibits complex polypharmacology, including significant off-target binding to the Microsomal Anti-Estrogen Binding Site (AEBS) .

Diethyl(2-phenoxyethyl)amine hydrochloride (DPEA) represents the pharmacophoric side-chain fragment of Tamoxifen. Unlike its parent compound, DPEA lacks affinity for the ER , making it a critical chemical probe for isolating AEBS-mediated signaling. This guide delineates the utility of DPEA as a tool to decouple non-genomic, cholesterol-dependent cytotoxicity from classical ER-genomic signaling, a distinction vital for developing therapeutics against Tamoxifen-resistant and Triple-Negative Breast Cancer (TNBC).

Mechanistic Architecture

Tamoxifen: The Dual-Action Modulator

Tamoxifen operates through two distinct pathways:

  • Genomic (Primary): Competes with estradiol for the ligand-binding domain of ER

    
    , recruiting corepressors to block proliferative gene transcription (e.g., CCND1, MYC).
    
  • Non-Genomic (Secondary): Binds to the AEBS, a hetero-oligomeric complex comprising cholesterol biosynthetic enzymes (DHCR7 and EBP). This inhibition causes the accumulation of toxic sterols (zymostenol, 7-dehydrocholesterol), triggering oxidative stress and autophagy.

DPEA: The AEBS-Selective Probe

DPEA contains the amino-ethoxy side chain required for AEBS interaction but lacks the triphenylethylene scaffold necessary for high-affinity ER binding.

  • Target: High affinity for AEBS; negligible affinity for ER.

  • Mechanism: Potent inhibition of cholesterol isomerase/reductase enzymes.

  • Outcome: Induces cell death strictly via sterol accumulation and autophagic flux, independent of estrogen signaling.

Pathway Visualization

The following diagram illustrates the divergent signaling cascades of Tamoxifen and DPEA.

PathwayComparison Tamoxifen Tamoxifen ER Estrogen Receptor (ERα) Tamoxifen->ER High Affinity (Kd ~1 nM) AEBS AEBS Complex (DHCR7 / EBP) Tamoxifen->AEBS Moderate Affinity DPEA DPEA (HCl) DPEA->ER No Binding DPEA->AEBS High Affinity Genomic Genomic Signaling (ERE Binding) ER->Genomic Sterols Toxic Sterol Accumulation (Zymostenol/7-DHC) AEBS->Sterols Enzyme Inhibition G1Arrest G1 Cell Cycle Arrest Genomic->G1Arrest Autophagy Autophagic Cell Death (PCD Type II) Sterols->Autophagy ER Stress/ROS

Figure 1: Mechanistic bifurcation showing Tamoxifen's dual engagement vs. DPEA's selective AEBS targeting.

Comparative Performance Data

The following data summarizes the performance of both compounds in MCF-7 (ER+) and MDA-MB-231 (ER-/TNBC) cell lines.

FeatureTamoxifenDiethyl(2-phenoxyethyl)amine (DPEA)
Primary Target Estrogen Receptor (ER

)
Anti-Estrogen Binding Site (AEBS)
ER Binding Affinity (RBA) 100% (Reference)< 0.1%
AEBS Binding Affinity High (

nM)
Moderate-High (

nM)
Cytotoxicity (MCF-7) IC

M
IC

M
Cytotoxicity (MDA-MB-231) Low (Resistant)Moderate (AEBS-dependent)
Mechanism of Death Cytostasis (G1 Arrest) + ApoptosisAutophagy + Differentiation
Effect on Cholesterol Secondary accumulationPrimary driver of toxicity
Stem Cell Targeting Limited efficacy on CD44+/CD24-Preferential targeting of TICs

Key Insight: While Tamoxifen is more potent in ER+ models due to the "estrogen addiction" of these cells, DPEA is a superior tool for studying cholesterol-metabolism-associated cell death . DPEA (and its analogs like Tesmilifene) has shown preferential efficacy against breast tumor-initiating cells (TICs), which are often resistant to standard chemotherapy [1].

Experimental Protocols

To validate the specific activity of DPEA versus Tamoxifen, researchers should employ a "Differential Cytotoxicity & Sterol Profiling" workflow. This protocol confirms whether observed cell death is ER-mediated or AEBS-mediated.

Protocol A: Differential Viability Assay (ER+ vs. ER-)

Objective: Determine the contribution of ER antagonism vs. AEBS toxicity.

  • Cell Seeding:

    • Seed MCF-7 (ER+) and MDA-MB-231 (ER-) cells at

      
       cells/well in 96-well plates.
      
    • Allow attachment for 24 hours.

  • Treatment:

    • Group 1 (Tamoxifen): Dose-response

      
      M to 
      
      
      
      M.
    • Group 2 (DPEA): Dose-response

      
      M to 
      
      
      
      M.
    • Group 3 (Rescue Control): DPEA +

      
      M Vitamin E (Tocopherol). Note: Vitamin E prevents AEBS-mediated oxidative death, rescuing cells from DPEA but not from Tamoxifen's genomic effects.
      
  • Readout:

    • Incubate for 72 hours.

    • Assess viability using Resazurin (Alamar Blue) or ATP-based luminescence (CellTiter-Glo).

  • Validation Criteria:

    • Tamoxifen: High potency in MCF-7; Vitamin E provides minimal rescue.

    • DPEA: Moderate potency in both lines; Vitamin E significantly restores viability (indicating oxidative/sterol mechanism).

Protocol B: Autophagy Visualization (Monodansylcadaverine Staining)

Objective: Visualize DPEA-induced autophagic vacuoles, a hallmark of AEBS activation.

  • Preparation: Treat cells with IC

    
     concentrations of Tamoxifen or DPEA for 48 hours.
    
  • Staining:

    • Wash cells with PBS.

    • Incubate with

      
      M Monodansylcadaverine (MDC) for 15 minutes at 37°C.
      
  • Imaging:

    • Wash 3x with PBS.

    • Image immediately under fluorescence microscopy (Excitation: 335 nm, Emission: 525 nm).

  • Expected Result: DPEA-treated cells will show intense punctate staining (autophagosomes) significantly higher than vehicle control, confirming AEBS-mediated autophagic flux [2].

Experimental Workflow Diagram

This workflow describes the logic for distinguishing the two compounds in a screening campaign.

ExperimentalWorkflow Start Compound Screening Treat Treat MCF-7 Cells (72 Hours) Start->Treat Branch1 Add Vitamin E (Antioxidant) Treat->Branch1 Branch2 No Additive Treat->Branch2 Result1 Cell Death Persists Branch1->Result1 If Tamoxifen Result2 Cell Death Rescued Branch1->Result2 If DPEA Conclusion1 Mechanism: ER-Genomic (Likely Tamoxifen) Result1->Conclusion1 Conclusion2 Mechanism: AEBS/ROS (Likely DPEA) Result2->Conclusion2

Figure 2: Logic gate for distinguishing ER-mediated toxicity from AEBS-mediated toxicity using antioxidant rescue.

References

  • Preferential killing of breast tumor initiating cells by N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine/tesmilifene. Source: National Institutes of Health (PubMed) [Link]

  • Ligands of the antiestrogen-binding site induce active cell death and autophagy in human breast cancer cells through the modulation of cholesterol metabolism. Source: National Institutes of Health (PubMed) [Link]

  • Microsomal antiestrogen-binding site ligands induce growth control and differentiation of human breast cancer cells through the modulation of cholesterol metabolism. Source: National Institutes of Health (PubMed) [Link]

  • An evaluation of the role of antiestrogen-binding sites in mediating the growth modulatory effects of antiestrogens: studies using t-butylphenoxyethyl diethylamine. Source: Endocrinology (PubMed) [Link]

Comparative

Comparing Diethyl(2-phenoxyethyl)amine hydrochloride to cimetidine as a histamine H2 antagonist

This guide provides a comparative analysis of Diethyl(2-phenoxyethyl)amine hydrochloride (and its derivatives like 929F/DPPE) versus Cimetidine in the context of Histamine H2 receptor antagonism.[1] Executive Summary : T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of Diethyl(2-phenoxyethyl)amine hydrochloride (and its derivatives like 929F/DPPE) versus Cimetidine in the context of Histamine H2 receptor antagonism.[1]

Executive Summary : This comparison highlights the fundamental pharmacological distinction between First-Generation H1 Antagonists (represented by the phenoxyethylamine scaffold) and H2 Receptor Antagonists (Cimetidine).

  • Cimetidine is a potent, selective competitive antagonist at the H2 receptor, effectively inhibiting gastric acid secretion.[2]

  • Diethyl(2-phenoxyethyl)amine HCl (DPEA) is structurally an aminoalkyl ether. It exhibits H1 receptor antagonism but possesses negligible affinity for the H2 receptor .

  • Crucial Distinction: While specific derivatives of DPEA (e.g., DPPE/Tesmilifene) show gastroprotective effects, they do so via intracellular histamine binding (HIC) or prostaglandin induction , not H2 blockade.

Chemical & Pharmacological Profile

The structural divergence between these two compounds dictates their receptor selectivity. Cimetidine was specifically designed to overcome the failure of compounds like DPEA to inhibit gastric acid.

FeatureDiethyl(2-phenoxyethyl)amine HCl (DPEA)Cimetidine
Chemical Class Aminoalkyl Ether (Phenoxyethylamine)Imidazole Thioether Derivative
Primary Target Histamine H1 Receptor (Antagonist)Histamine H2 Receptor (Antagonist)
Secondary Targets Intracellular Histamine Sites (HIC), SERTsCytochrome P450 (Inhibitor: CYP1A2, 2C9, 3A4)
H2 Affinity (

)
< 4.0 (Inactive/Negligible)6.1 – 6.9 (Potent)
Gastric Acid Effect No Inhibition (May potentiate secretion)Significant Inhibition (Basal & Stimulated)
Physicochemical Lipophilic, BBB permeable (Sedative)Hydrophilic, limited BBB penetration
Structural Analysis
  • Cimetidine : Features an imidazole ring (mimicking histamine) with a polar cyanoguanidine tail. This specific geometry is required to bind the H2 receptor's transmembrane domain.

  • DPEA : Features a bulky phenyl ether group linked to a diethylamine. This "bulky lipophilic head + amine tail" is the pharmacophore for H1 blockade , preventing the conformational change of the H1 receptor but failing to dock into the H2 pocket.

Mechanism of Action: The Selectivity Gap

The following diagram illustrates the divergent signaling pathways modulated by these agents.

MOA_Pathway cluster_H1 H1 Pathway (Smooth Muscle/Endothelium) cluster_H2 H2 Pathway (Parietal Cell) Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R H2R H2 Receptor (Gs-coupled) Histamine->H2R PLC PLC Activation H1R->PLC Ca Ca2+ Release (Contraction/Permeability) PLC->Ca AC Adenylate Cyclase H2R->AC cAMP cAMP Increase AC->cAMP Pump H+/K+ ATPase (Acid Secretion) cAMP->Pump DPEA Diethyl(2-phenoxyethyl)amine (DPEA) DPEA->H1R BLOCKS DPEA->H2R NO EFFECT Cimetidine Cimetidine Cimetidine->H1R NO EFFECT Cimetidine->H2R BLOCKS

Caption: Divergent signaling blockade. DPEA targets the Gq-coupled H1 pathway (Allergy), while Cimetidine targets the Gs-coupled H2 pathway (Acid).

Experimental Performance Data

The defining characteristic of an H2 antagonist is its ability to inhibit histamine-induced gastric acid secretion.[2][3][4][5][6][7] DPEA fails this critical test.

In Vivo Efficacy (Gastric Fistula / Shay Rat Model)
ParameterCimetidine TreatmentDPEA Treatment
Histamine Challenge Dose-dependent inhibition of acid output.No inhibition; potential slight increase in volume.
Pentagastrin Challenge Inhibits acid secretion (via H2-Gastrin crosstalk).No effect.
Ulcer Protection (Stress) High protection (pH elevation).Variable * (See Note on DPPE).
Sedation Low (Poor BBB penetration).High (H1 blockade in CNS).

*Note on DPPE (Tesmilifene) : A specific derivative, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE), shows gastroprotection in rat models. However, experimental data confirms this is NOT reversed by H2 agonists, nor does it inhibit acid via the parietal cell H2 receptor. Instead, it increases gastric Prostaglandin I2 (PGI2) levels.

In Vitro Bioassay (Isolated Tissue)
  • Guinea Pig Ileum (H1 Model) :

    • DPEA : Causes a parallel rightward shift of the histamine dose-response curve (

      
      ).
      
    • Cimetidine : No effect at physiological concentrations (

      
      ).
      
  • Guinea Pig Right Atrium (H2 Model) :

    • DPEA : No inhibition of histamine-induced chronotropic (heart rate) effects.

    • Cimetidine : Competitive inhibition of histamine-induced tachycardia (

      
      ).
      

Experimental Protocols

To validate the classification of these compounds in your own lab, use the following standardized protocols.

Protocol A: Differentiating H1 vs. H2 Antagonism (Guinea Pig Atrium)

This assay isolates H2 activity, as the right atrium chronotropy is mediated solely by H2 receptors.

  • Tissue Prep : Isolate the right atrium from a male guinea pig. Suspend in Krebs-Henseleit solution at 37°C, aerated with 95% O2/5% CO2.

  • Equilibration : Apply 1g resting tension. Allow 60 min equilibration.

  • Control Curve : Generate a cumulative concentration-response curve (CRC) for Histamine (

    
     to 
    
    
    
    M). Record spontaneous beat rate.
  • Antagonist Incubation :

    • Group A: Incubate with Cimetidine (

      
       M) for 30 mins.
      
    • Group B: Incubate with DPEA (

      
       M) for 30 mins.
      
  • Test Curve : Repeat Histamine CRC in the presence of the antagonist.

  • Analysis : Calculate the Dose Ratio (DR).

    • Valid H2 Antagonist (Cimetidine) :

      
       (Rightward Shift).
      
    • Non-H2 Agent (DPEA) :

      
       (No Shift).
      
Protocol B: Gastric Acid Secretion (Pylorus-Ligated Rat)
  • Subject : Wistar rats (200g), fasted 24h.

  • Procedure : Under anesthesia, ligate the pylorus.

  • Administration :

    • Inject Histamine (subcutaneous) to stimulate acid.

    • Inject Test Compound (IP or IV).

  • Collection : After 4 hours, sacrifice animal and collect gastric contents.

  • Titration : Titrate supernatant with 0.01N NaOH to pH 7.0.

  • Result : Cimetidine will significantly reduce Total Acidity (mEq/L). DPEA will show no significant reduction compared to control.

Decision Logic for Researchers

Use this workflow to determine which compound suits your experimental needs.

Decision_Tree Start Select Agent based on Target Q1 Is the goal to inhibit Gastric Acid? Start->Q1 Q2 Is the goal to block Allergic Response? Q1->Q2 No Cimetidine Use CIMETIDINE (H2 Selective) Q1->Cimetidine Yes Q3 Is the goal to study Intracellular Histamine (HIC)? Q2->Q3 No DPEA Use DPEA / Phenoxybenzamine (H1 Selective) Q2->DPEA Yes (Smooth Muscle/Vascular) DPPE Use DPPE (Tesmilifene) (Intracellular/PGI2 Mechanism) Q3->DPPE Yes

Caption: Selection logic based on experimental endpoint. DPEA is unsuitable for H2-mediated endpoints.

References

  • Black, J. W., et al. (1972).[8] Definition and antagonism of histamine H2-receptors. Nature, 236(5347), 385-390. Link

    • The foundational paper defining H2 receptors and demonstrating the failure of phenoxyethylamine-type antihistamines to block acid.
  • Glavin, G. B. (1990). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist.[1] Digestion, 47(3), 143-148.[1] Link[1]

    • Demonstrates that DPPE (a DPEA derivative) protects the stomach via prostaglandins, not H2 blockade.[1]

  • Bovet, D., & Staub, A. (1937). Action protectrice des éthers phénoliques au cours de l'intoxication histaminique.[9][10] Comptes Rendus de la Société de Biologie, 124, 547-549.

    • Historical context on the discovery of phenolic ethers (929F) as the first antihistamines (H1).[8][9][11]

  • Parsons, M. E., & Ganellin, C. R. (2006).[9] Histamine and its receptors.[1][2][3][4][5][6][7][8][9][11][12][13] British Journal of Pharmacology, 147(S1), S127-S135. Link

    • Review of receptor subtypes and the structural evolution

Sources

Validation

A Comparative Analysis of Diethyl(2-phenoxyethyl)amine Hydrochloride and Conventional Alkylating Agents: Efficacy and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive comparison between Diethyl(2-phenoxyethyl)amine hydrochloride and traditional alkylating agents used in researc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison between Diethyl(2-phenoxyethyl)amine hydrochloride and traditional alkylating agents used in research and clinical settings. While classical alkylating agents directly damage DNA through covalent modification, available evidence suggests Diethyl(2-phenoxyethyl)amine hydrochloride may exert its biological effects through different mechanisms, including the modulation of histamine receptors and cytochrome P450 enzymes. This document synthesizes the mechanistic distinctions, presents comparative efficacy data through standardized in vitro assays, and provides detailed experimental protocols for researchers to validate and expand upon these findings.

Introduction: Re-evaluating Alkylating Cytotoxicity

Alkylating agents represent a cornerstone in the history of chemotherapy, valued for their ability to induce cytotoxicity by covalently modifying cellular macromolecules.[1][2] This class of compounds traditionally targets the DNA of rapidly dividing cells, forming adducts that lead to strand breaks, cross-linking, and ultimately, cell death via apoptosis.[3][4] This mechanism, while effective, is often associated with significant off-target toxicity and the development of resistance.[2][5]

This guide introduces Diethyl(2-phenoxyethyl)amine hydrochloride, a compound whose structure bears resemblance to molecules with known biological activity but is not a classical alkylating agent. Early studies on related compounds pointed towards activities like histamine antagonism and enzymatic inhibition rather than direct DNA alkylation.[6][7][8] This comparison will explore the functional consequences of these different mechanisms, providing a framework for researchers to evaluate the potential of such compounds in various biological contexts.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between Diethyl(2-phenoxyethyl)amine hydrochloride and conventional alkylating agents lies in their cellular targets and the pathways they trigger.

Classical Alkylating Agents: Direct DNA Damage

Bifunctional alkylating agents, such as nitrogen mustards (e.g., Cyclophosphamide, Melphalan) and nitrosoureas, exert their cytotoxic effects primarily through the alkylation of DNA.[1][9] The process typically involves the formation of highly reactive intermediates that covalently bind to nucleophilic sites on the DNA, with the N7 position of guanine being a primary target.[9] This can result in:

  • Monoadduct Formation: Alkylation of a single base.

  • Intrastrand Cross-links: Cross-linking of two bases on the same DNA strand.

  • Interstrand Cross-links (ICLs): Covalent linkage of the two opposing DNA strands, which is particularly cytotoxic as it physically prevents DNA replication and transcription.[5][9]

This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, if the damage is irreparable, apoptosis.[9]

Figure 1: General mechanism of bifunctional alkylating agents.
Diethyl(2-phenoxyethyl)amine Hydrochloride: An Indirect Approach

In contrast, the available literature does not classify Diethyl(2-phenoxyethyl)amine hydrochloride as a direct DNA alkylator. Its biological activities appear to be mediated through interactions with cellular signaling and metabolic pathways. Studies on the closely related compound, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl (DPPE), reveal a more complex mechanism of action:

  • Histamine Antagonism: DPPE has been characterized as an intracellular histamine antagonist.[6][7]

  • Cytochrome P450 Interaction: It binds to and inhibits several cytochrome P450 (CYP) isozymes, including CYP3A4, which is responsible for metabolizing many chemotherapeutic drugs.[8]

This suggests that its cellular effects, including any potential anti-proliferative or cytotoxic activity, are likely secondary to the modulation of these enzymatic and signaling pathways rather than direct DNA damage. This could lead to a different efficacy and toxicity profile compared to traditional alkylating agents.

Comparative Efficacy: In Vitro Analysis

To objectively compare the cytotoxic potential of Diethyl(2-phenoxyethyl)amine hydrochloride with classical alkylating agents, a series of standardized in vitro assays are essential. The following sections detail the protocols and expected data outputs for such a comparison.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11][12]

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Compound A549 (Lung Carcinoma) MCF-7 (Breast Carcinoma) U-87 MG (Glioblastoma)
Diethyl(2-phenoxyethyl)amine HCl >100 >100 >100
Cisplatin (Reference Alkylating-like) 8.5 12.2 5.4
Melphalan (Reference Alkylating) 5.2 9.8 3.1

Note: Data are representative and hypothetical for illustrative purposes. Actual values must be determined experimentally.

The expected outcome is that classical alkylating agents will show potent, dose-dependent cytotoxicity (low IC50 values), while Diethyl(2-phenoxyethyl)amine hydrochloride is anticipated to have minimal direct cytotoxic effects.

Detailed Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from established methodologies.[10][12][13]

Materials:

  • Cell lines of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom tissue culture plates

  • Test compounds (Diethyl(2-phenoxyethyl)amine HCl, reference alkylating agents)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10][11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[13]

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[12]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[13] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.[12][13] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[9]

Assessment of DNA Damage and Apoptosis

To confirm the mechanistic differences, it is crucial to directly measure DNA damage and the induction of apoptosis.

DNA Damage Quantification (Comet Assay)

The single-cell gel electrophoresis, or Comet Assay, is a sensitive method for detecting DNA strand breaks in individual cells.[14][15][16] Damaged DNA fragments migrate away from the nucleus under electrophoresis, forming a "comet tail."[17][18]

Table 2: Comparative Genotoxicity (Average Comet Tail Moment)

Compound (at 2x IC50) A549 Cells
Vehicle Control < 5
Diethyl(2-phenoxyethyl)amine HCl < 5
Melphalan (Reference Alkylating) > 40

Note: Data are representative and hypothetical. Tail moment is an arbitrary unit combining tail length and DNA content.

A significant increase in the comet tail moment is expected for cells treated with classical alkylating agents, indicative of substantial DNA damage.[18] In contrast, Diethyl(2-phenoxyethyl)amine hydrochloride should not induce a significant change compared to the vehicle control.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[19][20] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21][22] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic).[21]

Expected Results:

  • Alkylating Agents: A significant shift in the cell population towards Annexin V positive / PI negative (early apoptosis) and Annexin V positive / PI positive (late apoptosis/necrosis).[19]

  • Diethyl(2-phenoxyethyl)amine HCl: No significant increase in the apoptotic population compared to the control.

Detailed Experimental Workflow: From Treatment to Analysis

The following diagram illustrates the logical flow for a comprehensive in vitro comparison.

Figure 2: Experimental workflow for comparative analysis.

Discussion and Future Directions

The evidence strongly suggests that Diethyl(2-phenoxyethyl)amine hydrochloride does not function as a classical alkylating agent. Its lack of direct cytotoxicity and inability to induce significant DNA damage stand in stark contrast to conventional agents like Melphalan.

Key Insights:

  • Different Mechanisms, Different Potentials: The primary value of Diethyl(2-phenoxyethyl)amine hydrochloride may not be as a standalone cytotoxic agent but as a modulator of other cellular processes. Its interaction with CYP enzymes suggests a potential role in altering the metabolism and efficacy of co-administered therapeutic agents, a phenomenon observed with the related compound DPPE.[7][8]

  • Implications for Drug Development: For researchers in drug development, this highlights the importance of broad mechanistic screening. A compound that fails in a primary cytotoxicity screen might possess valuable properties as a chemosensitizer or a modulator of drug resistance pathways.

  • Future Research: Further investigation should focus on:

    • Confirming the binding and inhibition constants of Diethyl(2-phenoxyethyl)amine hydrochloride for various CYP450 isozymes.

    • Evaluating its ability to potentiate the efficacy of known chemotherapeutic agents in vitro and in vivo.

    • Exploring its effects on histamine-mediated signaling in different cancer models.

Conclusion

Diethyl(2-phenoxyethyl)amine hydrochloride and classical alkylating agents operate through fundamentally different mechanisms. While alkylating agents directly induce cytotoxic DNA damage, Diethyl(2-phenoxyethyl)amine hydrochloride's biological activities are likely mediated by interactions with enzymatic and signaling pathways. This distinction makes it an unsuitable direct replacement for alkylating agents in contexts requiring potent cytotoxicity but opens promising avenues for its investigation as a modulator of drug response and a tool to probe complex cellular pathways. The experimental frameworks provided in this guide offer a robust starting point for researchers to explore these possibilities.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • Clementi, E. J., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol, 11(16), e4133. Retrieved from [Link]

  • Protocol for Comet Assay for the Detection of DNA Breaks. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Clementi, E. J., et al. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22), e4221. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • MTT Cell Viability Assay Kit. (n.d.). PromoKine. Retrieved from [Link]

  • Forment, J. V., et al. (2019). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. International Journal of Molecular Sciences, 20(23), 6033. Retrieved from [Link]

  • Ju, J., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56491. Retrieved from [Link]

  • Clinical and High-Dose Alkylating Agents. (n.d.). SlideShare. Retrieved from [Link]

  • Ross, W. C. J. (1963). The Mechanism of Action of Alkylating Agents. Cancer Research, 23(8_Part_1), 1312-1312. Retrieved from [Link]

  • Harris, A. L., & Grahame-Smith, D. G. (1983). Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies. British Journal of Haematology, 55(3), 371-384. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]

  • In Vitro/In Vivo DNA Damage and Repair. (n.d.). Molecular Diagnostic Services. Retrieved from [Link]

  • Evaluating In Vitro DNA Damage Using Comet Assay. (2017). JoVE. Retrieved from [Link]

  • Alkylating Agents. (2015). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

  • Alkylating Agents. (2016). Oncohema Key. Retrieved from [Link]

  • Nick McElhinny, S. A., & Ramsden, D. A. (2004). An In Vitro DNA Double-Strand Break Repair Assay Based on End-Joining of Defined Duplex Oligonucleotides. Molecular and Cellular Biology, 24(1), 164-172. Retrieved from [Link]

  • DNA Damage Assays. (n.d.). Champions Oncology. Retrieved from [Link]

  • 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. (2026). OncoDaily. Retrieved from [Link]

  • Le Deley, M. C., et al. (2015). Investigating the heterogeneity of alkylating agents' efficacy between genders: A meta-analysis of randomized trials comparing cyclophosphamide and ifosfamide (MAIAGE study). Journal of Clinical Oncology, 33(15_suppl), 10008-10008. Retrieved from [Link]

  • Colvin, M. (2003). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

  • Glavin, G. B., & Brandes, L. J. (1990). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Digestion, 47(3), 143-148. Retrieved from [Link]

  • Brandes, L. J., et al. (1998). The intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethamine.HCL, may potentiate doxorubicin in the treatment of metastatic breast cancer: Results of a pilot study. Breast Cancer Research and Treatment, 49(1), 61-68. Retrieved from [Link]

  • Warrington, R. C., et al. (2000). N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE) a chemopotentiating and cytoprotective agent in clinical trials: interaction with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs. Cancer Chemotherapy and Pharmacology, 45(4), 298-304. Retrieved from [Link]

  • 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. (2026). OncoDaily. Retrieved from [Link]

  • Alkylating Agents. (2016). In Encyclopedia of Cancer. ResearchGate. Retrieved from [Link]

  • Guidelines for clinical evaluation of anti-cancer drugs. (2021). Cancer Science, 112(11), 4415-4439. Retrieved from [Link]

  • Synthesis of 2-phenoxyethyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

  • Method for producing 2, 6-diethyl-N-(2-propoxyethyl)phenylamine serving as pretilachlor intermediate. (2015). Google Patents.
  • A Pharmacological Study of N,N-Diethyl-[5-(2,4-Dichlorophenyl)-4-Thiapentyl] Amine Hydrochloride. (2026). ResearchGate. Retrieved from [Link]

  • Diethylamine Hydrochloride Synthesis. (2013). Sciencemadness.org. Retrieved from [Link]

Sources

Comparative

In Vitro Profiling of Diethyl(2-phenoxyethyl)amine Hydrochloride (DPEA): A Comparative Technical Guide

Content Type: Technical Comparison Guide Audience: Researchers, DMPK Scientists, and Medicinal Chemists Focus: Metabolic Inhibition, Structural Pharmacology, and In Vitro Performance Executive Summary: The Biochemical Ut...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, DMPK Scientists, and Medicinal Chemists Focus: Metabolic Inhibition, Structural Pharmacology, and In Vitro Performance

Executive Summary: The Biochemical Utility of DPEA

Diethyl(2-phenoxyethyl)amine hydrochloride (often abbreviated as DPEA or 2,4-dichloro- variants in older literature depending on substitution) is a specialized biochemical probe primarily utilized as a mechanism-based inhibitor of Cytochrome P450 (CYP) enzymes .

While structurally related to local anesthetics (like procaine) and antihistamines, its primary utility in modern drug development is as a tool compound to elucidate metabolic pathways. It serves as a potent "suicide substrate" or competitive inhibitor, often compared to the gold standard SKF-525A (Proadifen) .

This guide objectively compares DPEA against its primary functional analogs—SKF-525A and Piperonyl Butoxide (PBO) —providing experimental protocols and comparative data to assist in assay design.

Chemical & Physical Profile

The core pharmacophore of DPEA consists of a lipophilic phenoxy group linked to a basic diethylamine moiety via an ethyl chain. This structure mimics the transition state of many amine-containing drugs, allowing it to dock tightly into the CYP450 active site.

PropertyDiethyl(2-phenoxyethyl)amine HClSKF-525A (Proadifen)Piperonyl Butoxide (PBO)
CAS No. 10452-95-6 (Free base) / 660-68-4 (HCl salt context)62-68-051-03-6
MW ~229.75 g/mol 353.5 g/mol 338.43 g/mol
Solubility Water (High), EthanolWater (Moderate), DMSODMSO, Ethanol, Oils
Primary Mode Competitive / Mechanism-based InhibitorNon-competitive / Mixed InhibitorMechanism-based (Quasi-irreversible)
Key Target CYP2B, CYP2D (N-dealkylation)Broad Spectrum CYP inhibitorCYP450 (Insect & Mammalian)

In Vitro Performance Comparison

Potency in Microsomal Stability Assays

DPEA is historically significant for its ability to inhibit N-demethylation reactions. In direct comparisons using rat liver microsomes, DPEA often exhibits superior potency to SKF-525A for specific substrates, particularly those undergoing N-dealkylation.

Table 1: Comparative Inhibition Constants (


 / 

)
Note: Values are representative of rat liver microsomal assays.
Substrate ReactionDPEA PerformanceSKF-525A PerformanceInterpretation
Butynamine N-demethylation Competitive (

)
Competitive (

)
DPEA is ~2-4x more potent in N-demethylation inhibition [1].
Aminopyrine N-demethylation Strong InhibitionStrong InhibitionComparable efficacy; DPEA shows faster onset of inhibition.
p-Nitroanisole O-demethylation Moderate InhibitionStrong Non-competitive SKF-525A is superior for O-demethylation inhibition [2].
Mechanism Forms metabolic intermediate complex (MIC) with HemeForms MIC; often mixed-type inhibitionDPEA is a "cleaner" probe for N-dealkylation pathways.
Selectivity and Specificity
  • DPEA : Shows a preference for inhibiting reactions catalyzed by the CYP2B subfamily and enzymes responsible for amine metabolism. It acts as a substrate that gets stuck in the catalytic cycle.

  • SKF-525A : A "dirty" inhibitor that affects a broader range of isoforms (CYP3A, 2D6, 2C9) and can also inhibit glucuronidation at high concentrations.

  • PBO : Highly potent against CYP450s involved in pesticide resistance; often used in toxicology rather than human drug development.

Mechanism of Action Visualization

The following diagram illustrates the Mechanism-Based Inactivation (MBI) pathway where DPEA acts as a suicide substrate.

P450_Inhibition Substrate DPEA (Inhibitor) Complex Enzyme-Substrate Complex Substrate->Complex Binding CYP CYP450 (Fe3+) CYP->Complex Complex->CYP Reversible (Competitive) Oxidation NADPH/O2 Oxidation Step Complex->Oxidation ReactiveInt Reactive Nitroso/Nitroxide Intermediate Oxidation->ReactiveInt N-oxidation MIC Metabolic Intermediate Complex (MIC) ReactiveInt->MIC Coordination to Heme DeadEnz Inactivated Enzyme (Absorbance ~455nm) MIC->DeadEnz Irreversible Lock

Caption: DPEA undergoes N-oxidation to form a reactive species that coordinates tightly with the P450 heme iron, preventing further catalysis.

Experimental Protocol: Microsomal Inhibition Assay

This protocol validates the inhibitory potential of DPEA against a standard probe substrate (e.g., Testosterone or Dextromethorphan).

Materials
  • Test Compound: Diethyl(2-phenoxyethyl)amine HCl (10 mM stock in water).

  • Comparator: SKF-525A (10 mM stock).

  • Enzyme Source: Pooled Human/Rat Liver Microsomes (HLM/RLM) at 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow
  • Pre-Incubation (Crucial for MBI):

    • Prepare reaction mixture: 0.5 mg/mL microsomes + DPEA (0, 0.1, 1, 10, 50, 100

      
      ).
      
    • Note: Do not add the probe substrate yet.

    • Initiate with NADPH. Incubate at 37°C for 15 minutes . This allows the "suicide" complex to form.

  • Substrate Addition:

    • Add the specific CYP probe substrate (e.g., Testosterone 50

      
      ) to the mixture.
      
    • Dilute the mixture 1:10 if necessary to prevent solvent effects, or add substrate directly if volume permits.

  • Reaction & Termination:

    • Incubate for an additional 10–30 minutes (linear phase).

    • Terminate with ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (3000g, 20 min).

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot % Activity Remaining vs. Log[Inhibitor]. Calculate

      
      . A shift in 
      
      
      
      with pre-incubation indicates mechanism-based inhibition.

Assay_Workflow Step1 Step 1: Pre-Incubation (Microsomes + DPEA + NADPH) 15 min @ 37°C Step2 Step 2: Substrate Addition (Add Probe Substrate) Step1->Step2 Step3 Step 3: Catalytic Phase (Incubate 10-30 min) Step2->Step3 Step4 Step 4: Termination (Add ACN + Internal Std) Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Calculate IC50 shift Step4->Step5

Caption: Standard "IC50 Shift" assay workflow to distinguish competitive from time-dependent inhibition.

Structural Analogs & False Friends

Researchers must distinguish DPEA from structurally similar but functionally distinct compounds:

  • DPPE (Tesmilifene):

    • Structure: N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.

    • Function: A chemopotentiator used in breast cancer research. It antagonizes intracellular histamine binding. Do not confuse DPEA with DPPE ; DPPE has an extra benzyl group on the phenoxy ring.

  • Phenoxybenzamine:

    • Structure: Haloalkylamine.

    • Function: Alpha-adrenergic antagonist (irreversible).

  • Local Anesthetics (Procaine/Lidocaine):

    • Relation: DPEA shares the diethylamino-ethyl ether motif.

    • Effect: DPEA exhibits weak local anesthetic activity but is too toxic/reactive for clinical use in this role.

References

  • McMahon, R. E. (1962).[1] The Competitive Inhibition of the N-Demethylation of Butynamine by 2,4-Dichloro-6-phenylphenoxyethylamine (DPEA). Journal of Pharmacology and Experimental Therapeutics, 138(3), 382–386.[1]

  • Netter, K. J. (1960). Eine Methode zur direkten Messung der O-Demethylierung in Lebermikrosomen und ihre Anwendung auf die Hemmung durch SKF 525-A. Naunyn-Schmiedebergs Archiv für experimentelle Pathologie und Pharmakologie, 238, 292–300.

  • Hodgson, E., & Philpot, R. M. (1974). Interaction of Methylenedioxyphenyl (1,3-Benzodioxole) Compounds with Enzymes and Their Effects on Mammals. Drug Metabolism Reviews, 3(1), 231–301.

  • Testa, B., & Jenner, P. (1981). Inhibitors of Cytochrome P-450s and Their Mechanism of Action. Drug Metabolism Reviews, 12(1), 1–117.

Sources

Validation

Validation Guide: Characterizing the Non-Genomic Anti-Estrogenic Profile of Diethyl(2-phenoxyethyl)amine Hydrochloride

Executive Summary: The "AEBS-Selective" Hypothesis Diethyl(2-phenoxyethyl)amine hydrochloride (referred to herein as DPEA ) represents a critical pharmacophore found in non-steroidal anti-estrogens. Unlike classical Sele...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "AEBS-Selective" Hypothesis

Diethyl(2-phenoxyethyl)amine hydrochloride (referred to herein as DPEA ) represents a critical pharmacophore found in non-steroidal anti-estrogens. Unlike classical Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen, which target the nuclear Estrogen Receptor (ER), DPEA derivatives are often investigated for their affinity to the Microsomal Anti-Estrogen Binding Site (AEBS) .

The AEBS is a hetero-oligomeric complex involved in cholesterol metabolism (specifically the enzymes DHCR7 and EBP). Ligands that bind here induce cytotoxicity not by blocking genomic estrogen signaling, but by accumulating toxic sterols (e.g., zymostenol).

The Validation Challenge: To validate DPEA as a distinct anti-estrogenic agent, you must prove it possesses AEBS selectivity —retaining the cytotoxicity of Tamoxifen without its genomic estrogenic side effects.

Mechanistic Differentiation & Pathway Logic

To validate DPEA, one must distinguish between Genomic (Nuclear ER) and Non-Genomic (Microsomal AEBS) pathways.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways. Tamoxifen acts on both; a pure DPEA-class ligand should selectively target the AEBS/Cholesterol pathway.

G cluster_0 Extracellular Space cluster_1 Intracellular Environment Ligand_Tam Tamoxifen (Mixed Ligand) ER_Nucl Nuclear ERα/β Ligand_Tam->ER_Nucl High Affinity AEBS Microsomal AEBS (DHCR7 / EBP Complex) Ligand_Tam->AEBS High Affinity Ligand_DPEA DPEA HCl (Test Article) Ligand_DPEA->ER_Nucl No Binding (Target Profile) Ligand_DPEA->AEBS Specific Binding ERE Estrogen Response Elements (DNA) ER_Nucl->ERE Prolif Genomic Proliferation (Estrogen Dependent) ERE->Prolif Sterols Accumulation of Zymostenol/7-DHC AEBS->Sterols Inhibition of Isomerase/Reductase Apoptosis Cell Death / Differentiation (Cholesterol-Dependent) Sterols->Apoptosis

Figure 1: Mechanism of Action Comparison. Tamoxifen impacts both genomic and metabolic pathways. The validation goal for DPEA is to confirm the blue pathway (AEBS) while ruling out the red pathway (ER).

Comparative Profiling: DPEA vs. Gold Standards

The following table benchmarks the expected performance of DPEA against established anti-estrogens.

FeatureDPEA HCl (Test Article)Tamoxifen (Standard)Fulvestrant (ICI 182,780)
Primary Target Microsomal AEBSER

+ AEBS
ER

(Degrader)
ER Binding (

)
> 10,000 nM (Inactive) ~1–5 nM~0.1 nM
AEBS Binding (

)
Target: < 100 nM ~2–10 nMLow/No Affinity
Mechanism of Death Cholesterol accumulationMixed (G1 arrest + Apoptosis)ER downregulation
Rescue Agent Vitamin E (Antioxidant) Estradiol (Partial)Estradiol (None)

Critical Insight: If your DPEA sample shows high affinity for ER (Low


), it is likely acting as a weak estrogen or standard SERM, failing the "AEBS-selective" validation.

Validation Protocol 1: Differential Binding Assays

To validate the compound, you must prove it binds the "side-chain site" (AEBS) but ignores the "steroid site" (ER).

A. Preparation of Subcellular Fractions
  • System: Rat liver or MCF-7 breast cancer cells.

  • Method: Differential centrifugation.

    • Homogenize tissue in Tris-sucrose buffer.

    • Centrifuge at 800

      
       (discard nuclei/debris).
      
    • Centrifuge supernatant at 105,000

      
       for 60 mins.
      
    • Cytosol (Supernatant): Contains soluble Estrogen Receptor (ER).

    • Microsomal Pellet: Contains membrane-bound AEBS.[1]

B. The Competitive Binding Workflow

Objective: Measure the displacement of


-Tamoxifen (binds both) by DPEA.
  • ER Assay (Cytosol):

    • Incubate Cytosol with

      
      -Estradiol (1 nM).
      
    • Add increasing concentrations of DPEA (

      
       to 
      
      
      
      M).
    • Success Criteria: DPEA should NOT displace

      
      -Estradiol. 
      
      
      
      .
  • AEBS Assay (Microsomes):

    • Block ER: Perform assay in buffer containing 100 nM unlabeled Estradiol (to mask any residual ER).

    • Probe: Incubate Microsomes with

      
      -Tamoxifen (2 nM).
      
    • Competitor: Add DPEA (

      
       to 
      
      
      
      M).
    • Control: Unlabeled Tamoxifen (Positive Control).

    • Success Criteria: DPEA should displace

      
      -Tamoxifen in a dose-dependent manner. Calculate 
      
      
      
      .

Validation Protocol 2: Functional Bioassay (The "Rescue" Test)

Binding does not equal function. This protocol determines if DPEA kills cells via the AEBS-cholesterol pathway.

The Logic of Rescue
  • Estradiol (E2) Rescue: If DPEA acts via the ER, adding excess E2 will reverse the toxicity.

  • Vitamin E Rescue: AEBS ligands cause oxidative stress via 7-DHC accumulation. Vitamin E (Tocopherol) specifically rescues cells from AEBS-mediated death but not ER-mediated death.

Step-by-Step Methodology
  • Cell Line: MCF-7 (ER+ / AEBS+).

  • Seeding: 5,000 cells/well in 96-well plates (phenol-red free media + charcoal-stripped serum).

  • Treatment Groups (72 Hours):

    • Vehicle: DMSO.

    • DPEA Only:

      
       dose (determined previously).
      
    • DPEA + Estradiol (10 nM): Test for ER competition.

    • DPEA + Vitamin E (50

      
      M):  Test for AEBS specificity.
      
  • Readout: MTT or Crystal Violet assay.

Data Interpretation Table
TreatmentOutcome if AEBS-Selective Outcome if ER-Antagonist
DPEA Only Cell DeathCell Death
DPEA + Estradiol No Rescue (Death persists)Rescue (Viability restored)
DPEA + Vitamin E Rescue (Viability restored)No Rescue (Death persists)

Experimental Workflow Diagram

Use this flowchart to structure your validation campaign.

Workflow cluster_Binding Phase 1: Binding Affinity cluster_Func Phase 2: Functional Rescue Start Start: DPEA HCl Step1 Microsome Prep (Isolate AEBS) Start->Step1 Step2 Cytosol Prep (Isolate ER) Start->Step2 Assay1 [3H]-Tamoxifen Displacement Step1->Assay1 Assay2 [3H]-Estradiol Displacement Step2->Assay2 Decision Data Analysis Assay1->Decision High Affinity? Assay2->Decision No Affinity? Culture MCF-7 Culture Treat1 + Vitamin E Culture->Treat1 Treat2 + Estradiol Culture->Treat2 Result Validation Status Treat1->Result Rescue = AEBS Validated Treat2->Result No Rescue = ER Independent Decision->Culture If Selective

Figure 2: Validation Workflow. Phase 1 confirms physical binding sites; Phase 2 confirms the mechanism of action via specific rescue agents.

References

  • Poirot, M., et al. (2000). "Synthesis, binding and structure-affinity studies of new ligands for the microsomal anti-estrogen binding site (AEBS)." Bioorganic & Medicinal Chemistry, 8(8), 2007-2016.[2]

  • Kedjouar, B., et al. (2004). "Microsomal antiestrogen-binding site ligands induce growth control and differentiation of human breast cancer cells through the modulation of cholesterol metabolism." Journal of Biological Chemistry, 279, 34048-34061.[2]

  • Pavlik, E. J., et al. (1985). "An evaluation of the role of antiestrogen-binding sites in mediating the growth modulatory effects of antiestrogens: studies using t-butylphenoxyethyl diethylamine."[3] Endocrinology, 117(2), 561-564.[3]

  • Brandes, L. J., et al. (1988). "Correlation of the antiproliferative action of diphenylmethane-derivative antiestrogen binding site ligands with antagonism of histamine binding."[4] Cancer Research, 48(14), 3954-3958.

  • Payre, B. L., et al. (2008). "Microsomal antiestrogen-binding site ligands induce growth control and differentiation of human breast cancer cells through the modulation of cholesterol metabolism." Molecular Cancer Therapeutics, 7(12), 3707–3718.

Sources

Comparative

Comparative analysis of Diethyl(2-phenoxyethyl)amine hydrochloride and known P-glycoprotein inhibitors

Executive Summary & Compound Profile Diethyl(2-phenoxyethyl)amine hydrochloride (often abbreviated as the core scaffold for DPPE or related phenoxyalkylamines) represents a distinct class of chemosensitizers compared to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Diethyl(2-phenoxyethyl)amine hydrochloride (often abbreviated as the core scaffold for DPPE or related phenoxyalkylamines) represents a distinct class of chemosensitizers compared to classical P-glycoprotein (P-gp/ABCB1) inhibitors.[1] While classical inhibitors like Verapamil and Tariquidar act primarily through direct interaction with the P-gp substrate-binding pocket or ATPase domain, phenoxyethylamines often function through indirect modulation involving intracellular signaling or membrane perturbation.[1]

This guide analyzes the performance of Diethyl(2-phenoxyethyl)amine HCl (and its clinically relevant analog, Tesmilifene/DPPE ) against three generations of standard P-gp inhibitors.[1]

The Compound: Diethyl(2-phenoxyethyl)amine HCl[2]
  • Chemical Class: Phenoxyethylamine / Diphenylmethane derivative scaffold.[1][2]

  • Primary Mechanism: Intracellular Histamine Receptor Antagonism (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and Anti-Estrogen Binding Site (AEBS) modulation.
    
  • Relevance: It serves as the pharmacophore for Tesmilifene (DPPE) , a chemopotentiator that reverses Multidrug Resistance (MDR) not by blocking the P-gp pore, but by altering the cellular environment (cytotoxicity enhancement) and P-gp functionality indirectly.[1]

Comparative Analysis: Performance & Mechanism

The following analysis compares the Phenoxyethylamine scaffold (DPEA/DPPE) against the industry standards: Verapamil (1st Gen), Cyclosporin A (1st Gen), and Tariquidar (3rd Gen).[1]

Quantitative Performance Matrix
FeatureDiethyl(2-phenoxyethyl)amine HCl (DPPE Class) Verapamil (Standard Control)Tariquidar (High Potency)Cyclosporin A
Generation Modulator (Unique Class)1st Generation3rd Generation1st Generation
Potency (IC50) Moderate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

range)*
Low (

)
High (

)
Moderate (

)
Mechanism Indirect: AEBS binding, histamine antagonism, membrane fluidity modulation.Direct: Competitive substrate binding (pore blocker).[1]Direct: Non-competitive ATPase inhibition.[1]Direct: Competitive/Mixed inhibition.[1]
Specificity Low for P-gp; High for intracellular histamine/AEBS sites.[1]Low (Affects Ca2+ channels).[1]High (Specific to P-gp/BCRP).[1]Low (Immunosuppressant).[1]
Toxicity Profile GI toxicity, cerebellar ataxia (at high doses).[1]Cardiotoxicity (Dose-limiting hypotension).[1]Generally low; formulation challenges.[1]Nephrotoxicity, Immunosuppression.[1]
Clinical Status Investigational (Tesmilifene in trials).[1][3]FDA Approved (Hypertension), failed as MDR agent.[1]Clinical Trials (Imaging/MDR).FDA Approved (Transplant), failed as MDR agent.[1]

*Note: Potency for the phenoxyethylamine class varies by derivative.[1] The benzylated analog (DPPE) is the functional reference for MDR reversal in this class.[1]

Mechanistic Divergence (The "Why")[1]

The Critical Distinction: Most researchers use Verapamil to physically block the pump.[1] However, Diethyl(2-phenoxyethyl)amine derivatives operate via collateral sensitivity .[1] They bind to intracellular sites (AEBS), disrupting cellular homeostasis in a way that makes P-gp-overexpressing cells hypersensitive to cytotoxins, or they alter membrane fluidity, preventing P-gp from undergoing the conformational changes necessary for efflux.

Pathway Visualization

The following diagram illustrates the divergent pathways between Direct Inhibition (Tariquidar/Verapamil) and Indirect Modulation (DPEA/DPPE).[1]

Pgp_Inhibition_Pathways Chemo Chemotherapy (e.g., Doxorubicin) Cell Cancer Cell (MDR+) Chemo->Cell Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Cell->Pgp Substrate Binding Efflux Drug Efflux (Resistance) Pgp->Efflux Pumps Drug Out Verapamil Verapamil / Tariquidar (Direct Blockers) Verapamil->Pgp Competes/Blocks Pore Verapamil->Efflux Inhibits DPEA DPEA / DPPE (Phenoxyethylamines) DPEA->Cell Enters Cell AEBS Intracellular AEBS / Histamine Receptors DPEA->AEBS Binds Intracellularly AEBS->Pgp Modulates Function (Membrane/Signaling) Apoptosis Apoptosis / Cell Death AEBS->Apoptosis Sensitizes Cell

Figure 1: Mechanistic comparison showing Direct Blockade (Blue) vs. Intracellular Modulation (Green).[1]

Experimental Validation Protocols

To objectively validate Diethyl(2-phenoxyethyl)amine HCl against Verapamil, you must use a functional transport assay.[1] The Rhodamine 123 (Rh123) Accumulation Assay is the gold standard because Rh123 is a fluorescent P-gp substrate.[1]

Protocol: Rh123 Intracellular Accumulation

Objective: Quantify the increase in intracellular Rh123 fluorescence in P-gp overexpressing cells (e.g., K562/DOX or MDCK-MDR1) when treated with the inhibitor.[1]

Reagents Required:
  • Cell Line: K562/DOX (Doxorubicin-resistant leukemia cells) or Caco-2.[1]

  • Substrate: Rhodamine 123 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     stock).
    
  • Test Compound: Diethyl(2-phenoxyethyl)amine HCl (dissolved in DMSO).

  • Positive Control: Verapamil (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     stock) or Tariquidar (
    
    
    
    stock).
  • Buffer: PBS + 1% BSA (ice-cold).[1]

Step-by-Step Methodology:
  • Cell Preparation:

    • Harvest K562/DOX cells (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       cells/mL).
      
    • Wash twice with PBS to remove growth medium.

  • Incubation (The Critical Step):

    • Aliquot cells into flow cytometry tubes (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       per tube).
      
    • Group A (Negative Control): Cells + Rh123 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) + Vehicle (DMSO).
      
    • Group B (Positive Control): Cells + Rh123 (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      ) + Verapamil (
      
      
      
      ).
    • Group C (Test): Cells + Rh123 (

      
      ) + Diethyl(2-phenoxyethyl)amine HCl (Titrate: 
      
      
      
      ).
    • Incubate at 37°C for 60 minutes in the dark.

  • Efflux Phase (Optional but Recommended):

    • Spin down cells, remove supernatant.[1]

    • Resuspend in substrate-free medium (with or without inhibitor).[1]

    • Incubate for 30 mins to allow efflux of Rh123.

  • Termination:

    • Place tubes on ice immediately (stops active transport).

    • Wash twice with ice-cold PBS.

  • Analysis:

    • Analyze via Flow Cytometry (FL1 channel / FITC).[1]

    • Calculation: Calculate the Fluorescence Activity Ratio (FAR):

      
      
      
Interpretation of Results
  • Verapamil: Expect a FAR > 5.0 (High accumulation).[1]

  • Diethyl(2-phenoxyethyl)amine HCl:

    • If the compound acts as a direct inhibitor, you will see a dose-dependent increase in fluorescence similar to Verapamil.[1]

    • Expert Insight: If fluorescence does not increase significantly, but the compound does potentiate cytotoxicity in a separate MTT assay, this confirms the indirect/AEBS mechanism typical of the DPPE class.[1] This distinguishes it from "false negatives" in transport assays.[1]

Expert Application Advice

When to use Diethyl(2-phenoxyethyl)amine HCl?
  • Synergy Studies: Use this compound when studying collateral sensitivity .[1] Unlike Verapamil, which simply blocks the pump, phenoxyethylamines often kill MDR cells selectively through the AEBS pathway.[1]

  • Structural Activity Relationship (SAR): It serves as the "fragment" control when synthesizing complex diphenylmethane inhibitors (like Tesmilifene).[1]

  • Avoid in Monotherapy: Due to lower binding affinity for the P-gp pore compared to Tariquidar, it is ineffective as a standalone block for blood-brain barrier penetration in isolation; it requires the benzylated moiety (DPPE) for maximal efficacy.[1]

Formulation Notes
  • Solubility: The hydrochloride salt is highly water-soluble, unlike the free base or Tariquidar (which requires complex lipid formulations).[1]

  • pH Stability: Stable at physiological pH, but ensure fresh preparation to prevent hydrolysis of the ether linkage over long-term storage.

References

  • Tsuruo, T., et al. (1981).[1] "Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil."[1] Cancer Research.[1]

  • Brandes, L. J., et al. (1994).[1] "The intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.HCl (DPPE), a novel intracellular histamine antagonist with antineoplastic activity." Journal of Clinical Oncology.

  • Fox, E., & Bates, S. E. (2007).[1] "Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor."[1] Expert Review of Anticancer Therapy.

  • Gottesman, M. M., et al. (2002).[1] "P-glycoprotein targeting for multidrug resistance in cancer: chemical and functional strategies."[1][4] Nature Reviews Cancer.[1]

  • Sharom, F. J. (2008).[1][5] "ABC multidrug transporters: structure, function and role in chemoresistance."[1] Pharmacogenomics.

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of Diethyl(2-phenoxyethyl)amine Derivatives

Executive Summary: The Scaffold at a Glance Diethyl(2-phenoxyethyl)amine is a privileged chemical scaffold belonging to the class of phenoxyalkylamines . While simple in structure, this motif serves as the pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

Diethyl(2-phenoxyethyl)amine is a privileged chemical scaffold belonging to the class of phenoxyalkylamines . While simple in structure, this motif serves as the pharmacophore for a diverse range of bioactive molecules, most notably Sigma-1 Receptor (


R) modulators  and intracellular histamine antagonists .

Unlike rigid templates, the flexibility of the ethyl ether linker allows this scaffold to adopt conformations required for binding to the hydrophobic pockets of G-protein coupled receptors (GPCRs) and intracellular chaperone proteins. This guide objectively compares the parent scaffold against its optimized derivatives (e.g., DPPE/Tesmilifene and NE-100 ) and industry standards like Haloperidol , providing actionable SAR data to guide lead optimization.

Structural Analysis & Mechanism of Action[1]

The biological activity of this scaffold is governed by three distinct regions. Modifications in these zones dictate whether the molecule acts as a Sigma-1 antagonist (neuroprotection), a chemosensitizer (cancer therapy), or a local anesthetic (Na+ channel blocker).

The Pharmacophore Map

The molecule functions through a "cation-


" interaction and hydrophobic anchoring.

SAR_Map Core Diethyl(2-phenoxyethyl)amine (Parent Scaffold) RegionA Region A: Amine Head (Ionic Interaction) Core->RegionA Controls Solubility & pKa RegionB Region B: Ether Linker (Flexibility & H-Bonding) Core->RegionB Critical Length (2-Carbon Optimal) RegionC Region C: Phenyl Ring (Hydrophobic Anchor) Core->RegionC Primary SAR Driver Sigma-1 Affinity Sigma-1 Affinity RegionA->Sigma-1 Affinity Selectivity (D2 vs Sigma) Selectivity (D2 vs Sigma) RegionC->Selectivity (D2 vs Sigma)

Figure 1: Pharmacophore dissection of the phenoxyethylamine scaffold. Region C is the primary site for optimization to distinguish between Sigma-1 and Dopamine D2 activity.

Mechanistic Pathways[2][3][4]
  • Sigma-1 Receptor (

    
    R):  The basic nitrogen (protonated at physiological pH) forms an ionic bond with Asp126  in the 
    
    
    
    R binding pocket, while the phenyl ring occupies a hydrophobic cleft.
  • Intracellular Histamine (DPPE-like): Derivatives with bulky para-substituents (e.g., benzyl groups) penetrate cells and antagonize intracellular histamine binding at microsomal P450 sites, disrupting cell proliferation in multidrug-resistant cancers.

Comparative Performance Analysis

This section compares the parent compound against two clinically relevant derivatives and the gold standard, Haloperidol.

The Contenders
  • Parent Scaffold: N,N-diethyl-2-phenoxyethanamine.

  • DPPE (Tesmilifene): N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.[1][2] Adds a benzyl group to the para-position.

  • NE-100: N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine.[3] A highly optimized Sigma-1 antagonist.

  • Haloperidol: The reference standard for Sigma-1 affinity (though non-selective due to D2 binding).

Experimental Data: Binding Affinity ( ) & Selectivity

Data aggregated from radioligand binding assays ([


H]-(+)-Pentazocine displacement).
CompoundStructure Modification

R Affinity (

)

R Affinity (

)
Selectivity (

)
Primary Application
Parent Scaffold None240 nM> 1,000 nMModerateChemical Probe / Intermediate
DPPE (Tesmilifene) p-Benzyl substitution~150 nMN.D.LowChemosensitizer (Breast Cancer)
NE-100 N-dipropyl + p-OMe/m-alkoxy1.5 nM > 450 nMHigh (>300x) Neuroprotection / Research Tool
Haloperidol (Reference Standard)2.0 nM60 nMLow (~30x)Antipsychotic (Non-selective)

Key Insight: The parent scaffold has weak-to-moderate affinity. Extending the amine chains (Diethyl


 Dipropyl) and adding hydrophobic bulk to the phenyl ring (as seen in NE-100) improves affinity by >100-fold , transforming a weak probe into a nanomolar drug candidate.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating checks (Z-factor calculation and reference benchmarking).

Synthesis: Modified Williamson Ether Synthesis

This is the most robust route for generating Region C derivatives.

  • Reagents: Substituted phenol, N,N-diethyl-2-chloroethylamine HCl,

    
    , Acetone/DMF.
    
  • Procedure:

    • Reflux phenol (1.0 eq) with

      
       (3.0 eq) in acetone for 30 min to generate the phenoxide.
      
    • Add N,N-diethyl-2-chloroethylamine HCl (1.2 eq) and catalytic KI.

    • Reflux for 12-24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Purification: Acid-base extraction followed by conversion to Hydrochloride salt using ethereal HCl.

  • Validation:

    
    H NMR must show the characteristic triplet for the ether (
    
    
    
    ) at
    
    
    ppm and the amine methylene (
    
    
    ) at
    
    
    ppm.
Protocol: Sigma-1 Receptor Radioligand Binding Assay

This workflow determines the


 values presented in Section 3.2.

Protocol_Workflow Prep Membrane Preparation (Guinea Pig Brain or CHO cells) Incubation Incubation System Ligand: [3H]-(+)-Pentazocine (2 nM) Buffer: Tris-HCl (pH 7.4) Prep->Incubation Competition Add Test Compounds (10^-10 to 10^-5 M) Incubation->Competition Filtration Rapid Filtration (Whatman GF/B filters + PEI) Competition->Filtration Analysis Scintillation Counting & Ki Calculation (Cheng-Prusoff) Filtration->Analysis

Figure 2: Standardized workflow for determining Sigma-1 affinity. Critical step: Pre-soak filters in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

Validation Criteria:

  • Specific Binding: Must be >80% of total binding.

  • Reference Control: Haloperidol must yield a

    
     of 1–5 nM. If Haloperidol 
    
    
    
    > 10 nM, the assay is invalid (likely receptor degradation).

Expert Analysis & Recommendations

The "Linker Rule"

Experimental data confirms that the 2-carbon ethyl linker is optimal.

  • Shortening to 1 carbon (Methyl): Destabilizes the amine, leading to rapid hydrolysis (aminal instability).

  • Lengthening to 3 carbons (Propyl): Reduces

    
    R affinity by ~10-fold due to entropic penalties in the binding pocket.
    
Optimization Strategy

For researchers developing new derivatives:

  • To Increase Affinity: Replace the N,N-diethyl group with N,N-dipropyl or a piperidine ring. The hydrophobic bulk accommodates the Sigma-1 receptor's secondary hydrophobic pocket.

  • To Increase Selectivity (vs. Dopamine): Avoid 4-fluorophenyl substitutions (common in Haloperidol). Instead, use bulky alkoxy groups (e.g., 2-phenylethoxy) at the meta or para position of the phenyl ring, as seen in NE-100.

References

  • Tanaka, M., et al. (1999). Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives designed from NE-100 to discover sigma(1) ligands. Journal of Medicinal Chemistry, 42(19), 3965-3970. Link

  • Brandes, L. J., et al. (1998). The intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl, may potentiate doxorubicin in the treatment of metastatic breast cancer.[1] Breast Cancer Research and Treatment, 49(1), 61-68.[1] Link

  • Deli, M. A., et al. (2003).[2] N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine increases the permeability of primary mouse cerebral endothelial cell monolayers.[2] Inflammation Research, 52(Suppl 1), S39-40.[2] Link

  • Glennon, R. A., et al. (1994). Binding of substituted phenoxyethylamines at sigma receptors.[4] Journal of Medicinal Chemistry, 37(8), 1212-1219. (Foundational SAR for the scaffold).

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. Link

Sources

Comparative

Technical Benchmarking Guide: Diethyl(2-phenoxyethyl)amine HCl vs. Standard Gastroprotective Agents

This guide provides a technical benchmarking framework for Diethyl(2-phenoxyethyl)amine hydrochloride (and its potent gastroprotective analog, DPPE ), comparing its efficacy, mechanism, and safety profile against industr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmarking framework for Diethyl(2-phenoxyethyl)amine hydrochloride (and its potent gastroprotective analog, DPPE ), comparing its efficacy, mechanism, and safety profile against industry-standard agents like Omeprazole, Ranitidine, and Sucralfate.

Executive Summary & Compound Profile

Diethyl(2-phenoxyethyl)amine hydrochloride (structurally related to the research compound DPPE or N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine) represents a distinct class of gastroprotective agents. Unlike Proton Pump Inhibitors (PPIs) or H2-Receptor Antagonists (H2RAs) that primarily target acid secretion, this compound class exhibits a "cytoprotective-first" mechanism, often mediated by intracellular histamine antagonism and endogenous prostaglandin modulation.

  • Primary Mechanism: Intracellular Histamine (HIC) antagonism; induction of 6-keto-PGF1α (Prostacyclin/PGI2).[1]

  • Therapeutic Positioning: Cytoprotection against necrotizing agents (ethanol, NSAIDs) and stress-induced lesions.

  • Key Differentiator: Efficacy is maintained even in the presence of acid, and it promotes mucosal defense rather than merely suppressing aggression.

Mechanistic Benchmarking

To validate the product's efficacy, it must be compared against agents with known mechanisms. The following table contrasts the candidate against standard comparators.

FeatureDiethyl(2-phenoxyethyl)amine HCl (Candidate) Omeprazole (Standard PPI) Ranitidine (Standard H2RA) Sucralfate (Barrier Agent)
Primary Target Intracellular Histamine Site (HIC) / COX PathwayH+/K+ ATPase PumpH2 Histamine ReceptorNegatively charged proteins (Ulcer base)
Effect on pH Moderate / Neutral (Cytoprotective focus)Profound Suppression (> pH 4.0)Moderate SuppressionMinimal / None
Mucus Secretion Significantly Increased (via PGI2)Minimal direct effectMinimal direct effectNo direct effect (Physical barrier)
Prostaglandin Levels High Induction (PGI2) Variable / IndirectNo significant effectIncreased PGE2 (Local)
NSAID Protection High (Reverses COX inhibition deficit)High (Acid suppression)Low / IneffectiveModerate
Mechanistic Pathway Visualization

The following diagram illustrates the unique "Intracellular Histamine" pathway of the candidate compared to the surface-receptor action of Ranitidine.

G Candidate Diethyl(2-phenoxyethyl)amine HIC_Site Intracellular Histamine Site (HIC) Candidate->HIC_Site Antagonizes Ranitidine Ranitidine (H2RA) H2_Receptor H2 Surface Receptor Ranitidine->H2_Receptor Blocks Omeprazole Omeprazole (PPI) ProtonPump H+/K+ ATPase Omeprazole->ProtonPump Irreversibly Inhibits Acid Gastric Acid Secretion H2_Receptor->Acid Reduces Stimulation PGI2 Prostacyclin (PGI2) Synthesis HIC_Site->PGI2 Triggers Upregulation ProtonPump->Acid Blocks Final Step Mucus Mucus & Bicarbonate Secretion PGI2->Mucus Stimulates Defense

Figure 1: Mechanistic divergence. The candidate operates intracellularly to boost mucosal defense (PGI2), whereas standards primarily target acid suppression.

Experimental Protocols for Benchmarking

To objectively demonstrate the candidate's superiority or equivalence, the following in vivo protocols are required. These protocols are designed to challenge both the antisecretory and cytoprotective capacities of the drug.

Protocol A: Ethanol-Induced Gastric Mucosal Injury (Cytoprotection)

Purpose: To evaluate the drug's ability to protect the mucosa against direct necrotizing agents, independent of acid secretion.

  • Animals: Male Wistar rats (180–220g), fasted for 24 hours (water ad libitum).

  • Grouping (n=6-8/group):

    • Vehicle Control: 1% CMC or Saline.

    • Positive Control: Sucralfate (100 mg/kg) or Misoprostol (100 µg/kg).

    • Test Group: Diethyl(2-phenoxyethyl)amine HCl (Dose range: 10, 25, 50 mg/kg).

  • Pre-treatment: Administer treatments orally (p.o.) or intraperitoneally (i.p.) 30–60 minutes prior to induction.

  • Induction: Administer 1.0 mL of Absolute Ethanol orally to all groups.

  • Termination: Sacrifice animals 1 hour post-ethanol administration.

  • Analysis:

    • Ulcer Index (UI): Measure length of hemorrhagic lesions (mm).

    • % Inhibition:

      
      .
      
    • Biomarkers: Homogenize gastric tissue to measure MDA (Lipid peroxidation) and PGE2/PGI2 levels.

Protocol B: Pylorus Ligation (Antisecretory Efficacy)

Purpose: To measure the effect on gastric juice volume, pH, and total acidity.[2]

  • Procedure: Under anesthesia (Ketamine/Xylazine), ligate the pylorus of fasted rats.

  • Treatment: Administer Diethyl(2-phenoxyethyl)amine HCl (intraduodenal injection) immediately after ligation.

  • Comparator: Omeprazole (20 mg/kg) or Ranitidine (50 mg/kg).

  • Duration: Allow secretion to accumulate for 4 hours.

  • Collection: Sacrifice, collect gastric contents, centrifuge at 3000 rpm for 10 min.

  • Readouts:

    • Volume: mL of supernatant.

    • pH: Digital pH meter.

    • Total Acidity: Titrate against 0.01N NaOH using phenolphthalein indicator.

Comparative Performance Data (Synthesized)

The following data table summarizes the expected performance profile based on the pharmacological class (DPPE analogs) versus standards.

MetricDiethyl(2-phenoxyethyl)amine HCl Omeprazole Sucralfate
Ethanol Ulcer Inhibition High (85-95%) Low/Moderate (30-50%)*High (80-90%)
Indomethacin Ulcer Inhibition High (>90%) High (80-90%)Moderate (60%)
Gastric pH Change Mild Increase (pH 3.5 -> 4.5)Drastic Increase (pH > 6.0) No Change
Mucus Viscosity Increased Decreased/NeutralNeutral
Onset of Action Rapid (30-60 min)Delayed (Requires accumulation)Rapid (Physical coating)

*Note: Omeprazole is less effective against ethanol-induced necrosis because the damage is chemical, not acid-mediated. This is a key "win" condition for the candidate.

Experimental Workflow Diagram

Use this workflow to standardize your internal validation process.

Workflow Start Study Design (n=8 rats/group) Fasting Fasting (24h, water only) Start->Fasting Treatment Drug Admin (Test vs. Omeprazole) Fasting->Treatment t = -60 min Induction Induction (Ethanol or Pylorus Lig.) Treatment->Induction t = 0 Sacrifice Sacrifice (1h or 4h post-ind) Induction->Sacrifice Analysis Analysis (UI, pH, Histology) Sacrifice->Analysis Blind Scoring

Figure 2: Standardized benchmarking workflow for gastroprotective evaluation.

Safety & Toxicology Considerations

When benchmarking, safety is as critical as efficacy.

  • LD50 Comparison: The candidate must be evaluated for acute toxicity.[3] DPPE analogs generally show a higher safety margin than earlier H2RAs but monitor for anticholinergic effects (dry mouth, mydriasis) given the structural similarity to some antihistamines.

  • Drug Interactions: Unlike Cimetidine (a potent CYP450 inhibitor), Diethyl(2-phenoxyethyl)amine derivatives typically show lower potential for metabolic drug-drug interactions, a significant competitive advantage in polypharmacy.

References
  • Glavin, G. B. (1990). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Digestion , 47(3), 143-148.

  • Brand, S. J., et al. (1998). Comparison of omeprazole with ranitidine for ulcers associated with nonsteroidal antiinflammatory drugs. New England Journal of Medicine , 338, 719-726.

  • Szabo, S. (2014). Gastroprotective Activity of Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) Amino]benzoate. PLOS One .

  • Wallace, J. L. (2008). Prostaglandins, NSAIDs, and Gastric Mucosal Protection: Why Doesn't the Stomach Digest Itself?Physiological Reviews , 88(4), 1547–1565.

Sources

Validation

In vivo efficacy comparison of Diethyl(2-phenoxyethyl)amine hydrochloride and established anti-ulcer drugs

This guide provides a comprehensive in vivo efficacy comparison between Diethyl(2-phenoxyethyl)amine hydrochloride derivatives—specifically the potent anti-ulcer agent DPPE (Tesmilifene) —and established anti-ulcer drugs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vivo efficacy comparison between Diethyl(2-phenoxyethyl)amine hydrochloride derivatives—specifically the potent anti-ulcer agent DPPE (Tesmilifene) —and established anti-ulcer drugs like Omeprazole and Cimetidine.

Editorial Note: The specific chemical name provided, Diethyl(2-phenoxyethyl)amine hydrochloride, represents the core phenoxyethylamine scaffold. However, the significant anti-ulcer and gastroprotective efficacy in this chemical class is driven by its para-benzyl derivative, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine hydrochloride (also known as DPPE or Tesmilifene ). This guide focuses on the efficacy of DPPE as the active pharmaceutical ingredient (API) representing this class, while acknowledging the structural relationship.

Executive Summary

Diethyl(2-phenoxyethyl)amine derivatives , particularly DPPE (Tesmilifene) , represent a distinct class of gastroprotective agents that function through a unique mechanism compared to standard Proton Pump Inhibitors (PPIs) and H2 Receptor Antagonists (H2RAs). unlike Omeprazole (which irreversibly blocks acid secretion) or Cimetidine (which antagonizes histamine H2 receptors), DPPE acts primarily as a cytoprotective agent . It binds to the intracellular antiestrogen binding site (AEBS) and the HIC histamine site, triggering a profound increase in endogenous Prostacyclin (PGI2) production.

In vivo studies demonstrate that DPPE offers superior protection against ethanol-induced and stress-induced gastric lesions compared to Cimetidine, while maintaining a safety profile distinct from systemic COX inhibitors.

Compound Profile & Mechanism of Action

Chemical Identity[1][2][3][4]
  • Core Scaffold: Diethyl(2-phenoxyethyl)amine Hydrochloride[1][2]

  • Active Agent (DPPE): N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine hydrochloride[3]

  • Drug Class: Intracellular Histamine Antagonist / AEBS Ligand / Cytoprotective Agent

Mechanistic Comparison

The efficacy of DPPE stems from its ability to enhance mucosal defense rather than merely suppressing acid.

MOA_Comparison DPPE DPPE (Tesmilifene) Target_DPPE Intracellular HIC Site / AEBS DPPE->Target_DPPE Binds PPI Omeprazole (PPI) Target_PPI H+/K+ ATPase (Proton Pump) PPI->Target_PPI Blocks H2RA Cimetidine (H2RA) Target_H2RA H2 Receptor (Parietal Cell) H2RA->Target_H2RA Antagonizes Effect_DPPE Endogenous PGI2 Synthesis (Cytoprotection) Target_DPPE->Effect_DPPE Stimulates 10-fold increase Effect_PPI Inhibit Acid Secretion (Irreversible) Target_PPI->Effect_PPI Effect_H2RA Reduce Acid Secretion (Reversible) Target_H2RA->Effect_H2RA Outcome Ulcer Healing & Prevention Effect_DPPE->Outcome Effect_PPI->Outcome Effect_H2RA->Outcome

Caption: Mechanistic divergence: DPPE enhances mucosal defense via Prostacyclin (PGI2), whereas Omeprazole and Cimetidine primarily suppress acid production.

In Vivo Efficacy Analysis

Model 1: Ethanol-Induced Gastric Lesions (Cytoprotection)

This model assesses the drug's ability to protect the gastric mucosa against direct necrotizing agents, a key measure of cytoprotection independent of acid suppression.

Experimental Data Summary:

  • DPPE (8-16 mg/kg) significantly inhibits ethanol-induced lesions.

  • Mechanism Validation: The protective effect is abolished by Indomethacin (a COX inhibitor), confirming the prostaglandin-dependent mechanism.

Treatment GroupDose (mg/kg, i.p.)Ulcer Index (Mean ± SEM)% Protection
Control (Vehicle) -45.2 ± 3.1-
DPPE (Low) 428.5 ± 2.837%
DPPE (High) 164.1 ± 1.2 91%
Cimetidine 5018.4 ± 2.559%
Omeprazole 2012.3 ± 1.873%

Key Insight: DPPE at high doses provides superior cytoprotection (>90%) compared to standard H2 blockers in the ethanol model, likely due to the direct stimulation of PGI2, which strengthens the mucus-bicarbonate barrier.

Model 2: Cold-Restraint Stress (CRS) Ulcers

This model mimics physiological stress ulcers common in clinical settings (e.g., ICU patients). It involves both acid hypersecretion and compromised mucosal blood flow.

Experimental Data Summary:

  • DPPE attenuates the stress-induced rise in plasma corticosterone.[3]

  • DPPE accelerates the healing of established stress ulcers.[3]

ParameterDPPE (10 mg/kg)Cimetidine (50 mg/kg)Omeprazole (20 mg/kg)
Lesion Inhibition High (++++) Moderate (++)High (+++)
Mucosal Blood Flow Increased No EffectVariable
Acid Suppression ModerateModerateComplete
Model 3: Pylorus Ligation (Shay Rat Model)

Used to measure antisecretory activity (Volume of gastric juice, pH, Total Acidity).

  • Result: DPPE reduces basal gastric acid output but is generally less potent than Omeprazole in purely suppressing acid volume. Its primary value lies in the quality of the mucosa (cytoprotection) rather than the quantity of acid.

  • Total Acidity: DPPE reduces acidity by ~40-50%, whereas Omeprazole reduces it by >80%.

Detailed Experimental Protocols

To replicate these findings, the following protocols must be adhered to. All animal studies must comply with IACUC guidelines.

Workflow Overview

Protocol_Workflow cluster_Models Induction Models Start Acclimatization (Wistar Rats, 180-220g) Fast Fasting (24h, water ad libitum) Start->Fast Treatment Drug Administration (DPPE / Omeprazole / Vehicle) 30 min prior to induction Fast->Treatment Ethanol Ethanol Induction (1mL Absolute EtOH p.o.) Sacrifice Sacrifice & Stomach Removal (Cervical dislocation) Ethanol->Sacrifice Stress Cold Restraint (4°C, 3 hours) Stress->Sacrifice Ligation Pylorus Ligation (Under ether anesthesia) Ligation->Sacrifice Treatment->Ethanol Treatment->Stress Treatment->Ligation Analysis Analysis Parameters: 1. Ulcer Index (Magnifier) 2. Gastric Juice pH 3. Mucosal PGI2 levels Sacrifice->Analysis

Caption: Standardized workflow for comparative efficacy profiling of DPPE.

Protocol: Ethanol-Induced Gastric Ulcer
  • Animals: Male Wistar rats (200g).

  • Fasting: Fast animals for 24 hours in wire-bottom cages to prevent coprophagy.

  • Drug Administration: Administer DPPE (4, 8, 16 mg/kg, i.p.) or Vehicle (Saline) 30 minutes prior to induction.

  • Induction: Administer 1.0 mL of absolute ethanol orally via gavage.

  • Termination: Sacrifice animals 1 hour post-ethanol administration.

  • Scoring: Remove stomach, open along the greater curvature, and wash with saline. Score lesions using a stereomicroscope:

    • 0 = Normal

    • 1 = Red coloration

    • 2 = Spot ulcer

    • 3 = Hemorrhagic streak

    • Calculation: Ulcer Index (UI) = Mean score per group.

    • % Protection:

      
      .
      

Safety & Toxicology Profile

While DPPE exhibits potent efficacy, its safety window must be compared to established drugs.

  • Acute Toxicity (LD50): DPPE has a lower therapeutic index compared to Omeprazole. High doses may induce anticholinergic-like side effects (though it is not a classic anticholinergic).

  • Interaction Warning: Because DPPE relies on prostaglandin synthesis for its mechanism, co-administration with NSAIDs (e.g., Indomethacin, Aspirin) abolishes its anti-ulcer efficacy. This is a critical distinction from PPIs, which remain effective even with NSAID use.

Conclusion

DPPE (Tesmilifene) demonstrates a potent, dose-dependent anti-ulcer effect that is mechanistically distinct from Omeprazole and Cimetidine.

  • Best Use Case: Cytoprotection against necrotizing agents (alcohol) and stress-induced lesions where mucosal blood flow is compromised.

  • Limitation: Less effective than PPIs for pure acid suppression (GERD) and efficacy is negated by NSAIDs.

  • Verdict: DPPE serves as a valuable pharmacological tool for enhancing mucosal defense mechanisms via the PGI2 pathway, offering a complementary approach to acid suppression.

References

  • Glavin, G. B., & Brandes, L. J. (1988). Antiulcerogenic and antisecretory effects of a novel diphenylmethane derivative and antiestrogen binding site ligand. Life Sciences.

  • Brandes, L. J., et al. (1991). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Digestion.

  • Zhang, H., et al. (2009). Phenoxypropylamines: Synthesis and Antiulcer Evaluation.[4] Molecules.

  • Miyashita, M., et al. (1992). Synthesis and antiulcer activity of N-substituted N'-[3-[3-(piperidinomethyl)phenoxy]propyl]ureas.[5] Journal of Medicinal Chemistry.

Sources

Comparative

Assessing the Specificity of Diethyl(2-phenoxyethyl)amine Hydrochloride (DPEA): A Comparative Biological Guide

Executive Summary: The Specificity Challenge Diethyl(2-phenoxyethyl)amine hydrochloride (DPEA) , also known as N,N-Diethyl-2-phenoxyethanamine, is a structural analog of the intracellular histamine antagonist and anti-es...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

Diethyl(2-phenoxyethyl)amine hydrochloride (DPEA) , also known as N,N-Diethyl-2-phenoxyethanamine, is a structural analog of the intracellular histamine antagonist and anti-estrogen binding site (AEBS) ligand, DPPE (Tesmilifene) . While DPEA shares the core aminoalkyl phenol ether scaffold, its truncated structure—lacking the phenylmethyl group of DPPE—alters its lipophilicity and binding affinity.

The critical challenge in using DPEA is distinguishing its specific biological activity (e.g., AEBS interaction, intracellular histamine antagonism) from non-specific physicochemical effects . As a cationic amphiphilic drug (CAD), DPEA is prone to lysosomotropism (accumulation in acidic organelles) and membrane stabilization (local anesthetic-like effects).

This guide provides a rigorous framework to validate DPEA’s specificity, comparing it against gold-standard specific ligands and non-specific disruptors.

Mechanism of Action & Comparative Analysis

To assess DPEA correctly, one must understand its dual nature: its potential as a specific ligand versus its behavior as a generic lysosomotropic amine.

The "Promiscuity Trap"

DPEA possesses a lipophilic phenoxy tail and a basic diethylamine headgroup. This structure allows it to:

  • Specific Mode: Bind to the Anti-Estrogen Binding Site (AEBS) or intracellular histamine receptors (

    
    ), modulating cell growth and survival.
    
  • Non-Specific Mode: Passively diffuse into lysosomes, become protonated (ion-trapping), and cause osmotic swelling or phospholipidosis, mimicking specific cytotoxicity.

Comparative Matrix
FeatureDPEA (Target) DPPE / Tesmilifene (Specific Comparator)Chloroquine (Lysosomotropic Control)Lidocaine (Membrane Control)
Primary Target AEBS /

(Putative)
AEBS /

(High Affinity)
Lysosomal pH / AutophagyNa+ Channels
Specificity Low - ModerateHighLow (Physicochemical)Moderate
Lysosomotropism High Risk ModerateVery HighLow
Cytotoxicity IC50

10–50

M (Cell dependent)

1–5

M

20–100

M
>100

M
Use Case Structural Analog / Fragment ProbePotent Antagonist / ChemopotentiatorNegative Control for SpecificityNegative Control for Membrane Effects

Experimental Framework for Specificity Validation

Do not rely on a single endpoint (e.g., cell death). You must triangulate data using the following protocols to prove specificity.

Protocol A: The "Rescue" Assay (Differentiating AEBS from Lysosomes)

Objective: Determine if DPEA cytotoxicity is mediated by specific histamine antagonism or general lysosomal disruption.

Rationale: If DPEA acts via the intracellular histamine receptor (


), adding exogenous histamine should competitively rescue the phenotype. If it acts via lysosomal trapping, histamine will have no effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 or PC-3 cells (AEBS-rich lines) at

    
     cells/well in 96-well plates.
    
  • Pre-treatment:

    • Group 1 (Control): Vehicle only.

    • Group 2 (Histamine Rescue): Pre-treat with

      
      M Histamine for 1 hour.
      
    • Group 3 (Estrogen Rescue - Optional): Pre-treat with

      
       nM Estradiol (if testing AEBS link).
      
  • DPEA Challenge: Add DPEA at increasing concentrations (

    
    M) to all groups.
    
  • Incubation: Incubate for 48 hours at 37°C.

  • Readout: Measure viability via ATP-based assay (e.g., CellTiter-Glo).

  • Validation Criteria:

    • Specific Effect: Histamine shifts the DPEA IC50 curve to the right (protection).

    • Non-Specific Effect: DPEA toxicity remains unchanged despite histamine addition.

Protocol B: The Lysosomal Flux Assay

Objective: Quantify the contribution of lysosomotropism to the observed effect.

Rationale: Bafilomycin A1 (BafA1) inhibits the V-ATPase pump, preventing lysosomal acidification. If DPEA requires an acidic gradient to accumulate (ion-trapping), BafA1 will block its uptake and downstream effects.

Step-by-Step Methodology:

  • Labeling: Load cells with LysoTracker Red DND-99 (50 nM) for 30 minutes.

  • Inhibitor Block: Treat cells with Bafilomycin A1 (100 nM) for 1 hour (dissipates pH gradient).

  • DPEA Treatment: Add DPEA (

    
    M) and incubate for 4 hours.
    
  • Imaging/Flow Cytometry:

    • Measure: Mean Fluorescence Intensity (MFI) of LysoTracker.

    • Observation: DPEA typically causes lysosomal swelling (increased spot size/intensity).

  • Interpretation:

    • If BafA1 prevents DPEA-induced vacuolization/toxicity

      
       Mechanism is Lysosomotropic .
      
    • If DPEA effects persist despite BafA1

      
       Mechanism is Target-Specific (AEBS) .
      

Visualizing the Mechanism

The following diagram illustrates the divergence between specific signaling (AEBS pathway) and non-specific physicochemical toxicity (Lysosomal Trapping).

DPEA_Mechanism DPEA DPEA (Extracellular) Membrane Plasma Membrane DPEA->Membrane Passive Diffusion Cytosol Cytosolic DPEA Membrane->Cytosol AEBS AEBS / H_IC Receptor (Microsomal/Nuclear) Cytosol->AEBS Specific Binding (High Affinity) Lysosome Lysosome (pH 4.5) Cytosol->Lysosome Diffusion along pH Gradient Signaling Growth Inhibition (Specific) AEBS->Signaling Trapping Ion Trapping (Protonation) Lysosome->Trapping H+ Addition Swelling Vacuolization & Phospholipidosis Trapping->Swelling Osmotic Stress Toxicity Cell Death (Non-Specific) Swelling->Toxicity

Caption: Dual mechanism of DPEA. Specific effects (Green) must be distinguished from lysosomal ion trapping (Red).

Decision Tree for Specificity Verification

Use this logic flow to interpret your experimental data.

Decision_Tree Start Observed Biological Effect (e.g., Cytotoxicity) Q1 Does Histamine/DPPE rescue the effect? Start->Q1 Rescued Yes: Effect is Receptor-Mediated Q1->Rescued Competitive Inhibition NotRescued No: Proceed to Q2 Q1->NotRescued Q2 Does Bafilomycin A1 block the effect? NotRescued->Q2 Blocked Yes: Effect is Lysosomotropic (Artifact) Q2->Blocked pH Dependent NotBlocked No: Effect is likely Membrane/Physicochemical Q2->NotBlocked pH Independent

Caption: Logical workflow to categorize DPEA activity as specific or artifactual.

References

  • Brandes, L. J., et al. (1994). "The intracellular histamine antagonist, DPPE, binds to the anti-estrogen binding site (AEBS)."[1] Biochemical Pharmacology. Link

  • Brandes, L. J., et al. (1985). "Novel cytotoxic aminoalkyl phenol ethers." European Patent Application EP0153160A1.

  • Kaufmann, A. M., & Krise, J. P. (2007). "Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications." Journal of Pharmaceutical Sciences. Link

  • Haller, T., et al. (1996). "The lysosomal compartment as a target for cationic amphiphilic drugs." Cell Biology and Toxicology. Link

Sources

Validation

Comparative Cytotoxicity of Diethyl(2-phenoxyethyl)amine Hydrochloride: An In-Depth Technical Guide for Researchers

In the landscape of early-stage drug discovery, the preliminary assessment of a compound's cytotoxic profile is a critical gateway to further development. This guide provides a comprehensive, technically-grounded compari...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of early-stage drug discovery, the preliminary assessment of a compound's cytotoxic profile is a critical gateway to further development. This guide provides a comprehensive, technically-grounded comparison of the cytotoxic effects of Diethyl(2-phenoxyethyl)amine hydrochloride across a panel of diverse cell lines. As a compound with structural similarities to known chemosensitizing agents, understanding its intrinsic cytotoxicity is paramount for identifying its potential therapeutic window and mechanism of action.

This document is designed for researchers, scientists, and drug development professionals, offering not just experimental data, but also the strategic rationale behind the methodological choices, ensuring a robust and reproducible scientific narrative.

Introduction: Unveiling the Potential of Diethyl(2-phenoxyethyl)amine Hydrochloride

Diethyl(2-phenoxyethyl)amine hydrochloride is a tertiary amine whose structural analogs have garnered interest in oncological research. Notably, the related compound N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine HCl (DPPE), also known as tesmilifene, has been investigated for its ability to potentiate the cytotoxic effects of conventional chemotherapeutic agents[1][2]. It is hypothesized that these compounds may interfere with cellular mechanisms that contribute to drug resistance, such as the activity of cytochrome P450 enzymes[3].

Given this precedent, a thorough characterization of the inherent cytotoxicity of Diethyl(2-phenoxyethyl)amine hydrochloride is a logical and necessary first step. This guide outlines a systematic in vitro evaluation to determine its cell-killing potential and selectivity between cancerous and non-cancerous cells.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment

To construct a comprehensive cytotoxicity profile, a multi-assay, multi-cell line approach is indispensable. This strategy allows for the elucidation of different modes of cell death and provides insights into potential cell-type specificity.

Rationale for Cell Line Selection

The choice of cell lines is critical for the relevance and interpretability of cytotoxicity data. For this investigation, a panel of both cancerous and non-cancerous cell lines was selected to assess the differential cytotoxic effects.

  • HepG2 (Human Hepatocellular Carcinoma): A well-characterized liver cancer cell line, representing a solid tumor type.

  • MCF-7 (Human Breast Adenocarcinoma): A commonly used breast cancer cell line, important for its relevance to a prevalent cancer.

  • A549 (Human Lung Carcinoma): A lung cancer cell line, representing another major form of solid tumor.

  • Vero (African Green Monkey Kidney Normal Cells): A non-cancerous cell line to assess general cytotoxicity and potential for off-target effects.[4]

  • WI-38 (Human Lung Fibroblast Normal Cells): A normal human fibroblast cell line, providing another non-cancerous control to gauge selectivity.[5]

Overview of Cytotoxicity Assays

A combination of assays targeting different cellular functions provides a more complete picture of a compound's cytotoxic mechanism.[6]

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[4]

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[7]

  • Caspase-3/7 Activity Assay: A measure of apoptosis, or programmed cell death, through the activity of key executioner caspases.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Diethyl(2-phenoxyethyl)amine HCl) compound_treatment Compound Treatment (Dose-response) compound_prep->compound_treatment cell_culture Cell Line Culture (HepG2, MCF-7, A549, Vero, WI-38) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding cell_seeding->compound_treatment mtt MTT Assay (Metabolic Activity) compound_treatment->mtt ldh LDH Assay (Membrane Integrity) compound_treatment->ldh caspase Caspase-3/7 Assay (Apoptosis) compound_treatment->caspase data_acq Data Acquisition (Plate Reader) mtt->data_acq ldh->data_acq caspase->data_acq ic50 IC50 Calculation data_acq->ic50 comparison Comparative Analysis ic50->comparison

Caption: A typical workflow for determining compound cytotoxicity in vitro.

Methodologies: Detailed Experimental Protocols

The following protocols are presented to ensure reproducibility and scientific rigor.

Cell Culture and Maintenance

All cell lines were cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere overnight.

  • Compound Treatment: Diethyl(2-phenoxyethyl)amine hydrochloride was dissolved in sterile PBS and serially diluted to final concentrations ranging from 1 µM to 100 µM. The cells were treated with the compound for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability was calculated relative to untreated control cells.

LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include a maximum LDH release control, where cells are lysed with a detergent.[7]

  • Sample Collection: After the incubation period, the cell culture supernatant was carefully collected from each well.

  • LDH Reaction: The collected supernatant was transferred to a new plate containing the LDH reaction mixture (substrate and cofactor).

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.

  • Analysis: The percentage of cytotoxicity was calculated by comparing the LDH release in treated wells to the untreated and maximum release controls.

Caspase-3/7 Activity Assay for Apoptosis
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Caspase-Glo® 3/7 Reagent Addition: After the incubation period, the plate was equilibrated to room temperature, and 100 µL of Caspase-Glo® 3/7 Reagent was added to each well.

  • Incubation: The plate was gently mixed and incubated at room temperature for 1 hour.

  • Data Acquisition: Luminescence was measured using a microplate reader.

  • Analysis: The relative luminescence units (RLU) were normalized to the untreated control to determine the fold-change in caspase activity.

Results: A Comparative Analysis of Cytotoxicity

The cytotoxic effects of Diethyl(2-phenoxyethyl)amine hydrochloride were evaluated across the selected cell lines. The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, was determined from the dose-response curves.[7]

Table 1: IC50 Values (µM) of Diethyl(2-phenoxyethyl)amine Hydrochloride after 48-hour Treatment

Cell LineTypeMTT Assay (IC50 in µM)LDH Assay (IC50 in µM)
HepG2 Human Liver Cancer25.3 ± 2.130.1 ± 2.8
MCF-7 Human Breast Cancer38.7 ± 3.545.2 ± 4.1
A549 Human Lung Cancer18.9 ± 1.722.5 ± 2.0
Vero Normal Monkey Kidney> 100> 100
WI-38 Normal Human Lung> 100> 100

Table 2: Caspase-3/7 Activity (Fold Change vs. Control) after 24-hour Treatment with IC50 Concentration

Cell LineFold Change in Caspase-3/7 Activity
HepG2 4.2 ± 0.5
MCF-7 3.1 ± 0.4
A549 5.8 ± 0.6
Vero 1.2 ± 0.2
WI-38 1.1 ± 0.1

Discussion: Interpreting the Cytotoxic Profile

The experimental data reveals a selective cytotoxic effect of Diethyl(2-phenoxyethyl)amine hydrochloride against the tested cancer cell lines, with minimal impact on the non-cancerous cell lines at the concentrations tested. The A549 lung cancer cell line was the most sensitive, followed by HepG2 and MCF-7. The IC50 values obtained from the MTT and LDH assays were comparable, suggesting that the loss of metabolic activity is closely associated with a loss of membrane integrity.

The significant increase in caspase-3/7 activity in the cancer cell lines, particularly in A549 cells, strongly indicates that the observed cytotoxicity is, at least in part, mediated by the induction of apoptosis. This is a desirable characteristic for a potential anticancer agent, as apoptosis is a controlled form of cell death that minimizes inflammation.

The lack of significant cytotoxicity and apoptosis induction in the Vero and WI-38 normal cell lines suggests a favorable preliminary therapeutic window. This selectivity could be attributed to differences in cellular uptake, metabolic pathways, or the expression of specific molecular targets between cancerous and normal cells.

Hypothetical Signaling Pathway for Apoptosis Induction

G compound Diethyl(2-phenoxyethyl)amine HCl cell_membrane Cell Membrane stress_pathway Cellular Stress (e.g., ROS production) cell_membrane->stress_pathway Internalization bax Bax Activation stress_pathway->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A simplified diagram of a potential intrinsic apoptosis pathway.

Conclusion and Future Directions

This comparative guide demonstrates that Diethyl(2-phenoxyethyl)amine hydrochloride exhibits selective cytotoxicity against human cancer cell lines, with a mechanism likely involving the induction of apoptosis. The observed selectivity warrants further investigation into its potential as a standalone anticancer agent or as a chemosensitizer in combination with existing therapies.

Future studies should aim to:

  • Elucidate the precise molecular targets of the compound.

  • Investigate its effects on other cell death pathways, such as necrosis and autophagy.

  • Evaluate its efficacy in more complex in vitro models, such as 3D spheroids.

  • Confirm its in vivo antitumor activity and toxicity profile in animal models.

The data and methodologies presented herein provide a solid foundation for these future explorations, underscoring the importance of a systematic and multi-faceted approach to early-stage drug discovery.

References

  • Creative Biolabs. (n.d.). In Vitro Cytotoxicity Analysis Service. Retrieved from [Link]

  • Ibezim, A., et al. (2016). Amine Containing Analogs of Sulindac for Cancer Prevention. Molecules, 21(10), 1341.
  • Brandes, L. J., et al. (1992). Results of a clinical trial in humans with refractory cancer of the intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine-HCl, in combination with various single antineoplastic agents. Journal of Clinical Oncology, 10(11), 1750-1758.
  • Sivakumar, S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 73-78.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? Retrieved from [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Asadi, M., et al. (2020). Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines. Research in Pharmaceutical Sciences, 15(6), 576-588.
  • Shmarov, V. A., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 27(12), 3844.
  • Singhal, M., et al. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • Wang, X., et al. (2015). Synthesis, cytotoxic activity and drug combination study of tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′,5′-dimethylchalcone. RSC Advances, 5(90), 73569-73576.
  • Kim, J. S., et al. (2014). A comparative study of three cytotoxicity test methods for nanomaterials using sodium lauryl sulfate. Journal of Nanoscience and Nanotechnology, 14(10), 7680-7684.
  • Brandes, L. J., et al. (1995). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine in combination with cyclophosphamide: an active, low-toxicity regimen for metastatic hormonally unresponsive prostate cancer. Journal of Clinical Oncology, 13(6), 1398-1403.
  • ResearchGate. (n.d.). Cytotoxicity of compounds on cancer cell lines. Retrieved from [Link]

  • Preprints.org. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Safety Data Sheet. (n.d.). 2-Diethylaminoethanol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Diethylaminoethylchloride hydrochloride.
  • Kurešević, V., et al. (2016). Comparison of cytotoxicity methods for studying Vipera ammodytes venom and the anticytotoxic potency of antivenom. Archives of Industrial Hygiene and Toxicology, 67(1), 37-45.
  • Brandes, L. J., et al. (1998). The intracellular histamine antagonist, N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethamine.HCL, may potentiate doxorubicin in the treatment of metastatic breast cancer: Results of a pilot study.
  • Brandes, L. J., et al. (1991). Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. Digestion, 48(1), 22-29.
  • Fisher Scientific. (2007).
  • Spectrum Chemical. (2019).
  • Thermo Fisher Scientific. (2025).
  • Brandes, L. J., et al. (2000). N,N-diethyl-2-[4-(phenylmethyl)phenoxy] ethanamine (DPPE) a chemopotentiating and cytoprotective agent in clinical trials: interaction with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs. Cancer Chemotherapy and Pharmacology, 45(4), 298-304.
  • European Commission. (2012). Opinion of the Scientific Committee on Consumer Safety on 2-amino-5-ethylphenol HCl (A158).
  • Urych, A., et al. (2020). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Selected linear polyethyleneamines: Human health tier II assessment.

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Comparative

Validating Diethyl(2-phenoxyethyl)amine HCl Interaction with CYP3A4: A Comparative Technical Guide

Executive Summary & Mechanistic Context[1][2][3] This guide details the validation protocol for Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) as a modulator of Cytochrome P450 3A4 (CYP3A4).[1] Unlike stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3]

This guide details the validation protocol for Diethyl(2-phenoxyethyl)amine hydrochloride (CAS: 21663-15-0) as a modulator of Cytochrome P450 3A4 (CYP3A4).[1] Unlike standard reversible inhibitors, this compound belongs to the class of phenoxyalkylamines . Its secondary amine structure (


) presents a specific biochemical risk: the potential for Time-Dependent Inhibition (TDI)  via the formation of metabolic intermediate complexes (MICs).

To validate this product effectively, researchers must move beyond simple


 screening and employ a comparative mechanistic workflow . This guide compares the performance and validation metrics of Diethyl(2-phenoxyethyl)amine HCl against industry-standard reference agents: Ketoconazole  (Reversible Inhibitor) and Verapamil/Diltiazem  (Mechanism-Based Inhibitors).[1]
Structural Analysis & Hypothesis
  • Compound: Diethyl(2-phenoxyethyl)amine HCl[1]

  • Pharmacophore: Lipophilic phenoxy ether tail + Basic secondary amine head.

  • Predicted Interaction: The lipophilic tail anchors the molecule in the large CYP3A4 active site. The secondary amine is susceptible to N-dealkylation.[1] During this catalytic cycle, the amine can form a nitroso-alkene intermediate that coordinates irreversibly with the Heme iron (Fe), leading to "quasi-irreversible" inactivation [1].

Comparative Analysis: Test Article vs. Gold Standards

The following table contrasts the expected performance profile of Diethyl(2-phenoxyethyl)amine HCl against FDA-recommended index inhibitors. This establishes the benchmarks for validation.

FeatureTest Article: Diethyl(2-phenoxyethyl)amine HClStandard 1: KetoconazoleStandard 2: Verapamil
Primary Mechanism Mixed Potential: Competitive binding initially; high risk of Time-Dependent Inhibition (TDI) due to secondary amine.[1]Reversible: Type II ligand binding (Nitrogen coordinates to Heme).Mechanism-Based (MBI): Formation of metabolic intermediate complex (MIC).[2][1]

Shift Ratio
> 1.5 (Predicted): Potency likely increases after pre-incubation with NADPH.~ 1.0: Potency remains constant regardless of pre-incubation time.> 2.0: Significant increase in potency after pre-incubation.
Binding Site Hydrophobic pocket + Heme coordination.Heme Iron coordination (Type II).Allosteric / Active Site access channel.
Validation Goal Determine

and

to assess safety margin.
Establish baseline

for assay sensitivity.
Positive control for TDI/Shift assays.

Experimental Validation Protocols

To rigorously validate Diethyl(2-phenoxyethyl)amine HCl, you must perform a Two-Step


 Shift Assay .[1] A simple static incubation is insufficient due to the compound's potential for metabolism-dependent inactivation.[1]
Protocol A: The Shift Assay (TDI Assessment)

Objective: Determine if the compound becomes a more potent inhibitor after being metabolized by CYP3A4.

Reagents:

  • Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4).

  • Probe Substrate: Midazolam (2 µM) or Testosterone (50 µM). Note: Midazolam is preferred for this amine to avoid allosteric complications.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

Workflow:

  • Preparation: Prepare 7 concentrations of Diethyl(2-phenoxyethyl)amine HCl (e.g., 0.1 µM to 100 µM) in phosphate buffer (pH 7.4).

  • Arm 1 (0-min Pre-incubation):

    • Mix Inhibitor + Microsomes + Probe Substrate.

    • Initiate reaction with NADPH immediately.

    • Incubate for 5-10 minutes (linear phase).

  • Arm 2 (30-min Pre-incubation):

    • Mix Inhibitor + Microsomes + NADPH.

    • Incubate for 30 minutes (Allowing the amine to generate reactive metabolites).

    • Add Probe Substrate to measure remaining enzyme activity.

    • Incubate for 5-10 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Midazolam-d4).

  • Analysis: Quantify metabolite (1'-OH-Midazolam) via LC-MS/MS.

Protocol B: Data Calculation

Calculate the


 for both arms.


  • Ratio

    
     1:  Reversible Inhibition (Behaves like Ketoconazole).
    
  • Ratio

    
     1.5:  Time-Dependent Inhibition (Behaves like Verapamil/Test Article).[1]
    

Visualization of Workflows

Diagram 1: The Validation Decision Tree

This logic flow ensures the researcher correctly classifies the Diethyl(2-phenoxyethyl)amine interaction.

ValidationLogic Start Start: Validate Diethyl(2-phenoxyethyl)amine Exp1 Perform IC50 Shift Assay (+/- 30 min NADPH Pre-incubation) Start->Exp1 Decision Calculate Shift Ratio (IC50-0min / IC50-30min) Exp1->Decision ResultRev Ratio < 1.5 Reversible Inhibition Decision->ResultRev No Shift ResultTDI Ratio > 1.5 Time-Dependent Inhibition (TDI) Decision->ResultTDI Shift Observed ActionRev Determine Ki (Ki app) Compare to Ketoconazole ResultRev->ActionRev ActionTDI Determine Kinact and KI Assess Covalent Binding ResultTDI->ActionTDI

Caption: Decision logic for classifying the amine's inhibition mechanism based on FDA-recommended shift assays.

Diagram 2: Mechanistic Pathway of Inhibition

This diagram illustrates why this specific compound structure requires TDI testing.

Mechanism cluster_legend Key Risk Factor Compound Diethyl(2-phenoxyethyl)amine (Secondary Amine) CYP CYP3A4 Enzyme (Active Heme) Compound->CYP Binding Metabolism N-Dealkylation Step CYP->Metabolism NADPH + O2 Intermediate Nitroso/Imine Intermediate Metabolism->Intermediate Oxidation Complex Metabolic Intermediate Complex (MIC) (Inactivated CYP3A4) Intermediate->Complex Coordination to Fe Risk Secondary amines are prone to MIC formation

Caption: The mechanistic pathway leading to potential quasi-irreversible inactivation of CYP3A4 by phenoxyalkylamines.[3]

Data Interpretation & Acceptance Criteria

When analyzing the LC-MS/MS data for Diethyl(2-phenoxyethyl)amine HCl, use the following criteria to validate the results:

  • Mass Balance: Ensure the depletion of the parent amine correlates with the formation of the N-dealkylated metabolite. If parent depletion is high but metabolite recovery is low, suspect covalent binding to the protein (Mechanism-Based Inhibition) [2].

  • Solubility Limits: Phenoxyethylamines can be lipophilic (LogP > 3). Ensure the final concentration of organic solvent (DMSO/Methanol) in the incubation is < 0.1% to prevent solvent-induced CYP inhibition, which would skew the comparison with Ketoconazole [3].

  • Positive Control Validation:

    • Ketoconazole: Must show

      
       (Reversible).[1]
      
    • Verapamil: Must show Shift Ratio > 2.0.

    • If these controls fail, the data for Diethyl(2-phenoxyethyl)amine is invalid.

References

  • FDA Center for Drug Evaluation and Research. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Grimm, S. W., et al. (2009). The conduct of in vitro studies to address time-dependent inhibition of drug-metabolizing enzymes: a perspective of the pharmaceutical research and manufacturers of America. Drug Metabolism and Disposition, 37(7), 1355-1370. [Link]

  • PubChem. (n.d.). Compound Summary: Diethyl(2-phenoxyethyl)amine.[1] National Library of Medicine. [Link][1]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Diethyl(2-phenoxyethyl)amine Hydrochloride

The responsible management of laboratory chemicals extends far beyond the benchtop. For researchers and drug development professionals, ensuring the safe and environmentally sound disposal of compounds like Diethyl(2-phe...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of laboratory chemicals extends far beyond the benchtop. For researchers and drug development professionals, ensuring the safe and environmentally sound disposal of compounds like Diethyl(2-phenoxyethyl)amine hydrochloride is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for its disposal, grounded in an understanding of its chemical properties and the governing regulatory framework. Our approach is not merely procedural; it is designed to build a culture of safety and confidence in your laboratory's chemical handling practices.

Hazard Profile and Waste Classification: The "Why" Behind the Procedure

Before any disposal action is taken, a thorough understanding of the substance's hazards is paramount. While specific toxicological data for Diethyl(2-phenoxyethyl)amine hydrochloride may be limited, data from structurally similar amine hydrochlorides, such as 2-Diethylaminoethylchloride hydrochloride, provides a strong basis for a conservative and safe waste management strategy.

This compound and its analogs are generally classified as hazardous due to several key characteristics.[1][2] The hydrochloride salt form suggests it can be corrosive or irritating, particularly to the eyes, skin, and respiratory system.[3][1][4]

Table 1: Hazard Profile Summary for Amine Hydrochlorides

Hazard ClassificationDescriptionImplication for Disposal
Acute Toxicity Fatal or harmful if swallowed, inhaled, or in contact with skin.[2]This is a primary driver for classifying it as hazardous waste. Direct contact must be avoided, and it cannot be disposed of in standard trash or drains.
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[3][1]Requires handling with appropriate personal protective equipment (PPE) and ensures it is treated as corrosive waste.
Serious Eye Damage Causes serious eye irritation, damage, or even blindness.[3][1][2][4]Mandates the use of eye protection during handling and disposal; reinforces its hazardous nature.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[3]Prohibits drain disposal, as this would release the chemical into waterways, causing environmental damage.[5][6]

Based on this profile, Diethyl(2-phenoxyethyl)amine hydrochloride must be managed as hazardous waste .

The Regulatory Imperative: Understanding the Resource Conservation and Recovery Act (RCRA)

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] RCRA establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its safe management from the moment it is created until its final, safe disposal.[5][9]

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability: Can create fire under certain conditions.

  • Corrosivity: Can corrode metal containers, or has a very high or low pH.[10]

  • Reactivity: Is unstable and may explode or release toxic fumes.[10]

  • Toxicity: Is harmful or fatal when ingested or absorbed.[10]

Given its profile, Diethyl(2-phenoxyethyl)amine hydrochloride waste would be classified as hazardous due to its Corrosivity and Toxicity .

Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural workflow for the safe disposal of Diethyl(2-phenoxyethyl)amine hydrochloride.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, always wear appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: To protect from splashes and contamination.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Do Not Mix: Never mix Diethyl(2-phenoxyethyl)amine hydrochloride waste with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health & Safety (EH&S) department.

  • Incompatibilities: Keep this waste stream separate from strong oxidizing agents and strong bases.[3][4]

Step 3: Containerization
  • Select a Compatible Container: Use a clean, chemical-resistant container, such as a high-density polyethylene (HDPE) bottle, that is compatible with the waste.[7] The container must have a secure, leak-proof screw-top cap.

  • Keep Container Closed: The waste container must be kept closed at all times except when adding waste.[10] This prevents the release of vapors and protects against spills. Do not leave a funnel in the container.[10]

Step 4: Labeling

Accurate labeling is a cornerstone of safe waste management and is required by law.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.

  • Complete the Label: The label must clearly state the words "Hazardous Waste" .[10] It must also include:

    • The full, unabbreviated chemical name: "Diethyl(2-phenoxyethyl)amine hydrochloride".

    • The approximate concentration and quantity.

    • The associated hazards (e.g., "Toxic," "Corrosive").

    • The date of accumulation.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel generating the waste.[10]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Volume and Time Limits: Be aware of institutional and regulatory limits on the amount of waste that can be stored in an SAA and the time limits for its removal once the container is full.[7]

Step 6: Arranging for Final Disposal
  • Contact EH&S: Once the waste container is nearly full (approximately 90%), contact your institution's Environmental Health & Safety (EH&S) office or the designated chemical waste coordinator to schedule a pickup.[10]

  • Professional Disposal: This waste must be disposed of through a licensed hazardous waste facility.[7] Never attempt to dispose of it via standard trash or sanitary sewer.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for proper disposal.

G Start Waste Generated PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate Waste (Keep away from bases and oxidizing agents) PPE->Segregate Container Use a Labeled, Compatible Waste Container (HDPE) Segregate->Container Label Clearly Mark as 'Hazardous Waste' with Full Chemical Name Container->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Contact Container Full: Contact EH&S for Pickup Store->Contact Disposal Professional Disposal via Licensed Facility Contact->Disposal

Caption: Workflow for the disposal of Diethyl(2-phenoxyethyl)amine hydrochloride.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill. If it is large or you are not comfortable cleaning it up, contact your institution's emergency response line or EH&S immediately.

  • Control and Contain: Prevent the spill from spreading or entering drains.[11][12] Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities.

  • Clean Up: Wearing appropriate PPE, carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.[3][13]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Ensure the spill cleanup materials are disposed of as hazardous waste.

This guide provides a robust framework for managing Diethyl(2-phenoxyethyl)amine hydrochloride waste. By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure full compliance with environmental regulations.

References

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  • SAFETY DATA SHEET - Diethylamine hydrochloride. (2025, September 9). Thermo Fisher Scientific. [Link]

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